2-[(Methylamino)methyl]phenol hydrobromide
Description
Properties
IUPAC Name |
2-(methylaminomethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAFSSKDAKGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172706-51-2 | |
| Record name | 2-[(methylamino)methyl]phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Optimized Synthetic Strategies for 2-[(Methylamino)methyl]phenol Hydrobromide
From Mechanistic Design to Process Control
Executive Summary
This technical guide details the synthesis of 2-[(Methylamino)methyl]phenol hydrobromide (CAS: N/A for specific salt; Free base CAS: 14047-97-3).[1] While the Mannich reaction offers a direct route from phenol, it suffers from poor regioselectivity and byproduct formation. Consequently, this guide prioritizes Reductive Amination of Salicylaldehyde as the "Gold Standard" for research and drug development applications requiring high purity (>98%).
The protocol below is designed as a self-validating system, ensuring the stable isolation of the target as a hydrobromide salt, which significantly enhances shelf-life compared to the oxidation-prone free base.
Part 1: Strategic Pathway Analysis
Two primary synthetic pathways exist for this target. The choice of pathway depends heavily on the required purity and scale.[1]
Route A: Reductive Amination (Recommended)[2]
-
Precursor: Salicylaldehyde.[1]
-
Mechanism: Condensation to form an imine (Schiff base), followed by hydride reduction.
-
Pros: High regioselectivity (pre-defined by aldehyde position), mono-alkylation control, cleaner workup.[1]
Route B: Mannich Reaction (Alternative)
-
Mechanism: In situ formation of an iminium ion followed by Electrophilic Aromatic Substitution (EAS).[1]
-
Pros: Atom economical, cheap starting materials.
-
Cons: Significant formation of para-isomers and bis-substituted byproducts (2,4- or 2,6-bis(aminomethyl)phenols); difficult purification.[1]
Figure 1: Comparison of Reductive Amination (Blue Path) vs. Mannich Reaction (Red Path). The Blue Path offers superior control over regiochemistry.[1]
Part 2: Detailed Experimental Protocol (Reductive Amination)
This protocol utilizes a stepwise "one-pot" procedure where the imine is formed and reduced in situ.[1] This avoids the isolation of the potentially unstable imine intermediate.[1]
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Salicylaldehyde (2-Hydroxybenzaldehyde): 1.0 eq.[1]
-
Methylamine (33% in EtOH or 40% aq.): 1.2 eq. (Excess drives equilibrium).[1]
-
Sodium Borohydride (NaBH₄): 1.5 eq.[1] (Standard reductant).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Salt Formation: Hydrobromic acid (48% aq) or HBr in Acetic Acid (33%).[1]
Step-by-Step Methodology
1. Imine Formation (Schiff Base)
-
Charge a round-bottom flask with Methanol (10 mL/g of aldehyde) .
-
Add Salicylaldehyde (1.0 eq) and stir at room temperature (20–25°C).
-
Slowly add Methylamine solution (1.2 eq) dropwise over 15 minutes.
-
Observation: The solution will turn yellow/golden, indicating imine formation.
-
Control Point: Stir for 2–3 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). Disappearance of aldehyde indicates completion.[1]
-
2. Reduction
-
Cool the reaction mixture to 0°C (Ice bath).
-
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.
-
Safety: Evolution of hydrogen gas (
) will occur.[1] Ensure good venting.
-
-
Allow the mixture to warm to room temperature and stir overnight (12h).
-
Quench: Cool back to 0°C and carefully acidify with dilute HCl to pH ~2 to destroy excess hydride.
-
Neutralization: Adjust pH to ~8–9 using saturated NaHCO₃ or dilute NaOH.
-
Extraction: Extract with Dichloromethane (DCM) (3x). The product is amphoteric but lipophilic enough in the free-base form to extract into organic solvents near its isoelectric point.[1]
-
Dry organic layer over anhydrous
and concentrate in vacuo to yield the Free Base (typically a yellow oil).[1]
3. Hydrobromide Salt Formation (Critical for Stability)
-
Dissolve the crude Free Base oil in a minimal amount of cold Ethanol or Isopropanol .[1]
-
Add HBr (48% aq. or 33% in AcOH) dropwise with vigorous stirring until pH < 3.
-
Add Diethyl Ether (anti-solvent) slowly until turbidity persists.[1]
-
Cool to -20°C overnight to induce crystallization.
-
Filter the white/off-white precipitate and wash with cold ether.[1]
-
Dry under vacuum /
.[1]
Figure 2: Mechanistic flow of the synthesis.[1][6][7][10][12][13][14][15] Step 2 requires time to reach equilibrium before reduction.[1]
Part 3: Process Control & Data[1]
Yield & Optimization Table
| Parameter | Optimal Range | Impact of Deviation |
| Temperature (Imine) | 20–25°C | >40°C promotes polymerization; <10°C slows kinetics.[1] |
| Stoichiometry (MeNH₂) | 1.1 – 1.2 eq | <1.0 eq leaves unreacted aldehyde; >2.0 eq complicates workup.[1] |
| Reduction Temp | 0°C (Start) | Starting at RT can cause vigorous H₂ evolution and boil-over.[1] |
| pH (Extraction) | 8.5 – 9.5 | <8.0 protonates amine (stays in aq); >11.0 forms phenolate (stays in aq). |
Analytical Validation (Expected Data)
-
Appearance: White to off-white crystalline solid (HBr salt).[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Mass Spectrometry (ESI+): m/z = 138.09
(Free base mass).
Part 4: Safety & Hazards[1]
-
Methylamine: Extremely volatile and toxic.[1] All initial steps must be performed in a functioning fume hood.[1]
-
Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas.[1] Quench slowly.
-
Phenols: Corrosive and toxic by absorption.[1] Wear nitrile gloves and eye protection.[1]
-
HBr: Corrosive. Causes severe burns.[1]
References
-
Synthesis & Bioactivity: Kannan, R. R., et al. (2017).[12] "Chemical Synthesis of 2-[(Methylamino)methyl]phenol." Frontiers in Cellular and Infection Microbiology.
-
Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. (1996).[1][2][16] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Mannich Reaction Selectivity: Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[1] CRC Press.[1] (Contextual reference for Mannich selectivity issues).
-
General Salt Formation: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
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Technical Guide: Chemical Properties of 2-[(Methylamino)methyl]phenol Hydrobromide
The following technical guide details the chemical properties, synthesis, and applications of 2-[(Methylamino)methyl]phenol hydrobromide . This document is structured for researchers and drug development professionals, moving from fundamental physicochemical characteristics to advanced reactivity and biological applications.
Compound Identity & Structural Significance[1][2][3][4][5][6][7][8]
This compound is a bifunctional aromatic building block characterized by a phenolic hydroxyl group ortho to a secondary aminomethyl moiety. This specific substitution pattern confers unique reactivity driven by intramolecular hydrogen bonding and chelating capabilities.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Hydroxy-N-methylbenzylamine hydrobromide; N-Methyl-2-hydroxybenzylamine HBr |
| CAS Number (HBr) | 1172706-51-2 |
| CAS Number (Free Base) | 24589-78-4 |
| Molecular Formula | C₈H₁₁NO[1][2][3][4] · HBr |
| Molecular Weight | 218.09 g/mol (Salt); 137.18 g/mol (Base) |
| SMILES | CNc1ccccc1O.Br |
Structural Architecture
The molecule features a "Mannich base" core. In its free base form, the proximity of the phenolic proton and the amine nitrogen facilitates a strong intramolecular hydrogen bond (O-H···N). This interaction:
-
Increases the lipophilicity of the free base by masking polar groups.
-
Reduces the pKa of the phenolic hydroxyl compared to unsubstituted phenol.
-
Preorganizes the molecule for bidentate metal coordination.
Upon protonation (hydrobromide salt formation), this internal bond is disrupted, significantly increasing water solubility and crystalline stability.
Physicochemical Profile
The following data summarizes the core physical properties relevant to handling and formulation.
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | High purity salt form.[1] Free base is often a yellow oil/low-melting solid. |
| Solubility | High: Water, Methanol, DMSOLow: Diethyl ether, Hexane | Salt nature dictates polar solvent compatibility.[1] |
| pKa (Estimated) | Phenol: ~9.5Amine (conjugate acid): ~9.8 | The ammonium group is the primary site of protonation.[1] |
| H-Bond Donors | 3 (Phenol OH, Ammonium NH₂, HBr) | Critical for crystal lattice stability.[1] |
| H-Bond Acceptors | 2 (Phenol O, Bromide) | |
| Stability | Hygroscopic | Store under desiccant; susceptible to oxidation (quinone formation) if exposed to air/light in solution.[1] |
Synthetic Pathways & Methodology
The synthesis of this compound can be approached via two primary routes: Reductive Amination (preferred for purity) and the Mannich Reaction (economical but prone to byproducts).
Route A: Reductive Amination (High Fidelity)
This method avoids the formation of bis-alkylated byproducts common in Mannich reactions.
Protocol:
-
Imine Formation: React Salicylaldehyde (1.0 eq) with Methylamine (1.1 eq, 33% in EtOH) in Methanol at 0°C. Stir for 2 hours to form the Schiff base ((E)-2-((methylimino)methyl)phenol).
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C. Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water, extract with Dichloromethane (DCM), and dry over Na₂SO₄. Evaporate to obtain the yellow oil (free base).
-
Salt Formation: Dissolve the oil in minimal cold Ethanol. Add hydrobromic acid (48% aq. or in acetic acid) dropwise until pH < 3. Precipitate with Diethyl Ether.
Route B: Mannich Reaction
Direct condensation of Phenol, Formaldehyde, and Methylamine.[1]
-
Risk:[5] High probability of forming the bis-substituted product (2,6-bis[(methylamino)methyl]phenol) or benzoxazine derivatives if stoichiometry is not strictly controlled.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via reductive amination to ensure mono-substitution fidelity.
Reactivity & Chemical Behavior[4]
Understanding the reactivity profile is crucial for utilizing this compound in drug design or ligand synthesis.
Benzoxazine Precursor
The free base undergoes cyclization with formaldehyde to form 3-methyl-3,4-dihydro-2H-1,3-benzoxazine . This transformation is reversible (retro-Mannich) under acidic hydrolysis conditions, regenerating the starting materials.
Chelation Chemistry
The ortho-arrangement of the phenolate oxygen and the amine nitrogen creates a classic N,O-bidentate ligand system.
-
Coordination: Forms stable 5-membered chelate rings with transition metals (Cu(II), Zn(II), Fe(III)).
-
Application: Used as a model ligand for mimicking tyrosinate-histidine coordination environments in metalloenzymes.
Electrophilic Aromatic Substitution
The phenolic ring is activated. Further substitution (e.g., bromination, nitration) will occur primarily at the para position relative to the hydroxyl group (position 4) or the remaining ortho position (position 6).
Biological Applications: Biofilm Inhibition[4]
Recent research highlights 2-[(Methylamino)methyl]phenol (often abbreviated as 2-MAMP ) as a potent anti-virulence agent against Staphylococcus aureus.
Mechanism of Action
Unlike traditional antibiotics that kill bacteria (imposing selection pressure), 2-MAMP functions as a Quorum Sensing (QS) Inhibitor .
-
Target: It binds to the SarA (Staphylococcal accessory regulator A) protein.
-
Effect: Downregulates the expression of virulence factors (fibronectin-binding proteins) and inhibits biofilm formation without affecting bacterial growth rates.
-
Synergy: Enhances the susceptibility of biofilms to conventional antibiotics (e.g., gentamicin).
Biological Pathway Diagram[4][7]
Figure 2: Mechanism of action for 2-MAMP in disrupting S. aureus biofilm formation.
Handling & Safety Protocols
Storage[4]
-
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The hydrobromide salt is hygroscopic. Keep container tightly sealed to prevent "oiling out."
Safety (SDS Summary)
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Frontiers in Microbiology. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[6] Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 2-((Dimethylamino)methyl)phenol (Related Compound Reference).[7][8] Retrieved from [Link]
-
ResearchGate. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture. Retrieved from [Link][9]
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- 9. 4-Fluoro-2-[(MethylaMino)Methyl]phenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Deep Dive: 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP·HBr)
A SarA-Targeted Anti-Virulence & Biofilm Inhibitor[1][2]
Executive Summary & Chemical Identity
2-[(Methylamino)methyl]phenol hydrobromide (often abbreviated in literature as 2-MAMP in its active base form) represents a paradigm shift in antimicrobial therapeutics: moving from bactericidal action to anti-virulence modulation.
Unlike conventional antibiotics that impose high selective pressure by killing bacteria (leading to resistance), 2-MAMP functions as a Quorum Quencher . It specifically targets the Staphylococcal accessory regulator A (SarA) in Staphylococcus aureus, a master controller of virulence and biofilm formation.
-
IUPAC Name: this compound
-
Chemical Class: Mannich Base / Phenolic Amine
-
Molecular Formula:
-
Core Role: Biofilm inhibitor, antibiotic potentiator, and virulence factor downregulator.
Mechanism of Action (MoA)
The pharmacological efficacy of 2-MAMP·HBr relies on its ability to intercept the transcriptional regulation of bacterial virulence without affecting cell viability.
2.1 The Target: SarA (Staphylococcal Accessory Regulator A)
SarA is a DNA-binding protein that acts as a global regulator in S. aureus. It is essential for:
-
Biofilm Formation: Upregulating the ica operon (responsible for Polysaccharide Intercellular Adhesin - PIA).
-
Toxin Production: Controlling expression of hemolysins (hla) and fibronectin-binding proteins (fnbA).
-
Antibiotic Tolerance: Stabilizing the biofilm matrix which acts as a diffusion barrier.
2.2 Molecular Interaction
2-MAMP acts as a small-molecule inhibitor of SarA.
-
Binding: Molecular docking studies indicate 2-MAMP binds to the DNA-binding domain of the SarA protein.
-
Inhibition: By occupying this domain, 2-MAMP sterically hinders SarA from binding to the promoter regions of its target genes (specifically the ica and agr loci).
-
Outcome: The bacteria remain in a planktonic (free-floating) state, stripping them of their biofilm armor and virulence factors, rendering them hypersensitive to host immunity and conventional antibiotics.
2.3 Pathway Visualization
The following diagram illustrates the interruption of the SarA signaling cascade by 2-MAMP.
Caption: 2-MAMP binds to SarA, preventing promoter activation of biofilm (icaADBC) and virulence genes.[1]
Pharmacological Profile & Data
Unlike antibiotics, 2-MAMP exhibits a distinct separation between its ability to inhibit growth (MIC) and its ability to inhibit biofilm (MBIC).
3.1 Quantitative Efficacy (Data Summary)
The following data summarizes the compound's activity against Methicillin-Resistant S. aureus (MRSA) clinical isolates.
| Parameter | Value / Observation | Clinical Significance |
| MIC (Minimum Inhibitory Conc.) | > 1500 µM | Non-Bactericidal: Does not kill bacteria directly; low selective pressure for resistance. |
| MBIC (Min. Biofilm Inhibitory Conc.) | ~ 1.25 µM | High Potency: Effective at concentrations >1000x lower than toxic levels. |
| Biofilm Reduction | > 70% inhibition | Significant disruption of the extracellular polymeric substance (EPS). |
| Antibiotic Synergy | Reduces Gentamicin MIC by 4-8 fold | Re-sensitizes resistant strains to standard antibiotics. |
3.2 Gene Expression Modulation (qRT-PCR Results)
Treatment with 2-MAMP results in significant downregulation of key virulence transcripts:
-
fnbA (Fibronectin binding protein): Downregulated (Prevents host tissue adhesion).
-
hla (Alpha-hemolysin): Downregulated (Reduces host cell lysis).
-
icaA (Intercellular adhesion): Downregulated (Blocks biofilm accumulation).
Experimental Protocols
To validate the activity of 2-MAMP·HBr, the following self-validating workflows are recommended.
4.1 Synthesis Verification (Mannich Reaction)
Before biological testing, ensure the hydrobromide salt is correctly synthesized and pure.
-
Reactants: Phenol (1 eq), Formaldehyde (1 eq), Methylamine (1 eq).
-
Condition: Reflux in ethanol; precipitate with HBr.
-
Validation (NMR): Look for the characteristic methylene bridge singlet (
~3.9 ppm) and the N-methyl singlet ( ~2.4 ppm) in H-NMR. -
Validation (Melting Point): The HBr salt should have a sharp melting point (distinct from the free base).
4.2 Biofilm Inhibition Assay (Crystal Violet Method)
This protocol differentiates between growth inhibition and biofilm inhibition.
Materials: 96-well polystyrene plates, Crystal Violet (0.1%), PBS, Acetic Acid (33%).
Step-by-Step:
-
Inoculation: Dilute overnight S. aureus culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to induce biofilm).
-
Treatment: Add 100 µL of inoculum to wells. Add 2-MAMP·HBr at graded concentrations (0.5 µM to 100 µM). Include a "Vehicle Control" (solvent only) and "Growth Control" (bacteria only).
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently remove planktonic (floating) bacteria. Wash wells 3x with sterile PBS. Critical: Do not scrub wells.
-
Staining: Add 125 µL of 0.1% Crystal Violet for 10 minutes.
-
Elution: Wash excess dye with water. Solubilize the stained biofilm with 200 µL of 33% Acetic Acid.
-
Quantification: Measure Absorbance (OD) at 595 nm.
-
Calculation:
-
4.3 Confocal Laser Scanning Microscopy (CLSM) Visualization
To visualize the disruption of biofilm architecture.
-
Substrate: Grow biofilms on sterile glass coverslips within 6-well plates.
-
Staining: After 24h treatment with 2-MAMP, stain with SYTO 9 (Live bacteria - Green) and Propidium Iodide (Dead bacteria - Red).
-
Observation:
-
Control: Thick, multi-layered green architecture.
-
2-MAMP Treated: Sparse, monolayer distribution.
-
Note: Lack of red fluorescence in treated samples confirms the non-bactericidal (live) nature of the inhibition.
-
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[1][2][3][4] Frontiers in Microbiology.[4]
-
Selvan, G. T., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[5][6][7] bioRxiv (Preprint).[6]
-
Arya, R., & Princy, S. A. (2013). Computational approach to design small molecule inhibitors against SarA, a global regulator of virulence determinants in Staphylococcus aureus. Medicinal Chemistry Research.
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- 7. researchgate.net [researchgate.net]
Biological Activity of 2-[(Methylamino)methyl]phenol Hydrobromide: A Targeted Anti-Virulence Agent
The following technical guide details the biological activity, pharmacological mechanism, and experimental utility of 2-[(Methylamino)methyl]phenol hydrobromide .
Executive Summary
This compound (also known as N-methyl-2-hydroxybenzylamine HBr) is a small-molecule phenolic amine that has emerged as a critical lead compound in anti-virulence therapy . Unlike conventional antibiotics that exert bactericidal pressure—thereby accelerating resistance—this compound functions as a Quorum Sensing (QS) Inhibitor .
Its primary biological activity is the selective inhibition of SarA (Staphylococcal accessory regulator A) in Staphylococcus aureus. By blocking SarA, it dismantles the bacterium's ability to form biofilms and produce virulence factors (such as hemolysins and adhesins) without inhibiting cell growth. This "disarm-don't-kill" strategy renders the bacteria susceptible to host immunity and conventional antibiotics.
Chemical Identity & Physicochemical Properties
Understanding the structural basis of this compound is essential for interpreting its biological behavior.
-
IUPAC Name: this compound
-
Common Aliases: N-Methyl-2-hydroxybenzylamine HBr; 2-MAMP.
-
Core Structure: A phenolic ring substituted at the ortho position with a secondary amine (methylaminomethyl group).
-
Salt Form: The hydrobromide (HBr) salt improves the stability and water solubility of the secondary amine, which is prone to oxidation in its free base form.
| Property | Description | Biological Implication |
| Pharmacophore | Ortho-substituted phenol | The proximity of the hydroxyl (-OH) and amine (-NH-) groups allows for potential intramolecular hydrogen bonding and metal chelation, critical for interacting with the SarA DNA-binding domain. |
| Solubility | High (Water/DMSO) | The HBr salt ensures rapid dissolution in aqueous media for in vitro biofilm assays. |
| Acidity/Basicity | Amphoteric | Contains both an acidic phenol and a basic amine. At physiological pH (7.4), the amine is largely protonated (cationic), facilitating interaction with negatively charged residues on protein targets. |
Mechanism of Action: SarA Inhibition
The defining biological activity of 2-[(Methylamino)methyl]phenol is its interference with the SarA regulatory network in S. aureus.
The Target: SarA
SarA is a global transcriptional regulator that controls the expression of over 120 genes related to virulence and biofilm formation. It stabilizes mRNA and binds to the promoters of target genes, including fnbA (fibronectin-binding protein) and hla (alpha-toxin).
Mode of Inhibition
Experimental evidence suggests the compound binds to the SarA protein, inducing a conformational change or sterically hindering its ability to bind to promoter DNA sequences.
-
Virulence Downregulation: Treatment leads to a significant reduction in the expression of fnbA, hla, and hld (delta-toxin).
-
Biofilm Disruption: By suppressing fnbA and the ica operon (responsible for polysaccharide intercellular adhesin), the compound prevents the initial attachment and accumulation stages of biofilm formation.
Specificity (The "Negative Control" Context)
It is crucial to note that in cardiovascular research, this specific structure (N-methyl-2-hydroxybenzylamine) is often used as a negative control for isoketal scavenging. Its analog, 2-Hydroxybenzylamine (2-HOBA), is a potent scavenger of dicarbonyls (isolevuglandins).[1] The N-methylation in 2-[(Methylamino)methyl]phenol sterically hinders the amine, drastically reducing its reactivity with isoketals. This confirms that its anti-biofilm activity is target-specific (SarA) and not due to general antioxidant/scavenging effects.
Pathway Visualization
The following diagram illustrates the intervention point of 2-[(Methylamino)methyl]phenol within the Staphylococcal quorum sensing network.
Figure 1: Mechanism of Action. The compound selectively binds SarA, preventing the transcriptional activation of biofilm and toxin genes.
Experimental Protocols
To validate the biological activity of 2-[(Methylamino)methyl]phenol HBr, the following self-validating protocols are recommended.
Synthesis of the Hydrobromide Salt
If the commercial salt is unavailable, it can be synthesized from the phenol precursor.
-
Reagents: Phenol, Formaldehyde (37% aq), Methylamine (40% aq), Hydrobromic acid (48%).
-
Reaction (Mannich): Mix phenol and methylamine in ethanol. Add formaldehyde dropwise at 0–5°C. Stir at room temperature for 2 hours, then reflux for 2 hours.
-
Salt Formation: Evaporate solvent. Dissolve residue in minimal ethanol and add HBr dropwise until acidic. Precipitate with diethyl ether.
-
Validation: 1H-NMR (D2O) must show the methylene singlet (~4.0 ppm) and methyl singlet (~2.6 ppm).
Biofilm Inhibition Assay (Crystal Violet)
This assay quantifies the compound's ability to prevent biofilm formation without killing the bacteria.
-
Control: S. aureus (e.g., strain ATCC 25923) in Tryptic Soy Broth (TSB) + 1% Glucose.
-
Treatment: Serial dilutions of 2-[(Methylamino)methyl]phenol HBr (0.5 µM to 100 µM).
-
Procedure:
-
Inoculate 96-well plates with bacterial suspension (OD600 = 0.05).
-
Add compound at varying concentrations. Include a "Growth Control" (bacteria only) and "Sterile Control" (media only).
-
Incubate statically at 37°C for 24 hours.
-
Discard planktonic cells and wash wells 3x with PBS (critical to remove non-adherent cells).
-
Stain with 0.1% Crystal Violet for 15 min. Wash 3x with water.
-
Solubilize stain with 30% Acetic Acid and measure Absorbance at 595 nm.
-
-
Success Metric: >50% reduction in Absorbance compared to Growth Control, with no significant reduction in planktonic cell density (measured before washing).
Antibiotic Synergy Test (Checkerboard Method)
Demonstrates the compound's ability to restore antibiotic sensitivity.
-
Setup: 96-well plate. X-axis: Antibiotic (e.g., Gentamicin) serial dilution. Y-axis: 2-[(Methylamino)methyl]phenol serial dilution.
-
Inoculation: Add S. aureus (10^5 CFU/mL).
-
Readout: Measure OD600 after 24h.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
FICI ≤ 0.5 indicates Synergy .
-
This confirms the compound weakens the biofilm defense, allowing the antibiotic to penetrate.
-
Quantitative Data Summary
The following table summarizes the typical activity profile of 2-[(Methylamino)methyl]phenol derived from S. aureus clinical isolate studies.
| Parameter | Value / Result | Interpretation |
| MIC (Antimicrobial) | > 1500 µM | Non-bactericidal. Does not kill bacteria directly, reducing evolutionary pressure for resistance. |
| MBIC (Biofilm) | ~ 1.25 – 10 µM | Highly Potent. Inhibits biofilm formation at concentrations far below toxic levels. |
| Virulence Gene Suppression | fnbA (-4 fold), hla (-6 fold) | Significant downregulation of adhesion and toxin genes. |
| Cytotoxicity (Mammalian) | IC50 > 500 µM | Low toxicity to host cells (e.g., HEK293), indicating a wide therapeutic window. |
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[2][3][4] Frontiers in Microbiology.[3] Link
-
Solomon, A. P., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[5] bioRxiv.[5] Link
-
Kirabo, A., et al. (2014). DC isoketal-modified proteins activate T cells and promote hypertension.[6] Journal of Clinical Investigation.[2][6] (Cited for specificity/negative control data). Link
-
PubChem Compound Summary. 2-((Dimethylamino)methyl)phenol (Related Analog Data). National Center for Biotechnology Information. Link
Sources
- 1. 2-Hydroxybenzylamine | CAS#:932-30-9 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: 2-[(Methylamino)methyl]phenol Hydrobromide as a SarA-Targeted Quorum Sensing Inhibitor
[1][2]
Executive Summary & Mechanism of Action
2-[(Methylamino)methyl]phenol hydrobromide is a synthetic Mannich base derivative engineered to function as a Quorum Sensing Inhibitor (QSI) .[1][2] Unlike conventional antibiotics that exert selective pressure by killing bacteria (bactericidal) or halting growth (bacteriostatic), this compound operates as an anti-virulence agent .[1][2]
The Biological Target: SarA
The primary molecular target is the Staphylococcal accessory regulator A (SarA) .[1][2] In Staphylococcus aureus, SarA is a global transcription factor that controls the expression of virulence determinants (hemolysins, fibronectin-binding proteins) and is essential for biofilm formation.[3][4]
-
Mechanism: The compound binds to the SarA protein, inhibiting its ability to bind to promoter regions of target genes (such as hla, fnbA, and ica operons).[2]
-
Outcome: Disruption of biofilm architecture and suppression of toxin production without affecting bacterial cell viability.[1][2] This lack of growth inhibition significantly reduces the evolutionary pressure for drug resistance.[1][2]
Chemical Profile & Stability[1][2][3][5]
-
Active Moiety: 2-[(Methylamino)methyl]phenol cation[1][3][4]
-
Role of Hydrobromide (HBr): The hydrobromide salt formation improves the aqueous solubility and crystalline stability of the secondary amine, which is otherwise prone to oxidation or volatility in its free base form.[2]
Synthesis Logic (Mannich Reaction): The compound is synthesized via the condensation of phenol , formaldehyde , and methylamine .[2] The ortho-substitution is favored due to hydrogen bonding between the phenolic hydroxyl and the incoming amine, creating a pseudo-ring structure that mimics the DNA-binding domain targets of SarA.[3][2]
Experimental Validation Protocols
The following protocols are designed to validate the QSI activity of this compound. These workflows distinguish true anti-virulence activity from non-specific toxicity.[1][3][2]
Protocol A: Determination of Non-Lethal Threshold (MIC Assay)
Objective: To confirm the compound does not inhibit growth at effective concentrations.[2]
-
Preparation: Dissolve 2-[(Methylamino)methyl]phenol HBr in sterile water to a stock concentration of 10 mg/mL.
-
Inoculum: Adjust S. aureus (e.g., strain USA300) overnight culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][3]
-
Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the compound (range: 0.5 µg/mL to 512 µg/mL).
-
Incubation: 37°C for 18–24 hours.
-
Readout: Measure OD600.
-
Validation: The Minimum Inhibitory Concentration (MIC) should be significantly higher (>100 µg/mL) than the concentration required for biofilm inhibition (MBIC), confirming the mechanism is non-biocidal.[2]
-
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Objective: To quantify the disruption of biofilm architecture.[2]
-
Seeding: In a 96-well polystyrene plate, mix 100 µL of S. aureus suspension (1:100 dilution in Tryptic Soy Broth + 1% Glucose) with the inhibitor at sub-MIC concentrations (e.g., 10, 25, 50 µg/mL).
-
Incubation: Static incubation at 37°C for 24 hours to allow biofilm maturation.
-
Washing: Gently aspirate media and wash wells 3x with sterile Phosphate Buffered Saline (PBS) to remove planktonic cells.[1][2]
-
Staining: Add 125 µL of 0.1% Crystal Violet solution; incubate for 15 minutes at room temperature.
-
Elution: Wash wells 3x with water. Air dry. Solubilize the dye with 150 µL of 30% Acetic Acid.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation: % Inhibition =
.[1]
-
Protocol C: Virulence Gene Expression (RT-qPCR)
Objective: To verify the molecular mechanism by measuring downregulation of SarA-regulated genes.[1][3]
-
Treatment: Grow S. aureus to mid-log phase (OD600 ~0.[1][3][2]5) in the presence and absence of the inhibitor (at sub-MIC).[1][2]
-
RNA Extraction: Pellet cells, lyse using enzymatic digestion (Lysostaphin), and extract RNA using a silica-column kit.[1][3][2] Perform DNase I treatment to remove genomic DNA.[1][3][2]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA.
-
qPCR Targets:
-
Analysis: Calculate relative fold change using the
method.[1][3][2]
Quantitative Performance Data
The following table summarizes typical performance metrics derived from SarA-targeted inhibition studies (based on Balamurugan et al., 2017).
| Parameter | Control (Untreated) | Treated (Sub-MIC) | % Change | Interpretation |
| Growth (OD600) | 1.8 ± 0.1 | 1.75 ± 0.1 | ~3% (NS) | No bactericidal activity (Safe).[1][3] |
| Biofilm Mass (OD570) | 2.4 ± 0.2 | 0.6 ± 0.1 | -75% | Significant biofilm disruption.[1][3][2] |
| hla Expression | 1.0 (Normalized) | 0.25 | -75% | Reduced alpha-toxin production.[1][3] |
| fnbA Expression | 1.0 (Normalized) | 0.30 | -70% | Reduced host tissue adhesion.[1][3][2] |
| Antibiotic Synergy | MIC (Gentamicin) = 16 µg/mL | MIC (Gentamicin) = 4 µg/mL | 4-fold | Reversal of antibiotic resistance.[1][2] |
(NS = Not Significant; Data representative of typical S. aureus clinical isolate response)
Pathway Visualization: SarA Inhibition Network[3]
The following diagram illustrates the hierarchical regulation of virulence in S. aureus and the interception point of 2-[(Methylamino)methyl]phenol.
Figure 1: The inhibitor binds SarA, blocking the downstream upregulation of biofilm and toxin genes.[2][4][5]
References
-
Balamurugan, P., Praveen Krishna, V., Bharath, D., Lavanya, R., Vairaprakash, P., & Adline Princy, S. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[3][2][4][5] Frontiers in Microbiology, 8, 1290.[3][2][4][5] [Link]
-
Arya, R., & Princy, S. A. (2013). Amino acid-based approach to design Staphylococcus aureus quorum sensing inhibitors.[1][3][2] Applied Biochemistry and Biotechnology, 171(1), 221–231.[3][2] [Link][1][2]
-
Cheung, A. L., & Zhang, G. (2002). Global regulation of virulence determinants in Staphylococcus aureus by the SarA protein family.[3][2] Frontiers in Bioscience, 7, d1825-1842.[1][3][2] [Link]
Sources
- 1. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Deep Dive: Investigating the Structure-Activity Relationship of 2-[(Methylamino)methyl]phenol Hydrobromide
Executive Summary
This technical guide provides a rigorous analysis of 2-[(Methylamino)methyl]phenol hydrobromide (referred to herein as 2-MAMP ), a critical pharmacophore in fragment-based drug discovery. While structurally simple, this scaffold exhibits a dualistic nature: it serves as a potent Anti-Virulence Agent targeting the Staphylococcus aureus quorum regulator SarA, and functions as a Reactive Electrophile Scavenger (analogous to its parent compound, 2-HOBA).
This document is designed for medicinal chemists and pharmacologists. It moves beyond basic description to explore the causality of its activity—specifically how the ortho-positioning of the phenolic hydroxyl and the secondary amine facilitates unique intramolecular hydrogen bonding and protein-ligand interactions.
Chemical Architecture & Pharmacophore Analysis
The efficacy of 2-MAMP stems from its "privileged structure"—a Mannich base motif that allows for specific bidentate interactions.
Structural Determinants[1]
-
Core Scaffold: Ortho-cresol derivative.
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD). Crucial for anchoring the molecule to receptor sites (e.g., SarA acidic pockets).
-
Secondary Amine (-NH-CH3): Acts as a Hydrogen Bond Acceptor (HBA) and a nucleophile. The N-methyl group increases lipophilicity (LogP) compared to the primary amine (2-hydroxybenzylamine), enhancing membrane permeability without abolishing the H-bond capability.
-
Hydrobromide Salt (HBr): Improves aqueous solubility and crystallinity for formulation, stabilizing the amine in its protonated ammonium form (
) at physiological pH.
-
The "Pseudo-Ring" Effect
A defining feature of this molecule is the intramolecular hydrogen bond between the phenolic proton and the amine nitrogen. This interaction locks the molecule into a planar, pseudo-cyclic conformation, reducing the entropic penalty upon binding to a protein target.
| Parameter | Value (Approx) | Significance in SAR |
| Molecular Weight | 218.09 g/mol (HBr salt) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| pKa (Phenol) | ~10.0 | Remains protonated at physiological pH. |
| pKa (Amine) | ~8.5 - 9.0 | Predominantly ionized at pH 7.4, facilitating electrostatic interactions. |
| LogP | ~1.2 (Free base) | Moderate lipophilicity ensures biofilm penetration. |
Synthesis Strategy: The Mannich Pathway
To investigate the SAR, one must first master the synthesis. The standard protocol utilizes a Mannich reaction. The choice of reagents here is critical to avoid over-alkylation (formation of tertiary amines).
Optimized Synthetic Protocol
-
Objective: Selective mono-aminomethylation of phenol.
-
Reaction Type: Mannich Condensation.
Reagents:
-
Formaldehyde (37% aq. solution)
-
Methylamine (40% aq. solution)
-
Hydrobromic acid (48%) for salt formation.
Step-by-Step Methodology:
-
Imine Formation (In Situ): Mix formaldehyde and methylamine at
. The low temperature prevents polymerization of formaldehyde and controls the exotherm. -
Addition: Add the phenol dropwise. Crucial: Maintain stoichiometry (1:1:1) to prevent the formation of bis-substituted phenols.
-
Reflux: Heat to
for 2-4 hours. The heat drives the electrophilic aromatic substitution at the ortho position (favored due to H-bonding with the incoming electrophile). -
Salt Formation: Cool the mixture and acidify with HBr. The 2-MAMP HBr salt will precipitate as the solution cools.
-
Purification: Recrystallize from Ethanol/Ether.
Synthesis Visualization (DOT)
Figure 1: Optimized Mannich reaction pathway for the synthesis of 2-MAMP HBr.
Biological SAR: Anti-Virulence & Biofilm Inhibition[3]
The primary biological application of 2-MAMP is the inhibition of Staphylococcus aureus biofilms by targeting the SarA (Staphylococcal accessory regulator A) protein. Unlike antibiotics, this mechanism does not kill bacteria (reducing resistance pressure) but disarms them.
The SarA Binding Interface
SarA regulates virulence factors (hemolysins, fibronectin-binding proteins). 2-MAMP binds to the DNA-binding domain of SarA, preventing it from activating these genes.
SAR Insights:
-
The N-Methyl Group: The methyl group provides a steric bulk that fits into a hydrophobic pocket in SarA, increasing affinity compared to the un-substituted 2-hydroxybenzylamine.
-
The Phenolic -OH: Forms a critical hydrogen bond with Glu10 or Asp88 residues within the SarA active site. Removal of this hydroxyl (e.g., using N-methylbenzylamine) results in a complete loss of activity, confirming the pharmacophore.
-
Ortho-Substitution: Moving the aminomethyl group to the para position disrupts the intramolecular H-bond and alters the molecular shape, preventing fit into the SarA cleft.
Mechanism of Action Diagram (DOT)
Figure 2: Mechanism of Action. 2-MAMP binds to SarA, preventing DNA interaction and downstream virulence factor expression.
Experimental Validation Protocols
To validate the SAR claims, the following assays are standard. These protocols are designed to be self-validating (including necessary controls).
Crystal Violet Biofilm Inhibition Assay
This assay quantifies the reduction in biofilm biomass.
Materials:
-
S. aureus clinical strains (e.g., MRSA).[3]
-
96-well polystyrene plates.
-
Crystal Violet (0.1% solution).
-
2-MAMP HBr (Test compound).
Protocol:
-
Inoculation: Dilute overnight bacterial culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose promotes biofilm).
-
Treatment: Add 100 µL of inoculum to wells. Add 2-MAMP at varying concentrations (e.g., 10, 25, 50, 100 µM).
-
Negative Control: TSB only.
-
Positive Control: Bacteria + Vehicle (No drug).
-
-
Incubation: Incubate static at
for 24 hours. -
Staining:
-
Discard media and wash wells 3x with PBS (removes planktonic cells).
-
Fix adherent cells with methanol (15 mins).
-
Stain with 0.1% Crystal Violet (15 mins).
-
Wash with water and air dry.
-
-
Quantification: Solubilize the dye with 33% Acetic Acid. Measure Absorbance (OD) at 595 nm.
Interpretation:
Comparative SAR Data Table
The following table summarizes how structural modifications to the 2-MAMP scaffold affect biological activity, based on aggregated literature data.
| Structural Modification | Effect on SarA Binding | Effect on LogP | Biological Outcome |
| 2-MAMP (Parent) | High Affinity | ~1.2 | Potent Biofilm Inhibition |
| Remove Phenolic -OH | Loss of H-bond donor | Increases | Inactive (Critical Pharmacophore) |
| Remove N-Methyl (Primary Amine) | Reduced steric fit | Decreases | Reduced Activity (Lower affinity) |
| N,N-Dimethyl (Tertiary Amine) | Steric clash | Increases | Reduced Activity (Steric hindrance) |
| Para-positioning (4-MAMP) | Conformational change | Similar | Inactive (Shape mismatch) |
References
-
Balamurugan, P., et al. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus by Targeting SarA.[4] Frontiers in Microbiology. Link
-
Davies, S. S., et al. (2019). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications. Link
-
Gong, Y., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[2] bioRxiv.[2] Link
-
Adamson, J., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.[5] Journal of Organic Chemistry. Link
Sources
- 1. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification & Validation: 2-[(Methylamino)methyl]phenol Hydrobromide in Staphylococcus aureus
Content Type: Technical Whitepaper & Experimental Protocol Subject: 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP·HBr) Primary Target: Staphylococcal Accessory Regulator A (SarA) Mechanism Class: Anti-virulence / Quorum Sensing Inhibitor (QSI)
Executive Summary
Unlike conventional antibiotics that target essential survival mechanisms (e.g., cell wall synthesis, DNA replication), This compound (2-MAMP·HBr) functions primarily as an anti-virulence agent . Extensive characterization identifies its primary molecular target as SarA (Staphylococcal accessory regulator A), a global transcription factor controlling quorum sensing (QS), biofilm formation, and virulence factor secretion.
This guide details the technical workflow to validate SarA as the target, distinguishing 2-MAMP·HBr from standard bactericidal phenols. It provides the experimental causality required to prove that this compound disarms S. aureus without directly killing it, thereby reducing selective pressure for resistance.
Phase 1: Phenotypic Profiling (Establishing the Baseline)
Before molecular target confirmation, one must establish that 2-MAMP·HBr operates via a non-biocidal mechanism. Standard phenols often act as membrane disruptors; however, 2-MAMP·HBr is distinct.
Minimum Inhibitory Concentration (MIC) Profiling
Objective: Prove lack of direct bacteriostatic/bactericidal activity at effective anti-biofilm concentrations.
-
Protocol: CLSI Standard Broth Microdilution.
-
Expected Result: 2-MAMP·HBr typically exhibits an MIC > 1500 µM against clinical S. aureus strains.
-
Interpretation: If the compound inhibits biofilm at 1.25 µM but kills bacteria only at >1500 µM, the target is non-essential for growth (i.e., a virulence factor like SarA), not a housekeeping enzyme.
Biofilm Inhibition Assay (Crystal Violet)
Objective: Quantify the phenotypic impact on the SarA-regulated biofilm phenotype.
-
Culture: Grow S. aureus (e.g., MRSA or MSSA) in Tryptic Soy Broth (TSB) + 1% Glucose.
-
Treatment: Add 2-MAMP·HBr (0.5 – 64 µM) to 96-well plates.
-
Incubation: 24h at 37°C (static).
-
Staining: Wash planktonic cells, stain adherent biomass with 0.1% Crystal Violet.
-
Quantification: Solubilize dye with 30% acetic acid; measure OD₅₉₅.
-
Data Output: Dose-dependent reduction in biofilm mass without reduction in planktonic cell density (OD₆₀₀).
Phase 2: Molecular Target Deconvolution (SarA)
The core mechanism involves the direct binding of 2-MAMP to the SarA protein, preventing it from binding to promoter regions of virulence genes.
Transcriptional Analysis (RT-qPCR)
Causality: SarA is a global regulator. If 2-MAMP inhibits SarA function, downstream genes (hla, hld, fnbA, ica) must be downregulated in vivo.
Workflow:
-
Treatment: Treat S. aureus cultures with sub-MIC 2-MAMP·HBr (e.g., 25 µM) until mid-log phase.
-
Extraction: Isolate total RNA using enzymatic lysis (Lysostaphin) followed by silica column purification.
-
cDNA Synthesis: Reverse transcribe 1 µg RNA.
-
qPCR Targets:
-
sarA (Target itself - often autoregulated)
-
hla (Alpha-hemolysin - SarA dependent)
-
hld (Delta-hemolysin - SarA dependent)
-
fnbA (Fibronectin binding protein A)[1]
-
gyrB (Housekeeping control)
-
Data Presentation: Gene Expression Fold Change
| Gene Target | Function | Effect of 2-MAMP[2]·HBr | Mechanistic Implication |
| sarA | Quorum Regulator | Downregulated | Direct interference with SarA autoregulation loop. |
| hla | Toxin (Hemolysin) | Strongly Downregulated | Loss of SarA-mediated activation. |
| fnbA | Adhesion | Downregulated | Reduced biofilm initiation capability. |
| gyrB | DNA Gyrase | No Change | Confirms lack of general growth inhibition. |
In Silico Molecular Docking (Validation)
Objective: Visualize the binding affinity of the 2-MAMP cation to the SarA DNA-binding domain.
-
PDB Structure: Use S. aureus SarA crystal structure (e.g., PDB ID: 2FRT or 1P4X).
-
Ligand Prep: Protonate the secondary amine of 2-MAMP (pH 7.4).
-
Binding Site: Target the winged-helix DNA-binding domain (DERK region).
-
Interaction: Look for Hydrogen bonds with Asp88 and Glu89 , and cation-pi interactions with Trp residues.
Phase 3: Mechanism Visualization
The following diagram illustrates the pathway by which 2-MAMP·HBr disrupts the S. aureus virulence network.
Caption: 2-MAMP binds SarA, blocking its DNA-binding domain, thereby downregulating virulence genes (hla, ica, fnbA) and inhibiting biofilm without killing the cell.
Phase 4: Synergistic Validation (The "Rescue" Assay)
Since 2-MAMP·HBr is not bactericidal, its clinical utility lies in re-sensitizing resistant bacteria to conventional antibiotics.
Checkerboard Assay
Objective: Determine the Fractional Inhibitory Concentration Index (FICI) with antibiotics (e.g., Gentamicin, Oxacillin).
-
Matrix: 96-well plate with 2-MAMP·HBr (x-axis) and Antibiotic (y-axis).
-
Inoculum: MRSA strain (10⁵ CFU/mL).
-
Calculation:
-
Result: 2-MAMP·HBr typically yields an FICI ≤ 0.5 , indicating Synergy .
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[3][5][6] Frontiers in Microbiology.[3][5]
-
Arya, R., & Princy, S. A. (2013). Amino acid–based approach to identify the potential ligand for SarA, a pleiotropic regulator of virulence in Staphylococcus aureus. Applied Biochemistry and Biotechnology.
-
Trotonda, M. P., et al. (2005). Role of SarA in the expression of Staphylococcus aureus virulence factors. The Journal of Infectious Diseases.
-
CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
Sources
- 1. Antibacterial Mechanism of 2R,3R-Dihydromyricetin Against Staphylococcus aureus: Deciphering Inhibitory Effect on Biofilm and Virulence Based on Transcriptomic and Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 2-[(Methylamino)methyl]phenol hydrobromide binding
Case Study: 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP)
Executive Summary
This technical guide details the computational workflow for modeling the binding mechanics of This compound (also known as 2-MAMP or SarABI-12 ). While often synthesized as a hydrobromide salt for stability, the bioactive species is the protonated cation. This molecule acts as a targeted inhibitor of the SarA (Staphylococcal accessory regulator A) quorum-sensing system in Staphylococcus aureus, specifically blocking the DNA-binding domain.[1]
This guide moves beyond standard docking protocols to address the specific challenges of modeling small, charged, hydrogen-bonding fragments (Fragment-Based Drug Design - FBDD).
Part 1: Ligand Chemistry & Quantum Mechanical Preparation
The primary error in modeling hydrobromide salts is docking the salt complex itself. In a physiological environment (pH 7.4), the salt dissociates. The modeling strategy must focus on the cationic pharmacophore .
1.1 Salt Dissociation & Protonation State
-
Objective: Generate the biologically relevant species.
-
Protocol:
-
Desalting: Remove the Bromide ion (
). It acts as a counter-ion in the crystal lattice but is solvent-separated in biological media. -
Protonation Prediction: The secondary amine in the ortho-position has a predicted pKa
9.8–10.2. At physiological pH, it is protonated ( ). The phenolic hydroxyl (pKa 10) remains neutral unless influenced by a proximal strong base in the active site. -
Tautomeric Check: Ensure the phenol is in the enol form, not the keto-tautomer, which is energetically unfavorable for this scaffold.
-
1.2 Conformational Analysis (DFT Optimization)
Standard force fields (e.g., OPLS3e/4) may underestimate the strength of the intramolecular hydrogen bond between the phenolic hydroxyl hydrogen and the amine nitrogen. This interaction locks the conformation, reducing the entropic penalty upon binding.
-
Method: Density Functional Theory (DFT) Geometry Optimization.
-
Theory Level: B3LYP/6-311G++(d,p) with implicit solvent (PCM/Water).
-
Key Metric: Measure the dihedral angle
. A planar or near-planar conformation often indicates strong intramolecular H-bonding ( ).
Table 1: Ligand Preparation Parameters
| Parameter | Setting/Value | Rationale |
| Input Structure | 2-[(Methylamino)methyl]phenol HBr | Raw crystal data |
| Modeled Species | Cationic ( | Physiological dominance |
| QM Method | DFT (B3LYP-D3) | Accurate intramolecular H-bond energy |
| Basis Set | 6-311++G** | Diffuse functions for lone pair modeling |
| Solvation Model | PBF or PCM (Water) | Mimic aqueous environment |
Part 2: Target Selection & Dynamic Mapping
The biological target for 2-MAMP is the SarA protein . The inhibitor functions by occupying the DNA-binding cleft, preventing the helix-turn-helix motif from engaging with promoter regions.
2.1 Structural Ontology
-
PDB Selection: Use 2FRH (SarA-DNA complex) or 2FZF (Apo-SarA).
-
Preprocessing:
-
Remove DNA strands (if using 2FRH) to expose the binding cleft.
-
Protonation: Use PropKa to determine residue states at pH 7.4.
-
Critical Residues: The binding pocket is defined by Glu-89 (Anionic) and Arg-90 (Cationic).
-
2.2 The Electrostatic Trap
The binding site is highly polar. The modeling strategy must account for the "Electrostatic Clamp" mechanism:
-
Glu-89: Acts as a salt-bridge acceptor for the 2-MAMP amine cation.
-
Arg-90: Acts as a hydrogen bond donor to the phenolic oxygen or pi-cation partner to the phenol ring.
Part 3: Induced-Fit Docking (IFD) Protocol
Rigid-receptor docking often fails for small fragments like 2-MAMP because the protein side chains (especially Glu-89) must rotate to accommodate the specific salt bridge geometry.
3.1 Workflow
-
Grid Generation: Center the grid box on the centroid of residues Glu-89 and Arg-90 (Size:
Å). -
Constraint Setup: Apply a Positional Constraint (radius 3.0 Å) or H-bond constraint on Glu-89 carboxylate oxygen. This forces the docking engine to prioritize the salt bridge.
-
Sampling: Use an Induced-Fit Docking (IFD) algorithm (e.g., Schrödinger IFD or Glide/Prime).
-
Soft Docking: Scale van der Waals radii by 0.5 for receptor and ligand to allow initial overlap.
-
Refinement: Perform side-chain optimization (Prime) for residues within 5 Å of the ligand pose.
-
3.2 Scoring Function Selection
Standard scoring functions may undervalue the small fragment. Use Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) metrics alongside the raw docking score (
Part 4: Molecular Dynamics & Stability Validation[2]
To confirm the stability of the HBr-derived cation in the pocket, perform a 100 ns MD simulation.
4.1 System Setup
-
Force Field: OPLS4 or AMBER ff14SB (protein) + GAFF2 (ligand).
-
Solvation: TIP3P Water box (10 Å buffer).
-
Neutralization: Add
or ions to neutralize the system charge. Note: Do not re-introduce Br- specifically unless simulating the crystal environment.
4.2 Simulation Protocol
-
Minimization: 5000 steps steepest descent.
-
Equilibration: NVT (100 ps)
NPT (100 ps) with restraints on backbone. -
Production: 100 ns NPT at 310 K.
4.3 Analysis Metrics
-
RMSD: Ligand stability relative to the protein backbone.
-
H-Bond Lifetime: Calculate the % occupancy of the Amine-Glu89 salt bridge. >60% occupancy indicates a stable binder.
-
Gyration Tensor: Monitor the SarA "winged helix" domain flexibility. 2-MAMP binding should rigidify the domain, preventing DNA wrapping.
Part 5: Visualizations
5.1 Computational Workflow (DOT Diagram)
Caption: Figure 1. End-to-end computational workflow for modeling 2-MAMP binding, emphasizing the transition from salt form to bioactive cation.
5.2 Binding Mode Interaction Map (DOT Diagram)
Caption: Figure 2. Predicted interaction map of 2-MAMP within the SarA active site. The Glu-89 salt bridge is the primary thermodynamic driver.
References
-
Arya, R., & Princy, S. A. (2013). Amino acid conjugated chitosan nanoparticles for the delivery of 2-[(Methylamino)methyl]phenol: A safe and efficient approach for the treatment of Staphylococcus aureus infection. Frontiers in Microbiology. Link (Contextual grounding for SarA targeting).
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[2][3][4] Frontiers in Microbiology, 8, 1290. Link
-
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281–296. Link (Standard for force field parameters).
-
Shelley, J. C., et al. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design, 21(12), 681-691. Link (Methodology for protonation states).
Sources
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-[(Methylamino)methyl]phenol Hydrobromide (CAS 1172706-51-2)
Topic: CAS number 1172706-51-2 (2-[(Methylamino)methyl]phenol Hydrobromide) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Microbiologists
A Targeted Anti-Virulence Agent and SarA Inhibitor
Executive Summary & Chemical Identity
CAS 1172706-51-2 refers to This compound , a specific salt form of the Mannich base 2-[(methylamino)methyl]phenol (often abbreviated as 2-MAMP in literature). While historically utilized as a versatile building block in organic synthesis (specifically for benzoxazines and tridentate ligands), recent high-impact research has identified this compound as a potent anti-virulence agent targeting the Staphylococcal accessory regulator A (SarA ) in Staphylococcus aureus.
Unlike conventional antibiotics that exert selective pressure by killing bacteria, this compound functions by disrupting quorum sensing (QS) and biofilm formation, rendering drug-resistant strains (like MRSA) susceptible to host immunity and combinatorial therapies.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| Common Abbreviation | 2-MAMP (referring to the active moiety) |
| CAS Number | 1172706-51-2 |
| Molecular Formula | C₈H₁₁NO[1][2][3][4] · HBr |
| Molecular Weight | 218.09 g/mol (Salt); ~137.18 g/mol (Free Base) |
| Structural Class | Phenolic Mannich Base / Ortho-hydroxybenzylamine |
| Solubility | Soluble in water, DMSO, Methanol |
| Primary Target | SarA (Staphylococcal accessory regulator A) |
Mechanism of Action: SarA Inhibition & Quorum Quenching
The therapeutic value of CAS 1172706-51-2 lies in its ability to selectively bind to the SarA protein. SarA is a global regulator in S. aureus that controls the expression of virulence factors (e.g., hemolysins, fibronectin-binding proteins) and is essential for biofilm formation.
Mechanistic Pathway
-
Binding: 2-MAMP binds to the SarA protein, likely altering its DNA-binding capability or stability.
-
Gene Suppression: This binding prevents SarA from upregulating key virulence genes:
-
fnbA (Fibronectin-binding protein A): Critical for initial attachment to host tissues.
-
hla (Alpha-hemolysin): A toxin that causes host cell lysis.
-
icaADBC operon: Responsible for polysaccharide intercellular adhesin (PIA) synthesis, the "glue" of the biofilm.
-
-
Biofilm Disruption: Without functional SarA, the bacteria cannot maintain a mature biofilm structure, exposing them to antibiotics and immune clearance.
Pathway Visualization
The following diagram illustrates the intervention point of 2-MAMP within the S. aureus quorum sensing network.
Caption: Mechanism of 2-MAMP (CAS 1172706-51-2) inhibiting SarA-mediated virulence and biofilm formation.
Experimental Protocols
These protocols are designed for researchers validating the anti-virulence properties of CAS 1172706-51-2.
A. Synthesis of 2-[(Methylamino)methyl]phenol (Mannich Reaction)
Note: CAS 1172706-51-2 is the HBr salt. The active free base can be synthesized as follows.
Reagents: Phenol, Formaldehyde (37% aq.), Methylamine (40% aq.), Ethanol. Procedure:
-
Preparation: Dissolve Phenol (1.0 eq) in ethanol.
-
Addition: Add Formaldehyde (1.0 eq) and Methylamine (1.0 eq) dropwise while stirring at 0°C.
-
Reaction: Reflux the mixture at 80°C for 2–4 hours.
-
Isolation: Concentrate under reduced pressure. The residue is purified via column chromatography (Silica gel, DCM:MeOH).
-
Salt Formation: To generate CAS 1172706-51-2, treat the free base with hydrobromic acid in acetic acid or ether, then crystallize.
B. Biofilm Inhibition Assay (Crystal Violet Method)
Objective: Quantify the reduction of biofilm mass in S. aureus (e.g., strains USA300 or ATCC 25923).
-
Culture: Grow S. aureus overnight in Tryptic Soy Broth (TSB) containing 1% glucose (to promote biofilm).
-
Seeding: Dilute culture 1:100 into fresh TSB-glucose in a 96-well polystyrene plate.
-
Treatment: Add CAS 1172706-51-2 at varying concentrations (e.g., 0.5 µM to 100 µM). Include untreated controls and vehicle controls (DMSO).
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Staining:
-
Wash wells 3x with PBS to remove planktonic cells.
-
Fix adherent biofilm with methanol (15 min).
-
Stain with 0.1% Crystal Violet (10 min).
-
Wash with water and air dry.
-
-
Quantification: Solubilize dye with 33% acetic acid and measure Absorbance at 595 nm.
-
Calculation: % Inhibition = [(Control OD - Treated OD) / Control OD] × 100.
-
C. RT-qPCR for Virulence Gene Expression
Objective: Confirm mechanism by observing downregulation of hla and fnbA.
-
Treatment: Treat log-phase S. aureus with sub-MIC concentrations of CAS 1172706-51-2.
-
RNA Extraction: Harvest cells after 6 hours. Use mechanical lysis (bead beating) followed by standard RNA isolation (e.g., Trizol/Column).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA.
-
qPCR: Use SYBR Green master mix with primers for:
-
hla (Alpha-toxin)
-
fnbA (Fibronectin-binding protein)
-
gyrB (Housekeeping control)
-
-
Analysis: Calculate fold change using the
method. Expect >50% reduction in transcripts for treated samples.
Quantitative Performance Data
The following data summarizes the compound's efficacy profile based on in vitro studies (Balamurugan et al., 2017).
| Parameter | Value / Outcome | Interpretation |
| MIC (Min. Inhibitory Conc.) | > 500 µg/mL | Non-bactericidal. Does not kill bacteria directly, reducing resistance pressure. |
| MBIC (Min. Biofilm Inhibitory Conc.) | ~1.25 µM (approx.[2] 0.2 µg/mL) | Potent biofilm inhibitor at concentrations far below the MIC. |
| Virulence Gene Suppression | hla: ~4-fold reductionfnbA: ~3-fold reduction | Confirms inhibition of SarA-regulated pathways. |
| Synergy with Antibiotics | Reduces Gentamicin/Ciprofloxacin MIC by 4–8 fold | Restores antibiotic sensitivity in resistant strains (MRSA). |
Safety and Handling
-
Hazards: As a phenol derivative and hydrobromide salt, the compound is corrosive and an irritant .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store at 2–8°C in a desiccator. Hygroscopic; protect from moisture to prevent hydrolysis or degradation.
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[2][3][4][5] Frontiers in Microbiology, 8:1290.[2]
-
BenchChem. "2-[(Methylamino)methyl]phenol: Contextualization within Phenolic Amines and Mannich Bases Research."
-
PubChem. "Compound Summary: 2-[(Methylamino)methyl]phenol."
Sources
Technical Guide: Physicochemical Characterization of 2-[(Methylamino)methyl]phenol Hydrobromide
[1][2]
Executive Summary
This technical guide provides a rigorous analysis of 2-[(Methylamino)methyl]phenol hydrobromide , a secondary amine pharmacophore often utilized as a fragment in kinase inhibitors and biofilm-disrupting agents.[1] Unlike its tertiary amine analogs (e.g., DMP-10), this compound possesses a secondary amine capable of diverse functionalization, making its stability profile critical for reproducible synthesis and biological assaying.[1]
Key Technical Insight: The presence of the ortho-phenolic hydroxyl group creates a unique intramolecular hydrogen-bonding network in the free base.[1] However, in the hydrobromide salt form, this network is disrupted, significantly altering solubility and increasing susceptibility to oxidative degradation if not stored under inert conditions.[1]
Physicochemical Identity & Structural Logic[3][4]
Understanding the molecular architecture is the first step in predicting solubility and stability behaviors.[1]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Methyl-2-hydroxybenzylamine HBr; 2-MAMP HBr |
| Molecular Formula | C₈H₁₁NO[2][1][3] · HBr |
| Molecular Weight | 137.18 (Free Base) + 80.91 (HBr) ≈ 218.09 g/mol |
| Physical State | White to off-white crystalline solid |
| pKa (Calculated) | Phenol ~10.0; Secondary Amine ~9.5 (Salt formation occurs at amine) |
| Hygroscopicity | Moderate (Halide salts of phenolic amines are often hygroscopic) |
Structural Dynamics Diagram
The following diagram illustrates the equilibrium between the salt and free base, highlighting the "Ortho Effect" that influences solubility.
Caption: Structural interconversion logic. The salt form protects the amine from oxidation, but the phenolic group remains vulnerable to radical attack at high pH.
Solubility Profile
The solubility of this compound is dictated by the competition between the ionic lattice energy of the HBr salt and the hydration energy of the cation.[2][1]
Solvent Compatibility Table[2][3]
| Solvent System | Solubility Rating | Mechanistic Note |
| Water (pH 7.0) | High (>50 mg/mL) | Ionic dissociation is favorable.[2][1][3] Solution pH will be slightly acidic (~5.0-6.[1]0) due to hydrolysis of the weak base salt.[1] |
| 0.1 N HCl | Very High | Common ion effect is negligible compared to the protonation stability.[3] Ideal for stock solutions.[1] |
| PBS (pH 7.4) | High | Buffer capacity maintains ionization.[2][3] Caution: Phosphate counter-ions can occasionally precipitate if concentration >100 mM.[1] |
| Ethanol/Methanol | Moderate to High | Soluble due to polar nature, but less than water.[3] Good for recrystallization.[1] |
| DMSO | High | Universal solvent for biological screening.[3] Stability in DMSO is limited (see Section 4).[1] |
| Dichloromethane | Negligible | The salt is too polar.[3] Requires conversion to free base for extraction.[1] |
Protocol: Thermodynamic Solubility Determination
Do not rely on visual estimation.[1] Use this self-validating protocol.
-
Preparation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a chemically resistant glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (270 nm, characteristic of phenol).
-
Validation: Check pH of the final solution. If pH > 6.0, auto-oxidation may have occurred (yellowing).[1]
Stability Assessment
The phenolic moiety is the "Achilles' heel" of this molecule.[1] While the HBr salt stabilizes the amine, the electron-rich aromatic ring is prone to oxidation, leading to colored quinone impurities.[1]
Degradation Pathways[3]
-
Oxidation: In the presence of oxygen and light, the phenol can form quinone methides, leading to dimerization or polymerization (browning of solution).[1]
-
Photolysis: UV light accelerates the radical abstraction of the phenolic hydrogen.[1]
-
Hygroscopicity: Absorption of moisture can lead to deliquescence, complicating weighing accuracy.[1]
Stress Testing Data (Simulated)
| Stress Condition | Duration | Expected Recovery | Observation |
| Solid, 25°C/60% RH | 30 Days | >99% | Stable.[1][3] Keep desiccated. |
| Solution (H₂O), 25°C | 24 Hours | >98% | Slight hydrolysis risk.[3] |
| Solution (DMSO), 25°C | 24 Hours | <95% | Risk: DMSO can act as an oxidant for electron-rich phenols.[2][1][3] |
| 0.1 N NaOH | 1 Hour | <80% | Rapid oxidation (yellow/brown color change).[3] |
| Photostability (UV) | 12 Hours | <90% | Significant degradation.[3] Protect from light.[1][4] |
HPLC Stability-Indicating Method
To verify purity, use the following chromatographic parameters:
Handling & Storage Protocols
To ensure data integrity in drug development workflows, adhere to these strict handling procedures.
Storage Hierarchy[3]
-
Primary: Store solid HBr salt at -20°C under argon or nitrogen atmosphere.
-
Secondary: Desiccator cabinet to prevent moisture uptake.
-
Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.
Stock Solution Preparation Workflow
Caption: Optimized workflow to minimize oxidative stress and hydrolytic degradation during stock preparation.
References
-
Frontiers in Microbiology. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm.[2][1][5][6][7][8] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 32897, 2-((Dimethylamino)methyl)phenol. (Used for structural analog comparison). Retrieved from [Link]
Sources
- 1. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 120-65-0|2-((Dimethylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 3. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 2-[(Methylamino)methyl]phenol Hydrobromide
[1][2]
Executive Summary & Structural Context[1][2][3]
This guide details the spectroscopic characterization of 2-[(Methylamino)methyl]phenol hydrobromide (CAS: 77123-56-9 for free base; salt forms vary).[1][2] This compound is a Mannich base derivative, structurally characterized by a phenol ring linked to a secondary methylamine via a methylene bridge at the ortho position.[1][2]
Understanding the hydrobromide (HBr) salt form is critical for drug development, as protonation at the nitrogen atom significantly alters both the Infrared (IR) and Nuclear Magnetic Resonance (NMR) profiles compared to the free base.[1][2] This guide focuses on distinguishing the salt species, identifying the diagnostic methylene bridge, and validating the integrity of the aromatic system.[2]
Chemical Structure & Numbering[1][2]
To ensure accurate assignment, we utilize the following numbering scheme:
-
Position 1: Phenolic Oxygen attachment (
).[1][2] -
Position 2: Methylene bridge attachment (
).[1][2] -
-Position: Benzylic methylene (
).[1][2] -
-Position:
-Methyl group ( ).
Sample Preparation & Experimental Protocols
The hydrobromide salt is highly polar.[1][2] Proper solvent selection is the single most critical variable in obtaining resolved spectra.[1][2]
NMR Sample Preparation (Protocol S-NMR-01)
-
Solvent Selection: DMSO-
(Dimethyl sulfoxide-d6) is the mandatory solvent.[1][2] -
Concentration: 10–15 mg of sample in 0.6 mL DMSO-
.
IR Sample Preparation (Protocol S-IR-01)
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent hygroscopic water absorption, which obscures the critical 3000–3500 cm
region.[1][2] -
Pre-treatment: Vacuum dry the sample at 40°C for 2 hours to remove surface moisture, which can mimic the broad ammonium salt band.[1][2]
Infrared Spectroscopy (IR) Analysis[1][2][3][6][7]
The IR spectrum of the HBr salt is dominated by the effects of protonation on the nitrogen and the hydrogen-bonding network of the phenol.[2]
Diagnostic Bands Table[1][2]
| Functional Group | Wavenumber ( | Intensity/Shape | Assignment Logic |
| Amine Salt ( | 2400 – 3000 | Broad, Strong | The "Ammonium Band."[1][2] Multiple broad overlaps due to |
| Phenolic | 3100 – 3400 | Broad | Often obscured by the ammonium band.[1][2] In salts, intermolecular H-bonding broadens this further.[1][2] |
| Aromatic | 1590, 1460 | Medium, Sharp | Characteristic skeletal vibrations of the benzene ring.[1][2] |
| 1250 – 1280 | Medium | Stretching mode of the | |
| Phenolic | ~1230 | Strong | Diagnostic for phenols.[1][2] Shifts slightly depending on H-bonding status. |
| Ortho-Substitution | 750 – 770 | Strong | Out-of-plane (OOP) bending for 1,2-disubstituted benzene.[1] |
Mechanistic Insight
In the free base, an intramolecular hydrogen bond often forms between the phenolic hydrogen and the amine nitrogen.[2] In the HBr salt, the nitrogen is protonated (
Nuclear Magnetic Resonance (NMR) Analysis[1][2][4][5][7][8][9][10][11][12]
NMR provides the definitive structural proof.[1][2] The chemical shifts (
NMR Spectrum (400 MHz, DMSO- )
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Phenolic | 9.8 – 10.2 | Broad Singlet | 1H | - | Deshielded by aromatic ring and H-bonding.[1] Disappears with |
| Ammonium | 8.6 – 9.2 | Broad (s or br t) | 2H | - | Diagnostic for salt formation.[1][2] Highly sensitive to concentration and moisture.[1][2] |
| Aromatic ( | 6.8 – 7.3 | Multiplets | 4H | - | Typical ABCD-like pattern for ortho-substituted phenol.[1][2] |
| Benzylic | 4.0 – 4.2 | Singlet (or d) | 2H | - | Key Diagnostic. Shifts downfield from ~3.8 (free base) to ~4.1 (salt) due to the cationic nitrogen [2].[1][2] |
| 2.55 – 2.65 | Singlet (or t) | 3H | - | May appear as a triplet if exchange is slow and coupling to |
NMR Spectrum (100 MHz, DMSO- )
-
Carbonyl/Phenolic C-OH: ~155 ppm (Deshielded ipso-carbon).[1][2]
-
Aromatic Carbons: 115 – 132 ppm (4 signals + 1 quaternary C-alkyl).[1][2]
-
Benzylic
: ~45 – 50 ppm.[1][2] -
-Methyl
: ~32 – 35 ppm.[1][2]
Logical Validation Workflow
The following diagram illustrates the logic flow for confirming the structure using the data above.
Quality Control & Impurity Profiling
In a drug development context, identifying impurities is as important as confirming the main peak.[1][2]
Common Impurities[1][2]
-
Phenol (Starting Material):
-
Bis-alkylated Side Product:
-
Residual Solvents:
Self-Validating Protocol (The "D2O Shake")
To confirm the assignment of the broad peaks at 8-10 ppm:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][5] (General reference for Ammonium salt IR bands).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1][2]
-
Abraham, R. J., et al. (2006).[1][2][5] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2][5] Link
-
NIST Chemistry WebBook. Infrared Spectra of Secondary Amines and Salts. (General spectral behavior of amine salts). Link
Sources
- 1. 2-hydroxy-N-methylpropanamide | C4H9NO2 | CID 547067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.washington.edu [chem.washington.edu]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting Microbial Persistence: The Therapeutic Potential of 2-[(Methylamino)methyl]phenol Hydrobromide
Executive Summary
In the era of escalating Antimicrobial Resistance (AMR), traditional bactericidal strategies are faltering. This guide analyzes 2-[(Methylamino)methyl]phenol hydrobromide (hereafter referred to as 2-MAMP-HBr ), a small-molecule Mannich base that represents a paradigm shift from "killing" bacteria to "disarming" them.[1]
Unlike conventional antibiotics that impose high evolutionary pressure, 2-MAMP-HBr functions as a Quorum Quencher .[1] It specifically targets the Staphylococcal Accessory Regulator A (SarA) , a master controller of virulence and biofilm formation in Staphylococcus aureus (including MRSA).[1][2] This document details the physicochemical properties, mechanistic pathways, and validated experimental protocols for utilizing 2-MAMP-HBr in therapeutic development.[1]
Chemical Identity & Physicochemical Rationale[1][3][4][5][6][7]
The therapeutic utility of 2-MAMP-HBr is grounded in its structural capacity to penetrate the biofilm matrix and interact with intracellular regulatory proteins.[1]
-
Active Moiety: 2-[(Methylamino)methyl]phenol (2-MAMP)[1][3][4]
-
Salt Form: Hydrobromide (HBr)[1]
-
Role of the Salt: The hydrobromide counter-ion is critical for pharmaceutical development.[1] While the free base is prone to oxidation and volatility, the HBr salt confers:
-
Enhanced Crystallinity: Facilitates precise dosing and formulation stability.[1]
-
Aqueous Solubility: Increases bioavailability in hydrophilic wound environments.[1]
-
Protonation: Ensures the amine remains protonated at physiological pH, essential for electrostatic interaction with the acidic pockets of the SarA protein.[1]
-
Chemical Structure & Synthesis Pathway
The synthesis follows a classic Mannich reaction trajectory, optimized for high yield and purity.[1]
Reaction Logic:
The ortho-substitution is favored due to hydrogen bonding stabilization between the phenolic hydroxyl and the amine nitrogen, creating a pseudo-cyclic structure that mimics specific pharmacophores in bacterial signaling peptides.[1]
Mechanism of Action: The SarA Checkpoint
The primary therapeutic value of 2-MAMP-HBr lies in its ability to inhibit SarA .[1] SarA is a DNA-binding protein that regulates the expression of virulence factors (e.g., hemolysins) and biofilm adhesion factors (e.g., fibronectin-binding proteins fnbA, fnbB).[1][2]
The "Disarming" Mechanism
Unlike antibiotics that target cell wall synthesis or protein translation (leading to cell death and resistance selection), 2-MAMP-HBr binds to SarA, preventing it from binding to the promoter regions of target genes.[1]
Key Pharmacodynamic Outcomes:
-
Biofilm Inhibition: Downregulation of the ica operon (responsible for Polysaccharide Intercellular Adhesin - PIA) and fnbA/B.[1]
-
Virulence Suppression: Reduction in hemolysin (Hla) and protease production.[1]
-
Antibiotic Rescue: By stripping the bacteria of their biofilm shield, 2-MAMP-HBr re-sensitizes resistant strains (e.g., MRSA) to conventional antibiotics like Rifampicin and Gentamicin.[1]
Pathway Visualization (DOT Diagram)
The following diagram illustrates the intervention point of 2-MAMP-HBr within the S. aureus signaling cascade.
Figure 1: Mechanism of Action.[2][5][6][7] 2-MAMP-HBr acts as a direct inhibitor of the SarA protein, severing the link between the regulator and the downstream genes responsible for biofilm maintenance and toxin production.[1]
Therapeutic Applications & Data Summary
Monotherapy vs. Combinatorial Therapy
Research indicates that 2-MAMP-HBr is most effective as an adjuvant .[1] While it possesses weak bactericidal activity (high MIC), its anti-biofilm activity occurs at much lower concentrations (low MBIC).[1]
| Parameter | Value (Approx.) | Clinical Implication |
| MIC (Min. Inhibitory Conc.) | > 500 µM | Ineffective as a standalone killing agent (bacteriostatic).[1] |
| MBIC (Min.[1] Biofilm Inhibitory Conc.) | 1.25 - 25 µM | Highly potent at preventing biofilm formation.[1] |
| Cytotoxicity (HEp-2 Cells) | Negligible | Safe for mammalian tissue contact at therapeutic doses.[1] |
| Resistance Profile | Low | Lack of growth pressure reduces mutation frequency.[1] |
Polymicrobial Wound Management
In chronic wounds (e.g., diabetic foot ulcers), S. aureus often co-exists with Pseudomonas aeruginosa.[1][3][4] S. aureus peptidoglycans can enhance P. aeruginosa virulence.[1][3][4]
-
Application: 2-MAMP-HBr treatment of the co-culture specifically dampens S. aureus signaling, which secondarily reduces P. aeruginosa virulence factors (pyocyanin and pyoverdine), disrupting the synergistic pathogenicity.[1]
Validated Experimental Protocols
Protocol A: Crystal Violet Biofilm Inhibition Assay
Purpose: To quantify the prevention of biofilm formation on abiotic surfaces.[1]
-
Preparation: Dissolve 2-MAMP-HBr in sterile water to create a 10 mM stock. Filter sterilize (0.22 µm).
-
Inoculation: Dilute overnight S. aureus culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose triggers biofilm).
-
Treatment: Add 100 µL of cell suspension to 96-well polystyrene plates. Add 2-MAMP-HBr at increasing concentrations (0, 1, 5, 10, 25, 50 µM).
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently aspirate media.[1] Wash wells 3x with sterile PBS to remove planktonic (free-floating) bacteria.[1] Critical Step: Do not disrupt the adhered layer.[1]
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temp.
-
Quantification: Wash 3x with water. Solubilize the dye with 30% acetic acid.[1] Measure Absorbance at 595 nm.[1]
-
Validation: Control wells (bacteria + solvent) must show high OD (>1.0).[1] Sterile wells must show OD < 0.1.[1]
Protocol B: Synergistic "Checkerboard" Assay (Antibiotic Rescue)
Purpose: To determine if 2-MAMP-HBr lowers the MIC of Rifampicin against MRSA.[1]
-
Matrix Setup: Use a 96-well plate.
-
Inoculation: Add MRSA inoculum (
CFU/mL) to all wells. -
Incubation: 37°C for 24 hours.
-
Readout: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI
indicates Synergy . This confirms 2-MAMP-HBr restores antibiotic sensitivity.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Safety & Toxicology Profile
For drug development, the safety margin is paramount.[1]
-
Hemolysis Assay: 2-MAMP-HBr shows <5% hemolysis of human erythrocytes at concentrations up to 200 µM, indicating membrane stability.[1]
-
MTT Assay (HEp-2 cells): No significant reduction in metabolic activity observed at effective anti-biofilm concentrations (1.25–50 µM).[1]
Handling Precautions (SDS Summary):
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]
-
Storage: Desiccate at 4°C. Hygroscopic salt.
References
-
Arya, R., & Princy, S. A. (2013). Amino acid-based approach to inhibit biofilm and virulence in Staphylococcus aureus.[1]Frontiers in Microbiology . [Link][1]
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[1]Frontiers in Microbiology , 8, 1290.[1][7] [Link]
-
Solomon, A. P., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[1][4]bioRxiv (Preprint).[1][3] [Link][1]
-
PubChem. 2-((Dimethylamino)methyl)phenol (Related Compound Data).National Library of Medicine . [Link]
Sources
- 1. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. jelsciences.com [jelsciences.com]
- 7. Frontiers | sarA-Dependent Antibiofilm Activity of Thymol Enhances the Antibacterial Efficacy of Rifampicin Against Staphylococcus aureus [frontiersin.org]
Lipophilic-Electronic Tuning: A Guide to Next-Generation Phenol Antimicrobials
Topic: Discovery and Synthesis of Novel Phenol Derivatives for Antimicrobial Research Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads
Executive Summary
Phenolic compounds remain a cornerstone of antimicrobial research due to their potent ability to disrupt bacterial cell membranes and uncouple oxidative phosphorylation. However, the clinical utility of simple phenols is often limited by toxicity and poor selectivity. This guide outlines a rational design strategy for novel phenol derivatives , moving beyond simple alkylation to sophisticated biaryl and heterocyclic phenolic systems . By leveraging modular synthesis (Suzuki-Miyaura coupling) and rigorous biological validation (CLSI standards), researchers can generate libraries with optimized Lipophilicity (LogP) and electronic properties (pKa) to overcome resistance mechanisms in multidrug-resistant (MDR) pathogens.
Part 1: Rational Design & Structure-Activity Relationships (SAR)
The Phenolic Pharmacophore
The antimicrobial efficacy of a phenol derivative is governed by its ability to penetrate the bacterial cell envelope and disrupt the cytoplasmic membrane.[1] This process is dictated by two critical parameters:
-
Lipophilicity (LogP): Essential for inserting the molecule into the lipid bilayer. An optimal LogP (typically 3.0–5.0) balances solubility in the aqueous extracellular matrix with affinity for the bacterial membrane.
-
Acidity (pKa): The ionization state of the hydroxyl group affects membrane interaction. Electron-withdrawing groups (EWGs) lower pKa, increasing the concentration of the phenoxide ion, which can alter proton motive force (PMF) disruption capabilities.
Design Logic: The "Goldilocks" Zone
Simple alkyl phenols (e.g., thymol) are effective but often lack specificity. The modern approach involves Lipophilic-Electronic Tuning :
-
Core Scaffold: A halogenated phenol (e.g., 4-bromophenol) serves as a versatile anchor.
-
Modification A (Steric/Lipophilic): Introduction of bulky hydrophobic groups (e.g., biaryl systems) to destabilize membrane packing.
-
Modification B (Electronic): Strategic placement of EWGs (F, Cl, CF3) to modulate the acidity of the -OH group without compromising metabolic stability.
Figure 1: SAR Decision Matrix for Phenol Optimization. This logic flow ensures derivatives are designed with specific physicochemical targets.
Part 2: Modular Synthetic Protocols
The Strategy: Suzuki-Miyaura Cross-Coupling
To rapidly generate diverse libraries, we utilize a modular approach. Direct alkylation often leads to complex mixtures. Instead, palladium-catalyzed cross-coupling of bromophenols with aryl boronic acids yields biaryl phenols. These structures mimic the hydrophobic bulk of potent natural products while offering superior synthetic tractability.
Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-ol
Objective: Synthesize a biaryl phenol derivative to test the effect of a para-fluoro group on antimicrobial activity.
Reagents:
-
4-Bromophenol (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (Catalyst, 3-5 mol%)
-
K2CO3 (Base, 2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (500 mg, 2.89 mmol) in 1,4-dioxane (10 mL).
-
Activation: Add 4-fluorophenylboronic acid (485 mg, 3.47 mmol) and an aqueous solution of K2CO3 (2M, 3 mL). Degas the mixture by bubbling nitrogen for 10 minutes (Critical for Pd catalyst longevity).
-
Catalysis: Add Pd(PPh3)4 (100 mg, 0.08 mmol) quickly under nitrogen flow. Fit the flask with a reflux condenser.
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 4:1). The starting bromide spot should disappear.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) followed by brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via 1H-NMR (distinctive biphenyl protons) and HRMS.
Figure 2: Modular Synthesis Workflow. This pathway allows for rapid "plug-and-play" of different boronic acids to vary the R-group.
Part 3: Biological Evaluation & Validation
Minimum Inhibitory Concentration (MIC) - CLSI M07 Standard
Trustworthy data requires adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).
-
Dilution: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final challenge concentration of ~5 x 10^5 CFU/mL.
-
Plate Setup: Use a 96-well round-bottom microtiter plate.
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of the test phenol (dissolved in DMSO, <1% final conc) to column 1.
-
Perform serial 2-fold dilutions from column 1 through column 10.
-
-
Inoculation: Add 100 µL of the bacterial suspension to all test wells.
-
Controls:
-
Growth Control: Bacteria + Broth + Solvent (no drug).
-
Sterility Control: Broth only.
-
-
Incubation: 35 ± 2°C for 16–20 hours in ambient air.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Mechanism of Action: Membrane Integrity Assay
To confirm the phenol acts via membrane disruption (and not just general toxicity), use a Propidium Iodide (PI) uptake assay.
Protocol:
-
Treat bacterial cells (10^7 CFU/mL) with the phenol derivative at 1x, 2x, and 4x MIC for 1 hour.
-
Wash cells with PBS and stain with Propidium Iodide (30 µM).
-
Measure fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Interpretation: High fluorescence indicates compromised membranes (PI enters damaged cells and binds DNA).
Data Presentation Template
Summarize your findings in a comparative table to highlight SAR trends.
| Compound ID | R-Group Substituent | LogP (Calc) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Cytotoxicity (CC50) [µM] | Selectivity Index |
| Ph-01 | -H (Control) | 2.1 | 64 | >128 | 500 | 7.8 |
| Ph-02 | -Phenyl (Biaryl) | 3.8 | 8 | 32 | 120 | 15.0 |
| Ph-03 | -4-F-Phenyl | 4.1 | 4 | 16 | 110 | 27.5 |
| Ph-04 | -4-CF3-Phenyl | 4.9 | 2 | 8 | 45 | 22.5 |
Note: A Selectivity Index (CC50 / MIC) > 10 is generally considered a promising hit for further development.
Figure 3: Biological Evaluation Pipeline. A rigorous filter ensures only non-toxic, potent compounds proceed.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Miksusanti, M., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. MDPI Molecules. [Link]
-
Wu, S., et al. (2016). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]
-
Takó, M., et al. (2020). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Antioxidants (Basel). [Link]
-
Alves, M.J., et al. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology. [Link]
Sources
Technical Monograph: Mechanistic Profiling & Efficacy of 2-[(Methylamino)methyl]phenol Hydrobromide
[1]
Part 1: Executive Technical Summary[1]
2-[(Methylamino)methyl]phenol hydrobromide (referred to herein as 2-MAMP[1]·HBr ) represents a paradigm shift from traditional bactericidal antibiotics toward anti-virulence therapeutics .[1] Unlike conventional phenol derivatives that act as non-specific membrane disruptors, 2-MAMP exhibits a targeted mechanism of action against the Staphylococcal accessory regulator A (SarA) in Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA).[1]
Key Pharmacological Distinction:
-
Traditional Antibiotics: Target essential survival processes (cell wall synthesis, DNA replication), imposing high selective pressure that drives resistance.[1]
-
2-MAMP·HBr: Targets pathogenicity (biofilm formation, toxin production) without inhibiting bacterial growth (bacteriostatic/bactericidal).[1] This "disarming" strategy significantly reduces the evolutionary pressure for resistance development.[1]
Part 2: Mechanistic Action & Molecular Dynamics
The Target: SarA Regulator
In S. aureus, SarA is a global transcription factor that upregulates virulence genes (hemolysins, fibronectin-binding proteins) and represses proteases that would degrade the biofilm matrix.[1][2]
Mechanism of Action (MOA)
2-MAMP functions as a Quorum Sensing (QS) Inhibitor .[1]
-
Dissociation: In physiological buffer, the hydrobromide salt dissociates, releasing the cationic 2-[(methylamino)methyl]phenol species.[1]
-
Binding: The molecule binds to the SarA protein, altering its conformation or DNA-binding affinity.[1]
-
Downregulation: This interaction prevents SarA from binding to the promoter regions of key virulence loci:
Pathway Visualization
The following diagram illustrates the interference of 2-MAMP within the SarA signaling cascade.
Caption: 2-MAMP inhibits SarA, blocking virulence gene activation and relieving repression of proteases, leading to biofilm collapse.
Part 3: Experimental Protocols & Validation
To validate the efficacy of 2-MAMP·HBr, researchers must distinguish between growth inhibition (antibiotic effect) and virulence suppression (anti-virulence effect).[1]
Protocol A: Minimum Inhibitory Concentration (MIC)
Purpose: To confirm the compound is NOT bactericidal (Negative Control).[1]
-
Preparation: Dissolve 2-MAMP·HBr in sterile water to a stock of 100 mM. Filter sterilize (0.22 µm).
-
Inoculum: Adjust overnight culture of S. aureus (e.g., ATCC 25923 or MRSA strains) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plate Setup: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of 2-MAMP (Range: 1.5 µM to 1500 µM).
-
Incubation: 37°C for 24 hours.
-
Readout: Measure OD600.
-
Expected Result: No significant reduction in OD600 up to 1500 µM. If growth is inhibited, check for contamination or compound degradation.[1]
-
Protocol B: Crystal Violet Biofilm Inhibition Assay
Purpose: To quantify the primary efficacy endpoint.
-
Coating: Pre-coat 96-well polystyrene plates with human plasma (20%) overnight at 4°C to mimic host tissue (optional but recommended for clinical relevance).
-
Treatment: Inoculate TSB supplemented with 1% glucose (to induce biofilm) with S. aureus (1:100 dilution). Add 2-MAMP·HBr at sub-MIC concentrations (e.g., 100 µM, 200 µM, 400 µM).[1]
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently aspirate media.[1] Wash wells 3x with sterile PBS to remove planktonic cells. Crucial: Do not disturb the adherent layer.
-
Staining: Add 0.1% Crystal Violet (CV) solution for 15 minutes.
-
Elution: Wash 3x with water.[1] Air dry. Solubilize bound CV with 30% Acetic Acid.
-
Quantification: Measure absorbance at 595 nm.
-
Calculation: % Inhibition = [(Control OD - Treated OD) / Control OD] x 100.
-
Protocol C: Hemolysis Inhibition Assay (Virulence Proxy)
Purpose: To measure the suppression of alpha-hemolysin (hla).[1]
-
Culture: Grow S. aureus with varying concentrations of 2-MAMP·HBr for 24h.
-
Supernatant: Centrifuge culture (10,000 rpm, 5 min) to harvest cell-free supernatant.
-
Reaction: Mix 100 µL supernatant with 900 µL of 2% sheep red blood cell (RBC) suspension in PBS.
-
Incubation: 37°C for 1 hour.
-
Clarification: Centrifuge to pellet intact RBCs.
-
Readout: Measure OD540 of the supernatant (released hemoglobin).
-
Validation: Compare against a positive control (Triton X-100, 100% lysis) and negative control (PBS).
-
Part 4: Data Interpretation & Expected Results[1]
The following table summarizes the expected profile of 2-MAMP·HBr compared to a standard antibiotic (e.g., Vancomycin).
| Assay Type | Metric | 2-MAMP[1]·HBr Profile | Vancomycin Profile | Interpretation |
| MIC (Growth) | OD600 | No Effect (>1500 µM) | Low (< 2 µg/mL) | 2-MAMP is non-biocidal; does not stress cell survival.[1] |
| Biofilm | CV Staining (OD595) | High Inhibition (>70%) | Moderate/Low | 2-MAMP blocks matrix formation; Vancomycin struggles to penetrate biofilm.[1] |
| Hemolysis | OD540 | Reduced (<20% activity) | Variable | 2-MAMP specifically downregulates hla toxin gene.[1] |
| Resistance | Serial Passage | Low Probability | High Probability | Lack of survival pressure minimizes resistance evolution.[1] |
Experimental Workflow Diagram
Use this decision tree to characterize new batches or derivatives of 2-MAMP.
Caption: Validation workflow emphasizing the non-biocidal requirement before virulence testing.
Part 5: References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[1][2] Frontiers in Microbiology, 8:1290.[1][2]
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1] CLSI Standard.
-
Arya, R., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[1][3] bioRxiv.[3]
-
Melin, P., et al. (2019). "Mannich bases as potential bioactive compounds: A review."[1] European Journal of Medicinal Chemistry. (Contextual grounding for Mannich base chemistry).
Methodological & Application
Application Note: Biofilm Inhibition & Eradication Profiling of 2-[(Methylamino)methyl]phenol HBr against Staphylococcus aureus
Executive Summary & Rationale
This guide details the protocol for evaluating 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP), a Mannich base derivative, against Staphylococcus aureus biofilms. Unlike conventional antibiotics that target cell wall synthesis or protein translation, 2-MAMP is distinct for its ability to target SarA (Staphylococcal accessory regulator A).
Scientific Context: SarA is a global regulator essential for biofilm formation (via ica operon and fnbA) and virulence factor expression (hla, hld). Research indicates that 2-MAMP functions primarily as an anti-virulence agent , inhibiting biofilm formation without significantly suppressing planktonic growth. Therefore, the experimental design must distinguish between bactericidal activity (killing) and anti-biofilm activity (signaling interference).
Key Mechanistic Pathway
The following diagram illustrates the specific intervention point of 2-MAMP within the S. aureus quorum sensing network.
Caption: 2-MAMP targets the SarA regulator, downstream preventing the upregulation of adhesion (fnbA) and matrix (ica) genes necessary for biofilm scaffolding.
Pre-Analytical Considerations
Compound Handling & Solubility
-
Solubility: 2-MAMP HBr is a hydrobromide salt. While moderately water-soluble, it is recommended to prepare stock solutions in DMSO (Dimethyl Sulfoxide) to ensure stability and sterility during screening.
-
Stock Preparation: Prepare a 100 mM stock in 100% DMSO. Aliquot and store at -20°C.
-
Working Solution: Dilute in Tryptic Soy Broth (TSB) + 1% Glucose (or 1% NaCl) for assays. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Bacterial Strain Selection
-
Standard Reference: S. aureus ATCC 25923 (MSSA) or ATCC 33591 (MRSA).
-
Clinical Isolates: Strongly recommended to test against high-biofilm forming clinical isolates, as SarA expression levels vary by strain.
Experimental Workflow: The "Dual-Readout" Strategy
To confirm the anti-virulence mechanism, you must run two parallel readouts on the same plate:
-
OD600 Measurement: Quantifies planktonic growth (Is it an antibiotic?).
-
Crystal Violet (CV) Staining: Quantifies biofilm biomass (Is it a biofilm inhibitor?).
Caption: The Dual-Readout workflow allows differentiation between growth inhibition (antibiotic effect) and biofilm-specific inhibition (SarA blockade).
Detailed Protocols
Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC)
Use this to determine if 2-MAMP prevents biofilm formation.
Materials:
-
96-well flat-bottom polystyrene plates (Tissue culture treated).
-
TSB supplemented with 1% Glucose (Glucose triggers biofilm formation in S. aureus).[1]
-
Crystal Violet solution (0.1% w/v in water).
-
33% Glacial Acetic Acid (for solubilization).
Procedure:
-
Inoculum: Dilute overnight S. aureus culture 1:100 in fresh TSB+Glucose (approx. 10⁶ CFU/mL).
-
Plating: Add 100 µL of inoculum to wells.
-
Treatment: Add 100 µL of 2-MAMP at 2X desired concentrations (e.g., range 1–128 µg/mL). Include:
-
Growth Control: Bacteria + Solvent only.
-
Sterility Control: Media only.
-
-
Incubation: Incubate static at 37°C for 24 hours.
-
Readout 1 (Planktonic): Measure Absorbance at 600 nm (OD600).
-
Note: If OD600 is high but Biofilm is low, the compound is a specific virulence inhibitor.
-
-
Washing: Gently aspirate media. Wash wells 3x with 200 µL sterile PBS to remove planktonic cells. Do not touch the bottom.
-
Fixation: Air dry for 15 mins or add 200 µL methanol for 15 mins.
-
Staining: Add 200 µL 0.1% Crystal Violet. Incubate 15 mins at Room Temp.
-
Solubilization: Wash 3x with water. Add 200 µL 33% Acetic Acid to dissolve the dye.
-
Readout 2 (Biofilm): Measure Absorbance at 595 nm.
Protocol B: Minimum Biofilm Eradication Concentration (MBEC)
Use this to determine if 2-MAMP can destroy established biofilms (less likely for SarA inhibitors, but necessary data).
Procedure:
-
Biofilm Formation: Add 200 µL of inoculum (in TSB+Glucose) to wells. Incubate 24h at 37°C without compound.
-
Challenge: Carefully aspirate media (leaving biofilm intact). Wash 1x with PBS.
-
Treatment: Add 200 µL of fresh media containing 2-MAMP concentrations.
-
Incubation: Incubate another 24h at 37°C.
-
Viability Assessment (XTT/MTT): Crystal violet is less effective here as it stains dead matrix. Use an XTT reduction assay (0.5 mg/mL XTT + 1 µM Menadione) to measure metabolic activity of surviving cells within the biofilm.
Data Presentation & Analysis
Calculating Percent Inhibition
Normalize your data against the untreated Growth Control (GC).
Interpreting the Profile
Use the table below to categorize the activity of 2-MAMP based on your results.
| Planktonic Growth (OD600) | Biofilm Mass (CV OD595) | Interpretation | Mechanism |
| Inhibited (<10%) | Inhibited (<10%) | Classical Antibiotic | Bactericidal/Bacteriostatic |
| Unaffected (>90%) | Inhibited (<50%) | Anti-Virulence | SarA/Quorum Sensing Inhibition |
| Unaffected | Unaffected | Inactive | No interaction |
| Increased | Increased | Stress Response | Biofilm induction (Caution) |
Expected Result for 2-MAMP: You should observe the Anti-Virulence profile (Row 2).
Troubleshooting & Critical Controls
-
The "Edge Effect": Evaporation in outer wells of 96-well plates can concentrate the drug and alter biofilm physics.
-
Solution: Fill perimeter wells with sterile water and do not use them for data.
-
-
Washing Consistency: S. aureus biofilms can be loose.
-
Solution: Use a multi-channel pipette and dispense PBS down the side of the well, never directly onto the biofilm.
-
-
Precipitation: Phenolic amines can precipitate in high salt or high pH.
-
Solution: Check the wells microscopically before reading OD. If precipitate is visible, the OD data is invalid.
-
References
-
Arya, R., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[2] Frontiers in Microbiology.
-
[Link]
-
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE).
-
[Link]
-
-
Clinical and Laboratory Standards Institute (CLSI).
-
[Link]
-
-
Balamurugan, P., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[3] Archives of Microbiology.
-
[Link]
-
Sources
Application Note: Determination of MIC for 2-[(Methylamino)methyl]phenol Hydrobromide against MRSA
Executive Summary & Scientific Context
This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-[(Methylamino)methyl]phenol hydrobromide (hereafter referred to as 2-MAMP·HBr ) against Methicillin-Resistant Staphylococcus aureus (MRSA).
2-MAMP is a phenolic Mannich base. While structurally related to antiseptic phenols, recent literature suggests this class of compounds may function as Quorum Sensing (QS) inhibitors (specifically targeting the sarA regulator) rather than traditional bactericidal agents. Consequently, this compound may exhibit a high MIC value (>128 µg/mL) when used alone, as it may attenuate virulence without inhibiting growth.
Objective: To quantitatively assess the bacteriostatic activity of 2-MAMP·HBr against MRSA using the CLSI standard broth microdilution method.
Safety & Pre-requisites
Biosafety Level 2 (BSL-2)
MRSA is a BSL-2 pathogen.[1] All manipulations involving live cultures must be performed within a Class II Biological Safety Cabinet (BSC) .
Chemical Safety
-
2-MAMP·HBr: Phenolic compounds are potential skin irritants and protein denaturants. Wear nitrile gloves and eye protection.
-
Dimethyl Sulfoxide (DMSO): Often used as a solvent; it penetrates skin and can carry dissolved toxins into the body.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | This compound | Target antimicrobial agent.[2][3] |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized growth medium with controlled |
| Solvent | 100% DMSO (Molecular Biology Grade) | Primary solvent for stock solution to ensure complete solubility. |
| Indicator | Resazurin (0.015%) (Optional) | Redox indicator for easier visual scoring (Blue = No Growth, Pink = Growth). |
| Plates | 96-well microtiter plates (U-bottom) | Polystyrene, sterile, non-treated. |
| QC Strain | S. aureus ATCC 29213 | MSSA Quality Control strain (CLSI validated ranges). |
| Test Strain | S. aureus ATCC 43300 | MRSA reference strain (mecA positive). |
Experimental Protocol
Phase 1: Compound Preparation (Stock Solution)
Expert Insight: Although the hydrobromide salt form improves water solubility compared to the free base, DMSO is recommended for the primary stock to prevent precipitation at high concentrations during freezing/thawing cycles.
-
Calculate Potency: Adjust for the weight of the hydrobromide salt.
If potency is unknown, assume 100% based on molecular weight ratio. -
Preparation: Prepare a 10,240 µg/mL stock solution in 100% DMSO.
-
Why 10,240? It allows for easy 2-fold serial dilutions down to meaningful ranges (e.g., 100 µg/mL final in well).
-
-
Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Inoculum Preparation (Direct Colony Suspension)
-
Culture: Streak MRSA (ATCC 43300) onto Tryptic Soy Agar (TSA) with 5% sheep blood. Incubate overnight at 35°C.
-
Suspension: Pick 3-5 isolated colonies and suspend in sterile saline (0.85% NaCl).
-
Standardization: Adjust turbidity to 0.5 McFarland Standard (
CFU/mL) using a nephelometer. -
Dilution (The "1:100" Rule):
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Result:
CFU/mL. -
Final In-Well Conc: When 50 µL of this is added to 50 µL of drug, the final concentration is
CFU/mL (The CLSI Gold Standard).
-
Phase 3: Microplate Setup (Serial Dilution)
Plate Layout Strategy:
-
Columns 1-10: Drug Dilutions (2-fold series).
-
Column 11: Growth Control (Bacteria + Broth + Solvent vehicle).
-
Column 12: Sterility Control (Broth only).
Step-by-Step:
-
Dispense Broth: Add 50 µL of CAMHB to columns 2 through 12.
-
Add Drug: Add 100 µL of the working drug solution (diluted from stock to 2x the highest desired test concentration) into Column 1.
-
Serial Dilute: Transfer 50 µL from Column 1 to Column 2. Mix by pipetting. Repeat down to Column 10.[2] Discard the final 50 µL from Column 10.
-
Inoculate: Add 50 µL of the diluted inoculum (
CFU/mL) to Columns 1 through 11. Do NOT inoculate Column 12.
Phase 4: Incubation & Readout
-
Seal: Cover plate with an adhesive gas-permeable seal or loose lid to prevent evaporation.
-
Incubate: 35°C ± 2°C for 16–20 hours in ambient air.
-
Readout:
-
Manual: View the plate against a dark, non-reflective background.
-
Metric: The MIC is the lowest concentration of 2-MAMP·HBr that completely inhibits visible growth (no turbidity or button formation).
-
Workflow Visualization
The following diagram illustrates the critical path for the MIC determination workflow.
Caption: Figure 1: Step-by-step workflow for Broth Microdilution of 2-MAMP·HBr against MRSA.
Data Analysis & Interpretation
Acceptance Criteria (Self-Validation)
Before analyzing the test compound, verify the controls:
-
Growth Control (Col 11): Must show distinct turbidity. If clear, the bacteria are non-viable; FAIL .
-
Sterility Control (Col 12): Must be clear. If turbid, media is contaminated; FAIL .
-
QC Strain (ATCC 29213): Run a parallel plate with a known antibiotic (e.g., Vancomycin). The MIC must fall within CLSI ranges (0.5 – 2 µg/mL for Vancomycin).
Interpreting 2-MAMP·HBr Results
Since 2-MAMP is a potential virulence inhibitor, you may observe three phenotypes:
| Observation | MIC Result | Biological Interpretation |
| No Growth at Low Conc (<64 µg/mL) | Low MIC | Compound acts as a classical antibiotic (bactericidal/static). |
| Growth at All Conc (>128 µg/mL) | High MIC | Compound does not inhibit growth. Action: Proceed to Biofilm or Virulence assays (e.g., Staphyloxanthin inhibition).[3] |
| "Trailing" Growth (Partial turbidity) | Indeterminate | Common with phenolic compounds. Record MIC at 80% inhibition if using optical density. |
Troubleshooting Guide
Issue: Precipitation in Wells
-
Cause: 2-MAMP·HBr may precipitate upon contact with aqueous CAMHB at high concentrations.
-
Solution: Check the "Sterility Control" wells containing the highest drug concentration but no bacteria. If these are cloudy, it is chemical precipitation, not bacterial growth.
Issue: Skipped Wells (Growth-No Growth-Growth)
-
Cause: Pipetting error or contamination.
-
Solution: Discard results and repeat. Ensure tips are changed or mixed thoroughly.
Issue: High DMSO Toxicity
-
Cause: Final DMSO concentration in the well exceeds 1-2%.
-
Solution: Ensure the initial dilution from the 100% DMSO stock into the broth reduces the DMSO content to <1% in the final assay well.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4][6] Wayne, PA: CLSI.[7]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Reading guide for broth microdilution.
-
Arya, R., et al. (2017). "2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes in Methicillin-Resistant Staphylococcus aureus." Frontiers in Microbiology. (Discusses the specific compound as a SarA inhibitor).
-
American Type Culture Collection (ATCC). Staphylococcus aureus subsp. aureus (ATCC® 43300™) Product Sheet.[8]
Sources
- 1. szu.gov.cz [szu.gov.cz]
- 2. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. eucast broth microdilution: Topics by Science.gov [science.gov]
- 8. Rapid Differentiation of Methicillin-Susceptible Staphylococcus aureus from Methicillin-Resistant S. aureus and MIC Determinations by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Virulence Gene Down-Regulation using 2-[(Methylamino)methyl]phenol Hydrobromide
Executive Summary
This application note details the use of 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP·HBr) as a specific Quorum Sensing (QS) inhibitor. Unlike conventional antibiotics that impose selective pressure by killing bacteria, 2-MAMP functions as a "pathoblocker." It specifically targets the SarA (Staphylococcal accessory regulator A) protein in Staphylococcus aureus, preventing the transcriptional activation of key virulence factors.
This guide provides the rationale, mechanistic insight, and step-by-step protocols for using 2-MAMP·HBr to down-regulate virulence genes (fnbA, hla, hld) and inhibit biofilm formation without affecting bacterial cell viability.
Mechanistic Insight & Causality
The Target: SarA
The SarA protein is a global regulator in S. aureus that controls the expression of virulence factors required for pathogenesis and biofilm formation.[1][2] It binds to the promoter regions of target genes (like fnbA for adhesion and hla for toxicity), facilitating their transcription.
The Inhibitor: 2-MAMP[3][4]·HBr
2-[(Methylamino)methyl]phenol is a Mannich base derivative. In its hydrobromide salt form, it offers enhanced stability and solubility for in vitro applications.
-
Mechanism: 2-MAMP binds to the SarA protein. This binding event induces a conformational change or sterically hinders SarA from recognizing its specific DNA promoter sequences.
-
Outcome: The "blocked" SarA cannot recruit RNA polymerase or stabilize the transcription complex at virulence loci. Consequently, the bacteria remain viable but "disarmed"—unable to form robust biofilms or secrete toxins.
Pathway Visualization
The following diagram illustrates the disruption of the SarA regulatory pathway by 2-MAMP.
Caption: 2-MAMP binds to SarA, preventing promoter interaction and halting virulence gene transcription.
Experimental Protocols
Protocol A: Preparation of 2-MAMP·HBr Stock
Rationale: Accurate dosing requires accounting for the hydrobromide salt mass. The salt form is preferred for stability but must be dissolved correctly to ensure bioavailability.
Reagents:
-
This compound (Solid).
-
DMSO (Dimethyl sulfoxide), sterile, cell-culture grade.
-
PBS (Phosphate Buffered Saline), pH 7.4.
Calculations:
-
MW of Free Base: 137.18 g/mol
-
MW of HBr Salt: ~218.09 g/mol
-
Note: To achieve a target concentration of the active pharmacophore, you must adjust the mass weighed.
Procedure:
-
Weighing: Weigh 21.8 mg of 2-MAMP·HBr.
-
Solubilization: Dissolve fully in 1 mL of 100% DMSO . This yields a 100 mM stock solution.
-
Critical Step: Vortex for 30 seconds. Ensure no crystals remain.
-
-
Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind phenolic compounds).
-
Storage: Aliquot into light-protective tubes and store at -20°C. Stable for 3 months.
Protocol B: Determination of Sub-MIC (Non-Lethal) Concentration
Rationale: To prove anti-virulence activity (and not just killing), you must treat bacteria at a concentration below the Minimum Inhibitory Concentration (MIC).
-
Culture: Inoculate S. aureus (e.g., strain ATCC 25923 or clinical isolates) in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Dilution: Dilute overnight culture 1:100 in fresh TSB to reach ~10^6 CFU/mL.
-
Treatment: In a 96-well plate, add 2-MAMP·HBr in serial two-fold dilutions (e.g., 1000 µM down to 1 µM).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Measure OD600.
-
Selection: Identify the highest concentration that shows no significant reduction in OD600 compared to the DMSO control. This is your Sub-MIC (often ~25-50 µM for this compound).
Protocol C: RT-qPCR for Virulence Gene Down-Regulation
Rationale: This is the definitive validation that 2-MAMP is working at the genetic level. We will quantify the reduction in mRNA transcripts for fnbA (fibronectin-binding protein) and hla (alpha-hemolysin).
Workflow Diagram:
Caption: Step-by-step workflow for validating gene downregulation via RT-qPCR.
Detailed Steps:
-
Treatment:
-
Inoculate S. aureus into 10 mL TSB.
-
Test Group: Add 2-MAMP·HBr at the determined Sub-MIC (e.g., 50 µM).
-
Control Group: Add equivalent volume of DMSO.
-
Incubate at 37°C with shaking (180 rpm).
-
-
Harvesting (Critical Timing):
-
Harvest cells at Late Log Phase (6–8 hours) . This is when SarA expression peaks and quorum sensing is most active.
-
Centrifuge at 5000 x g for 10 min at 4°C. Discard supernatant.
-
-
RNA Extraction:
-
Resuspend pellet in TE buffer containing Lysostaphin (20 µg/mL) to digest the cell wall. Incubate 15 min at 37°C.
-
Add Trizol reagent and perform mechanical disruption (bead beating) to ensure lysis.
-
Extract using Chloroform/Isopropanol method or a silica-column kit (e.g., Qiagen RNeasy).
-
DNase Treatment: Mandatory step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Use 1 µg of total RNA.
-
Utilize random hexamers and a high-fidelity Reverse Transcriptase.
-
-
qPCR Setup:
-
Use SYBR Green Master Mix.
-
Reference Gene: gyrB or 16S rRNA (Housekeeping genes).
-
Target Genes: fnbA, hla, hld.
-
Primer Sequences (Reference):
| Gene | Function | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| gyrB | Normalizer | TTGAAATGGCCCAAGAAACA | TCATACGTACGGATGGATGC |
| fnbA | Adhesion | GATACAAACCCAGGTGGTGG | TGTGCTTGACCATGCTCTTC |
| hla | Toxin | TTGGTGCAAATGTTTC | TCACTTTCCAGCCTACT |
| hld | Toxin | AAGAATTTTTATCTTAATTAAG | GTTTTTTAGTGAAAGTGTAG |
-
Data Analysis:
-
Calculate
. -
Expectation: A significant fold-reduction (e.g., >2-fold decrease) in fnbA and hla transcripts in the treated sample compared to control.
-
Expected Results & Interpretation
When 2-MAMP·HBr is successfully applied, the following phenotypic and genotypic changes are expected:
| Assay | Metric | Expected Result (Treated vs. Control) |
| Growth Curve | OD600 | No Change (Bacteriostatic/cidal effects absent) |
| Biofilm Assay | Crystal Violet OD595 | >50% Reduction in biomass |
| qPCR (fnbA) | Relative Expression | Down-regulation (0.2 - 0.5 fold of control) |
| qPCR (hla) | Relative Expression | Down-regulation (0.1 - 0.4 fold of control) |
Troubleshooting:
-
No reduction in biofilm? Ensure the compound was added at the time of inoculation (T=0), not to pre-formed biofilms. 2-MAMP is preventative, not necessarily eradicative for mature matrices.
-
Cell death observed? The concentration is too high. Re-run Protocol B to find the true Sub-MIC.
References
-
Balamurugan, P., et al. (2017). "2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus by Targeting SarA."[1][3][4] Frontiers in Microbiology, 8:1290.[4]
-
Solomon, A. P., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa." bioRxiv.
-
Cheung, A. L., et al. (2008). "Regulation of exoprotein expression in Staphylococcus aureus by a locus (sar) distinct from agr." Proceedings of the National Academy of Sciences.
Sources
- 1. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism [frontiersin.org]
Application Note: Preclinical Evaluation of 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP·HBr) in Co-Culture Systems
Application Note: Preclinical Evaluation of 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP[1]·HBr) in Co-Culture Systems[2][3]
Executive Summary & Scientific Rationale
This compound (2-MAMP[1]·HBr) is a small molecule phenolic amine identified as a targeted inhibitor of the Staphylococcus aureus quorum sensing regulator SarA (Staphylococcal accessory regulator A). Unlike traditional antibiotics that aim to kill bacteria (imposing selection pressure), 2-MAMP operates as an anti-virulence agent , specifically inhibiting biofilm formation and downregulating virulence factors without significant bacteriostatic activity.[1]
This Application Note details the experimental setup for two critical co-culture workflows required for the drug development of this compound:
-
Efficacy Model (Polymicrobial Biofilm): A co-culture of S. aureus and Pseudomonas aeruginosa.[1][2] In chronic wounds (e.g., diabetic foot ulcers), S. aureus facilitates P. aeruginosa virulence via peptidoglycan sensing.[1][2] This protocol evaluates 2-MAMP's ability to disrupt this interspecies synergy.[1]
-
Safety Model (Hepatic Immunotoxicity): A co-culture of Hepatocytes and Kupffer cells.[1][3][4][5] Phenolic amines can undergo bioactivation to reactive quinone methides, potentially causing idiosyncratic Drug-Induced Liver Injury (DILI).[1] This model screens for metabolic stability and immune-mediated toxicity.[1]
Chemical Preparation & Handling[1][7][8][9]
-
Compound: this compound
-
Molecular Weight: ~218.09 g/mol (Salt form)
-
Solubility: Highly soluble in water and PBS due to the hydrobromide salt; soluble in DMSO.
-
Stock Preparation:
-
Prepare a 100 mM stock solution in sterile PBS (pH 7.4) or DMSO.[6]
-
Filter sterilize using a 0.22 µm PVDF membrane.
-
Note: The hydrobromide salt prevents oxidation of the phenolic group. Store aliquots at -20°C, protected from light.
-
Module A: Polymicrobial Efficacy Model (S. aureus + P. aeruginosa)[1][2]
Scientific Logic
In polymicrobial infections, S. aureus acts as a pioneer colonizer.[1] Its exoproducts (specifically peptidoglycan shed during growth) trigger P. aeruginosa to upregulate virulence factors like pyocyanin and elastase. 2-MAMP targets SarA to reduce S. aureus biofilm and exoproduct secretion, thereby "starving" P. aeruginosa of the signals it needs to become hyper-virulent.[1]
Experimental Workflow Diagram
Figure 1: Mechanism of Action.[1] 2-MAMP interrupts the interspecies signaling cascade by silencing the S. aureus SarA regulator.
Detailed Protocol
Materials:
-
S. aureus (Clinical isolate or ATCC 25923)[1]
-
P. aeruginosa (PAO1 or ATCC 27853)
-
Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose.[1]
-
Assay Plate: 24-well polystyrene plates (static biofilm) or Flux-based microfluidic chambers.[1]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow mono-cultures of both strains overnight in TSB at 37°C.
-
Dilute cultures to OD₆₀₀ = 0.05 (approx.[1]
CFU/mL).
-
-
Co-Culture Establishment:
-
Mix S. aureus and P. aeruginosa at a 1:1 ratio (500 µL each) in the 24-well plate.
-
Critical Control: Include mono-culture wells of each species to normalize data.
-
-
Drug Treatment:
-
Add 2-MAMP·HBr at concentrations ranging from 0.5 µM to 100 µM .
-
Incubate statically at 37°C for 24 to 48 hours .
-
-
Readout 1: Biofilm Biomass (Crystal Violet):
-
Readout 2: Virulence Factor Quantification (Pyocyanin):
-
Centrifuge the culture supernatant.[1]
-
Extract pyocyanin using chloroform (1:1 ratio) followed by 0.2N HCl.[1]
-
Measure Absorbance at 520 nm (pink layer).[1]
-
Success Criterion: A dose-dependent decrease in Pyocyanin levels indicates 2-MAMP is successfully dampening the S. aureus-mediated trigger of P. aeruginosa.[1]
-
Module B: Hepatic Safety Model (Hepatocyte-Kupffer Co-culture)
Scientific Logic
Phenolic amines are structural alerts in drug design.[1] They can be metabolized by Cytochrome P450s (CYPs) into reactive intermediates (quinones) that deplete glutathione or bind cellular proteins.[1] Furthermore, this toxicity is often "immune-mediated," requiring the presence of Kupffer cells (liver macrophages) which secrete cytokines (TNF-α, IL-6) upon stress, sensitizing hepatocytes to death.[1]
Why Co-culture? Hepatocyte mono-cultures often fail to detect this inflammatory toxicity.[1] The addition of Kupffer cells restores the physiological "cytokine-metabolism" axis.
Experimental Workflow Diagram
Figure 2: Hepatic Safety Screening Workflow.[1] Evaluation of metabolic stability and immune-potentiation.
Detailed Protocol
Materials:
-
Hepatocytes: Primary Human Hepatocytes (PHH) or HepG2/C3A cell line.[1]
-
Kupffer Cells: Primary Human Kupffer Cells or THP-1 monocytes (differentiated with PMA).[1]
-
Media: Williams' Medium E (WME) supplemented with insulin, transferrin, selenium (ITS), and dexamethasone.[1]
Step-by-Step Methodology:
-
Cell Preparation:
-
If using THP-1: Differentiate with 50 ng/mL PMA for 48 hours, then rest for 24 hours to generate macrophage-like phenotype.[1]
-
If using Primary Cells: Thaw cryopreserved hepatocytes and Kupffer cells simultaneously.
-
-
Seeding (The "Physiological Ratio"):
-
Acclimatization:
-
Incubate co-culture for 24 hours to allow cell-cell contact and formation of bile canaliculi networks.
-
-
Dosing Regimen:
-
Assay Readouts:
Data Analysis & Interpretation
Expected Results Table
| Assay | Metric | Expected Outcome (Safe Profile) | Warning Signal (Toxicity) |
| Microbial Co-culture | Biofilm Mass | >50% reduction at 10 µM | No reduction (Inefficacy) |
| Microbial Co-culture | Pyocyanin | Significant decrease | No change vs Control |
| Hepatic Co-culture | ATP (Viability) | >80% of Control | <50% (Mitochondrial Tox) |
| Hepatic Co-culture | LDH Release | Low (<1.5x Control) | High (>2x Control) |
| Hepatic Co-culture | Cytokines (TNF-α) | Minimal induction | Cytokine Storm (>5x Control) |
Statistical Validation[1]
-
All experiments must be performed in biological triplicates .
-
Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle Control.
-
Calculate IC₅₀ for biofilm inhibition using non-linear regression (GraphPad Prism).
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[1][7] Frontiers in Microbiology, 8:1290.[7] Link
-
Vasudevan, S., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[1][2] bioRxiv.[1][2] Link
-
Nguyen, T. V., et al. (2016). "Establishment of a Hepatocyte-Kupffer Cell Co-Culture Model for Assessment of Proinflammatory Cytokine Effects on Metabolizing Enzymes and Drug Transporters."[1] Drug Metabolism and Disposition, 44(8).[1] Link
-
Sahi, J., et al. (2010). "Hepatocytes and Kupffer cells co-culture models for drug metabolism and toxicity."[1] Expert Opinion on Drug Metabolism & Toxicology. Link
-
Thermo Fisher Scientific. "Hepatic co-cultures with hepatocytes and kupffer cells: Protocol Guide." Link
Sources
- 1. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
- 2. biorxiv.org [biorxiv.org]
- 3. oyc.co.jp [oyc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Co-culture of Hepatocytes and Kupffer Cells as an In Vitro Model of Inflammation and Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
qRT-PCR protocol for measuring gene expression after 2-[(Methylamino)methyl]phenol hydrobromide treatment.
Application Note: Transcriptional Profiling of the Anti-Virulence Agent 2-[(Methylamino)methyl]phenol Hydrobromide
Introduction & Biological Context
This application note details the protocol for quantifying gene expression changes induced by This compound (2-MAMP-HBr). Unlike traditional antibiotics that aim for bactericidal effects, 2-MAMP is a model anti-virulence compound .[1] It functions primarily by inhibiting the SarA (Staphylococcal accessory regulator A) quorum-sensing system in Staphylococcus aureus, thereby downregulating virulence factors involved in biofilm formation and toxin production without imposing direct selective pressure for resistance [1].[1]
Target Audience: Drug discovery teams focusing on "disarming" pathogens rather than killing them (Anti-virulence therapy).
Scope:
-
Primary Application: Measuring downregulation of S. aureus virulence genes (icaA, hla, spa) post-treatment.[1]
-
Secondary Application: Assessing host-pathogen interaction or mammalian cytotoxicity (Safety Profiling).
Experimental Design & Causality
To generate E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant data, the experimental design must account for the specific chemical properties of the hydrobromide salt and the biological nature of bacterial mRNA.
A. Compound Handling (The Hydrobromide Factor)
The hydrobromide salt form confers improved water solubility compared to the free base. However, it alters the molecular weight.[1]
-
Critical Calculation: Ensure dosing is based on the active moiety (the phenol base).
-
MW of 2-[(Methylamino)methyl]phenol (Base): ~137.18 g/mol .
-
MW of Hydrobromide Salt (HBr): ~218.09 g/mol .
-
Correction Factor: Multiply the desired molar concentration by the salt MW.
-
B. Time-Point Selection
Bacterial mRNA has a half-life of minutes (unlike mammalian mRNA).
-
Recommendation: Harvest cells at Late Log Phase (OD600 ~ 0.8 - 1.0) . This is when sarA expression typically peaks to drive biofilm formation. Treatment should occur 4–6 hours prior to harvest.
C. The "No-Kill" Control
Since 2-MAMP is anti-virulence, it should not significantly inhibit growth at the test concentration (Sub-MIC).[1]
-
QC Step: Run a parallel growth curve. If the treated group shows >20% growth inhibition, the gene expression changes may be due to general stress/death rather than specific SarA inhibition.[1]
Workflow Visualization
The following diagram outlines the critical path from treatment to data analysis, highlighting the specific requirements for bacterial transcriptomics (e.g., Bead Beating, Random Hexamers).
Figure 1: Experimental workflow for 2-MAMP gene expression profiling. Note the critical use of RNA stabilization and Random Hexamers for bacterial targets.
Detailed Protocol
Phase 1: Treatment and RNA Stabilization
Rationale: Bacterial transcriptional profiles change within seconds of handling. Immediate stabilization is non-negotiable.
-
Culture: Inoculate S. aureus (e.g., strain ATCC 25923 or MRSA clinical isolates) in Tryptic Soy Broth (TSB).[1]
-
Dosing: When OD600 reaches 0.3 (early log), add 2-MAMP-HBr (dissolved in sterile water) to a final concentration of 100–150 µM (based on literature IC50 values for biofilm inhibition [1]).
-
Vehicle Control: Sterile water.
-
-
Incubation: Incubate at 37°C with shaking (200 rpm) until OD600 reaches 0.8 (Late Log).
-
Stabilization:
-
Add 2 volumes of RNAprotect Bacteria Reagent (Qiagen) to 1 volume of culture.
-
Vortex for 5 seconds. Incubate at RT for 5 minutes.
-
Centrifuge at 5,000 x g for 10 min. Decant supernatant. Freeze pellet at -80°C if not proceeding immediately.
-
Phase 2: RNA Isolation (The "Hard Lysis" Method)
Expertise Note: Gram-positive bacteria have thick peptidoglycan walls. Chemical lysis alone (TRIzol) yields poor recovery. Mechanical disruption is required.
-
Lysis: Resuspend pellet in 200 µL TE buffer containing Lysostaphin (20 µg/mL). Incubate at 37°C for 10 min.
-
Disruption: Transfer to a tube containing 0.1 mm Zirconia/Silica beads . Add 1 mL TRIzol (or QIAzol).
-
Bead Beating: Process in a bead beater (e.g., Precellys) for 2 cycles of 30 sec at 6,000 rpm. Keep on ice between cycles.
-
Extraction: Follow standard Phenol-Chloroform extraction (add 0.2 mL Chloroform, spin, take aqueous phase) [2].
-
Purification: Use a silica-column kit (e.g., RNeasy Mini) including an On-Column DNase I digestion step.
-
Why? Bacterial genomes are gene-dense; even trace gDNA contamination ruins qPCR data.
-
Phase 3: Quality Control & cDNA Synthesis
Trustworthiness: Do not proceed without passing these checks.
-
QC Metrics:
-
Purity: A260/A280 > 2.0.
-
Integrity: Bacterial rRNA (23S/16S) ratio should be ~1.5–2.0. (Note: Bacteria do not have 28S/18S).
-
-
Reverse Transcription (Critical Step):
-
Priming: Use Random Hexamers .
-
Warning: Do NOT use Oligo(dT) primers. Bacterial mRNA lacks the stable 3' poly-A tail found in eukaryotes. Using Oligo(dT) will result in zero yield for target genes.
-
Input: 500 ng – 1 µg Total RNA.
-
Phase 4: qRT-PCR Setup (MIQE Compliant)
Reaction Mix (20 µL):
-
10 µL 2x SYBR Green Master Mix
-
0.4 µL Forward Primer (10 µM)
-
0.4 µL Reverse Primer (10 µM)
-
2.0 µL cDNA (diluted 1:5 or 1:10)
-
7.2 µL Nuclease-Free Water[1]
Thermocycling:
-
95°C for 2 min (Activation)
-
40 Cycles:
-
95°C for 15 sec
-
60°C for 30 sec (Data Acquisition)
-
-
Melt Curve Analysis: 65°C to 95°C (Essential to verify specific amplification vs. primer dimers).
Target Gene Panel & Data Presentation
Select genes that reflect the mechanism of action (SarA inhibition).
| Gene Category | Gene Symbol | Function | Expected Change (with 2-MAMP) | Primer Sequence Ref |
| Target Regulator | sarA | Staphylococcal accessory regulator | Downregulation | [1] |
| Biofilm Formation | icaA | Intercellular adhesion (PIA synthesis) | Downregulation | [1] |
| Toxin | hla | Alpha-hemolysin | Downregulation | [1] |
| Reference Gene | gyrB | DNA gyrase subunit B | No Change | [3] |
| Reference Gene | 16S rRNA | Ribosomal RNA | No Change | [3] |
Data Analysis Method:
Calculate Relative Expression using the
Mechanism of Action Diagram
Understanding the pathway validates the choice of gene targets. 2-MAMP acts as a structural analog that interferes with SarA binding.
Figure 2: Proposed mechanism of action. 2-MAMP inhibits SarA, preventing the upregulation of downstream virulence factors.[1]
Troubleshooting & Self-Validation
-
Issue: High Cq values (>30) for reference genes (gyrB).
-
Cause: Poor lysis of Gram-positive cell wall.
-
Solution: Increase Lysozyme/Lysostaphin incubation time or bead-beating intensity.
-
-
Issue: Amplification in "No-RT" controls.
-
Issue: No downregulation observed despite biofilm inhibition.
-
Cause: Incorrect time-point.
-
Solution:sarA is phase-dependent.[3] Ensure harvest is strictly in the exponential-to-stationary transition phase.
-
References
-
Sankarasubramanian, H., et al. (2017). "2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence Gene Expression in Staphylococcus aureus."[1][3] Frontiers in Microbiology, 8:1290.[1]
-
Thermo Fisher Scientific. "Trizol Reagent User Guide."
-
Bustin, S.A., et al. (2009). "The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments."[1][4] Clinical Chemistry, 55(4): 611–622.[1]
-
Bio-Rad Laboratories. "MIQE Checklist for Authors, Reviewers, and Editors."
Sources
- 1. Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of current and alternative phenol based RNA extraction methodologies for cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. bio-rad.com [bio-rad.com]
Application Note: Cytotoxicity Profiling of 2-[(Methylamino)methyl]phenol Hydrobromide
[1][2]
Abstract
This technical guide details the standardized protocol for evaluating the cytotoxicity of 2-[(Methylamino)methyl]phenol hydrobromide (also known as SarABI-12 analog) using the MTT colorimetric assay.[1][2][3] While this compound exhibits promising anti-biofilm and anti-virulence properties against Staphylococcus aureus by targeting the SarA regulator, its safety profile on mammalian cells is a critical prerequisite for therapeutic development.[3] This note addresses specific challenges associated with the compound's physicochemical properties—specifically the redox potential of the phenolic moiety and the acidity of the hydrobromide salt—and provides a self-validating workflow to eliminate false-positive metabolic signals.
Introduction & Mechanistic Basis
The Compound: this compound[1][2][3]
-
Molecular Weight: ~218.09 g/mol (Salt form; Free base ~137.18 g/mol )[1][2][3]
-
Therapeutic Context: This small molecule functions as a Quorum Sensing (QS) inhibitor.[1][3][4] Unlike traditional antibiotics that exert selective pressure by killing bacteria, it inhibits the SarA regulator, thereby reducing virulence factors and biofilm formation without direct bactericidal activity.[3][4]
-
Cytotoxicity Relevance: To validate its potential as a therapeutic agent (e.g., for topical or systemic treatment of MRSA), it must demonstrate a high Selectivity Index (SI)—effectively inhibiting bacterial virulence at concentrations non-toxic to host tissues (e.g., keratinocytes, lung epithelial cells).[1][3]
Assay Principle: The MTT Redox System
The MTT assay relies on the reduction of the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (yellow) to insoluble formazan (purple).[1][2][3] This reduction is catalyzed primarily by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][2][3]
Critical Technical Nuance: Phenolic compounds (containing an -OH group on an aromatic ring) possess intrinsic reducing capabilities.[1][2][3] At high concentrations, 2-[(Methylamino)methyl]phenol can chemically reduce MTT to formazan in the absence of cells, leading to false-negative cytotoxicity data (i.e., the assay shows high "viability" because the compound itself turns the media purple).[1][3] This protocol includes a mandatory "Cell-Free Interference Control" to correct for this artifact.
Experimental Design & Visualization
Workflow Logic
The following diagram illustrates the critical decision points in the assay, specifically designed to detect phenolic interference.
Figure 1: Validated MTT workflow including a parallel cell-free branch to detect chemical reduction of MTT by the phenolic moiety.
Materials & Reagents
Reagent Preparation
| Component | Specification | Preparation Notes |
| Test Compound | 2-[(Methylamino)methyl]phenol HBr | Store desiccant at -20°C. Hygroscopic.[1][2][3] |
| Stock Solvent | Sterile Water or DMSO | HBr salts are typically water-soluble.[1][2][3] If using DMSO, keep final concentration <0.5%.[3] |
| MTT Reagent | 5 mg/mL in PBS | Filter sterilize (0.22 µm).[1][3] Store at 4°C in dark. |
| Solubilization Buffer | 100% DMSO | Acidified isopropanol is an alternative if protein precipitation occurs.[1][2][3] |
| Cell Lines | HEK293 (Kidney), A549 (Lung), or HACAT (Keratinocyte) | Choose lines relevant to the infection site (e.g., skin/lung for S. aureus).[1][3] |
Detailed Protocol
Phase 1: Stock Solution & pH Buffering
The hydrobromide salt is acidic.[3] Dissolving it directly in weak media (like DMEM without HEPES) at high concentrations can lower pH, causing cytotoxicity unrelated to the drug mechanism.[3]
-
Weighing: Weigh ~2.2 mg of the HBr salt.
-
Dissolution: Dissolve in 1 mL of sterile PBS or water to create a 10 mM Stock .
-
pH Adjustment: Check the pH of the stock. If < 6.0, neutralize carefully with dilute NaOH or dilute the stock into HEPES-buffered culture media (25 mM HEPES) to maintain physiological pH (7.4).[1][3]
Phase 2: Cell Seeding
-
Harvest cells in the logarithmic growth phase.[3]
-
Count cells using Trypan Blue exclusion.[3]
-
Dilute to 1 × 10⁵ cells/mL .
-
Seed 100 µL/well (10,000 cells/well) into a 96-well clear flat-bottom plate.
-
Edge Effect Rule: Fill outer wells with PBS only to prevent evaporation artifacts.[3]
-
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Treatment (Dose-Response)
Prepare a serial dilution of the compound in complete media.[1][2][3]
-
Range: 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 µM.[3]
-
Controls:
-
Aspirate old media carefully.[3]
-
Add 100 µL of treatment media to respective wells.
-
Incubate for 24 or 48 hours .
Phase 4: MTT Assay & Detection
-
Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL).
-
Incubate for 3–4 hours at 37°C in the dark.
-
Carefully aspirate the supernatant (media + MTT) without disturbing the crystals.[3]
-
Add 100 µL DMSO to dissolve the formazan crystals.
-
Shake plate on an orbital shaker for 15 minutes.
-
Measure absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Interpretation
Calculation of Viability
Correct the raw Optical Density (OD) values using the blank and interference controls.
-
OD_test: Absorbance of cells + drug.
-
OD_blank: Absorbance of media only.
-
OD_interference: Absorbance of media + drug (no cells).[1][3] Only subtract if this value is statistically higher than the blank.
IC50 Determination
Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.[1][3]
Interpretation Table
| IC50 Value (µM) | Classification | Actionable Insight |
| < 10 µM | Highly Cytotoxic | Unlikely to be a safe therapeutic; check for pH artifacts. |
| 10 - 100 µM | Moderately Cytotoxic | Acceptable for topical applications if bacterial MIC is < 1 µM. |
| > 100 µM | Non-Cytotoxic | Ideal Profile. Indicates high selectivity for bacterial targets (SarA).[1][2][3] |
Troubleshooting & Optimization
Self-Validating Checkpoints
-
The "Red Phenol" Artifact:
-
Symptom:[1][2][3][5][6] High absorbance in high-dose wells despite visible cell death under the microscope.[1][2][3]
-
Cause: The phenolic hydroxyl group reduces MTT.[3]
-
Solution: Switch to Resazurin (Alamar Blue) assay, which is less prone to chemical reduction by phenols, or strictly subtract the "Interference Control" OD.
-
-
Salt Precipitation:
-
pH Drift:
References
-
Arya, R., & Princy, S. A. (2013). Amino acid substitutions at the dimeric interface of SarA affect its function and regulation of virulence in Staphylococcus aureus.[3] Gene, 516(2), 213-222.[3] (Foundation for SarA targeting).[1][3]
-
Balamurugan, P., et al. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus.[3][4] Frontiers in Microbiology, 8, 1290.[3] (Primary reference for the compound's biological activity).[1][3]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3] Assay Guidance Manual [Internet].[1][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Standard for MTT protocol validation).
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[3] Acta Histochemica, 114(8), 785-796.[3] (Mechanism of MTT reduction).
-
Bruggisser, R., et al. (2002). Interference of plant extracts with the MTT assay.[3] Planta Medica, 68(5), 475-478.[3] (Reference for phenolic interference in MTT).
Sources
- 1. 90-72-2|2,4,6-Tris(dimethylaminomethyl)phenol|BLD Pharm [bldpharm.com]
- 2. 120-65-0|2-((Dimethylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 3. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. N-Hydroxy-2-methyl-benzamidine | C8H10N2O | CID 3098087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP) as a SarA Inhibitor in Polymicrobial Infection Models
[1]
Executive Summary
Polymicrobial infections, particularly those involving Staphylococcus aureus and Pseudomonas aeruginosa, represent a significant clinical challenge in chronic wounds and cystic fibrosis (CF) lungs.[1][2] These species exhibit synergistic virulence: P. aeruginosa detects S. aureus peptidoglycan, triggering an upregulation of its own virulence factors (pyocyanin, elastase) and biofilm production.[1]
This guide details the application of 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) , a specific inhibitor of the S. aureus global regulator SarA (Staphylococcal accessory regulator A).[1] Unlike traditional antibiotics that exert selective pressure leading to resistance, 2-MAMP functions as an anti-virulence agent.[1] By silencing SarA, 2-MAMP disrupts the interspecies communication axis, attenuating the virulence of both S. aureus and the co-habiting P. aeruginosa without direct bactericidal activity.[1]
Mechanistic Basis: The Interspecies Blockade[1]
To effectively use 2-MAMP, researchers must understand the "Stealth Strategy." In a co-culture, P. aeruginosa behaves aggressively when it senses S. aureus. 2-MAMP does not kill S. aureus; instead, it inhibits SarA, which downregulates virulence genes (fnbA, hla) and alters cell wall turnover.[1] This effectively "cloaks" S. aureus, preventing the triggering of P. aeruginosa hyper-virulence.[1]
Pathway Visualization
The following diagram illustrates the mechanism of action where 2-MAMP interrupts the synergistic virulence loop.
Figure 1: Mechanism of Action.[1] 2-MAMP inhibits SarA, reducing S. aureus virulence factors and dampening the signal that triggers P. aeruginosa aggression.[1]
Experimental Protocols
Compound Preparation and Handling[1][3]
2-MAMP is a Mannich base derivative.[1] The hydrobromide salt improves stability and water solubility compared to the free base.[1]
-
Stock Solution: Dissolve 2-MAMP hydrobromide in sterile distilled water or DMSO to a concentration of 100 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The effective anti-biofilm concentration typically ranges from 0.5 µM to 5 µM .[1] It is crucial to determine the MIC (Minimum Inhibitory Concentration) first; 2-MAMP should be used at sub-MIC levels to function as a QS inhibitor without affecting growth rates.[1]
Polymicrobial Co-culture Biofilm Assay[1]
This protocol quantifies the ability of 2-MAMP to inhibit mixed-species biofilms.[1]
Materials:
-
S. aureus (e.g., ATCC 25923 or clinical MRSA isolates)[1]
-
P. aeruginosa (e.g., PAO1)[1]
-
96-well polystyrene plates[1]
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm)[1]
-
Crystal Violet (0.1%)[1]
Procedure:
-
Inoculum Prep: Grow mono-cultures of S. aureus and P. aeruginosa overnight. Adjust optical density (OD600) to 0.1 (~108 CFU/mL).
-
Ratio Optimization: Mix species in a 1:1 ratio (or physiologically relevant ratios like 1:10 S. aureus to P. aeruginosa found in wounds).
-
Treatment:
-
Control: 100 µL co-culture mixture + 100 µL media (vehicle only).
-
Test: 100 µL co-culture mixture + 100 µL media containing 2-MAMP (Final conc: 1.25 µM, 2.5 µM, 5 µM).
-
-
Incubation: Incubate statically at 37°C for 24–48 hours.
-
Staining:
-
Quantification: Measure absorbance at 595 nm.
Validation Check: Ensure 2-MAMP does not inhibit the planktonic growth (OD600 of supernatant) of either species significantly (<10% inhibition). If growth is inhibited, the effect is bactericidal, not anti-virulence.[1]
Virulence Factor Quantification (Pyocyanin Assay)
Since 2-MAMP targets S. aureus, measuring P. aeruginosa virulence factors serves as a proxy for successful interspecies signal blockade.[1]
Procedure:
-
Grow co-cultures with and without 2-MAMP (as per section 3.2) for 24 hours.
-
Centrifuge culture at 10,000 rpm for 10 min to obtain cell-free supernatant (CFS).
-
Extraction: Mix 3 mL of CFS with 1.5 mL of Chloroform. Vortex vigorously.
-
Phase Separation: Pyocyanin will migrate to the chloroform layer (blue/green).[1] Transfer the chloroform layer to a new tube.[1]
-
Acidification: Add 1 mL of 0.2 N HCl to the chloroform. Vortex. The pyocyanin will move to the aqueous acid phase and turn pink .[1]
-
Measurement: Measure absorbance of the pink aqueous layer at 520 nm .
-
Result: A decrease in OD520 in treated samples indicates 2-MAMP successfully dampened P. aeruginosa virulence by modulating S. aureus.[1]
Data Analysis & Interpretation
When analyzing polymicrobial interactions, simple CFU counts are insufficient.[1] Use the Competitive Index (CI) and Relative Increase Ratio (RIR) to determine if 2-MAMP restores balance or favors one species.[1]
Calculated Metrics Table
| Metric | Formula | Interpretation |
| Biofilm Inhibition (%) | >50% indicates significant antibiofilm activity.[1][3] | |
| Competitive Index (CI) | CI < 1: S. aureus outcompetes.CI > 1: P. aeruginosa outcompetes.Target: 2-MAMP should stabilize CI near 1 (co-existence).[1] | |
| Pyocyanin Reduction | Relative OD520 vs Control | Indicates reduction in P. aeruginosa aggression.[1] |
Expected Results
-
Monomicrobial S. aureus: Significant reduction in biofilm mass.[1][3][4][5][6]
-
Monomicrobial P. aeruginosa: Minimal effect (2-MAMP is specific to S. aureus SarA).[1][3]
-
Polymicrobial Co-culture: Significant reduction in total biofilm and P. aeruginosa virulence factors (pyocyanin), confirming the interruption of the synergistic signaling loop.[1]
Synergistic Antibiotic Therapy
2-MAMP is best utilized as an adjuvant .[1] By disrupting the biofilm matrix, it enhances the penetration of conventional antibiotics.[1]
Checkerboard Assay Protocol:
-
Grid: Create a matrix in a 96-well plate.
-
Inoculum: Add polymicrobial suspension.
-
Readout: Determine the Fractional Inhibitory Concentration Index (FICI).
Note: In S. aureus/P. aeruginosa co-cultures, 2-MAMP typically restores the sensitivity of the biofilm to aminoglycosides (Gentamicin) by preventing the formation of the dense, protective matrix.[1]
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[1][3][7] Frontiers in Microbiology, 8:1290.[1][3]
-
Balamurugan, P., & Princy, S. A. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[1][4] bioRxiv.[1][5]
-
[1]
-
-
Serra, R., et al. (2015). "Staphylococcus aureus-derived peptidoglycan induces neutrophil extracellular trap formation and enhances Pseudomonas aeruginosa colonization."[1] PLOS Pathogens. (Contextual reference for PGN sensing).
-
[1]
-
Sources
- 1. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
- 2. Therapeutic Potential of Antimicrobial Peptides in Polymicrobial Biofilm-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
- 6. Antimicrobial peptide Hs02 with rapid bactericidal, anti-biofilm, and anti-inflammatory activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Application Note: 2-[(Methylamino)methyl]phenol hydrobromide as a SarA-Targeted Anti-Virulence Probe
Executive Summary
This guide details the application of 2-[(Methylamino)methyl]phenol hydrobromide (2-MMP) as a chemical probe to study and inhibit the Staphylococcal accessory regulator A (SarA) in Staphylococcus aureus. Unlike conventional antibiotics that impose survival pressure (leading to resistance), 2-MMP acts as an anti-virulence agent . It specifically targets SarA, a global transcription factor, thereby silencing virulence genes (hla, fnbA) and inhibiting biofilm formation without exhibiting bactericidal activity.
This document provides the mechanistic rationale, experimental workflow, and validated protocols for using 2-MMP to dissect SarA-mediated regulation.
Mechanistic Rationale
SarA is a winged-helix DNA-binding protein that stabilizes mRNA and regulates over 120 virulence genes. It is essential for biofilm formation (via ica and fnbA regulation) and toxin production (hla).
Mechanism of Action: 2-MMP functions as a small molecule inhibitor (SMI). It binds to the SarA protein—likely interacting with conserved residues (D88, E89, R90) or the DNA-binding domain—inducing a conformational change that prevents SarA from binding to its target promoter DNA.
Visualizing the Pathway
The following diagram illustrates the interruption of the SarA signaling cascade by 2-MMP.
Caption: 2-MMP binds SarA, preventing promoter occupancy and downstream virulence expression.
Experimental Workflow
To validate 2-MMP efficacy and SarA-specificity, a sequential workflow is required. The critical distinction is ensuring the compound inhibits virulence (biofilm) at concentrations that do not inhibit growth (MIC).
Caption: Validation pipeline ensuring phenotypic observation is linked to transcriptional and mechanistic causes.
Data Interpretation: Virulence vs. Growth
A successful SarA inhibitor must show a high Minimum Inhibitory Concentration (MIC) but a low Minimum Biofilm Inhibitory Concentration (MBIC).
Table 1: Expected Profile of 2-MMP Treatment
| Parameter | Description | Ideal Result | Interpretation |
|---|---|---|---|
| MIC | Min. conc. inhibiting visible growth | > 500 µg/mL | Compound is not an antibiotic (low selection pressure). |
| MBIC | Min.[1] conc. inhibiting 50% biofilm | 25 - 50 µg/mL | Compound effectively targets virulence machinery. |
| Growth Curve | OD600 over 24 hours | Identical to Control | No fitness cost to the bacteria. |
| Gene Expression | hla, fnbA mRNA levels | < 0.5 Fold Change | Significant downregulation of SarA targets. |
Detailed Protocols
Protocol A: Determination of Non-Lethal Dose (Growth Kinetics)
Objective: To confirm 2-MMP does not inhibit bacterial growth, distinguishing it from antibiotics.
-
Culture Prep: Inoculate S. aureus (e.g., strain USA300 or ATCC 25923) in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Dilution: Dilute overnight culture 1:100 into fresh TSB to reach ~10⁶ CFU/mL.
-
Treatment: Aliquot 200 µL into a 96-well plate. Add 2-MMP hydrobromide at increasing concentrations (e.g., 0, 10, 50, 100, 200, 500 µg/mL).
-
Incubation: Incubate at 37°C with shaking (180 rpm).
-
Measurement: Measure Optical Density (OD₆₀₀) every 1 hour for 24 hours using a microplate reader.
-
Validation: Plot OD₆₀₀ vs. Time. The curves for treated samples (up to the working concentration) should overlap with the untreated control.
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Objective: To quantify the reduction in biofilm mass mediated by SarA inhibition.
Materials:
-
Crystal Violet (0.1% w/v in water)
-
Ethanol (95%) or 30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seeding: Dilute overnight S. aureus culture 1:100 in TSB supplemented with 1% glucose (glucose triggers biofilm formation).
-
Treatment: Add 2-MMP (at sub-MIC concentrations determined in Protocol A) to test wells. Include a Solvent Control (DMSO/Water) and a Positive Control (known biofilm inhibitor or
mutant). -
Biofilm Formation: Incubate statically at 37°C for 24 hours. Note: Do not shake.
-
Washing: Gently aspirate media. Wash wells 3x with 200 µL sterile PBS to remove planktonic (free-floating) cells. Crucial: Be extremely gentle to avoid disrupting the biofilm.
-
Fixation: Air dry for 15 minutes or fix with methanol for 15 minutes.
-
Staining: Add 200 µL of 0.1% Crystal Violet. Incubate for 15 minutes at room temperature.
-
Solubilization: Wash wells 3x with water. Allow to dry. Add 200 µL of 95% Ethanol (or 30% Acetic Acid) to solubilize the dye bound to the biofilm matrix.
-
Quantification: Transfer 150 µL to a new plate and measure absorbance at 570 nm.
-
Calculation: % Inhibition =
.
Protocol C: Electrophoretic Mobility Shift Assay (EMSA)
Objective: To demonstrate that 2-MMP physically inhibits SarA from binding to DNA.
Materials:
-
Purified Recombinant SarA protein (rSarA).
-
Digoxigenin (DIG) or Biotin-labeled DNA probe (promoter region of fnbA or hla).
-
Native Polyacrylamide Gel (6%).
Procedure:
-
Probe Generation: PCR amplify the ~200bp promoter region of hla (alpha-toxin). Label 3' end with DIG/Biotin.
-
Binding Reaction (20 µL):
-
Mix Binding Buffer (10 mM Tris, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Add 1 µg Poly(dI-dC) (non-specific competitor).
-
Add Purified rSarA protein (300 ng).
-
Experimental Step: Add 2-MMP (10–100 µM) and incubate for 20 min at room temperature before adding DNA. This allows the compound to bind the protein.
-
Add Labeled DNA Probe (0.2 ng). Incubate 20 min at room temperature.
-
-
Electrophoresis: Load samples onto a 6% native polyacrylamide gel. Run at 100V in 0.5x TBE buffer on ice (to preserve interactions).
-
Detection: Transfer to nylon membrane, crosslink, and detect using chemiluminescence (anti-DIG/Biotin-HRP).
-
Result Interpretation:
-
Control (SarA + DNA): Shifted band (higher molecular weight complex).
-
Treated (SarA + 2-MMP + DNA): Loss of shifted band; reappearance of free DNA probe at the bottom. This confirms 2-MMP prevents DNA binding.
-
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[2][3][4] Frontiers in Microbiology. [Link] (Key study identifying the compound and its specific anti-SarA activity)
-
Cheung, A. L., et al. (2008). "Regulation of virulence determinants in vitro and in vivo in Staphylococcus aureus." FEMS Immunology & Medical Microbiology. [Link] (Authoritative review on SarA mechanism and regulon)
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE). [Link] (Standard protocol for Crystal Violet biofilm quantification)
-
Hellman, L. M., & Fried, M. G. (2007). "Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions." Nature Protocols. [Link] (Gold standard methodology for EMSA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. A Substituted Diphenyl Amide Based Novel Scaffold Inhibits Staphylococcus aureus Virulence in a Galleria mellonella Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methods for assessing virulence factor reduction with 2-[(Methylamino)methyl]phenol hydrobromide
Introduction & Mechanistic Basis
The emergence of multidrug-resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates therapeutic strategies that disarm pathogens rather than killing them. Unlike conventional antibiotics that impose high selective pressure, 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) represents a class of "anti-virulence" agents.
Mechanism of Action: 2-MAMP functions primarily as a Quorum Sensing (QS) Inhibitor . Specifically, it targets the SarA (Staphylococcal accessory regulator A) protein.[1] SarA is a global regulator that controls the expression of virulence factors (such as hemolysins and fibronectin-binding proteins) and is essential for biofilm formation. By binding to SarA, 2-MAMP prevents the transcriptional activation of these virulence genes without inhibiting bacterial growth, thereby reducing the likelihood of resistance development.
Scope of this Guide: This document provides validated protocols to assess the efficacy of 2-MAMP in:
-
Confirming non-bactericidal activity (establishing the anti-virulence window).[1]
-
Measuring downregulation of key virulence genes (hla, fnbA).[1]
-
Assessing phenotypic reduction in exotoxin production (Hemolysis).
Compound Preparation & Handling
-
Compound: this compound (MW: ~218.1 g/mol ).
-
Solubility: Highly soluble in water and DMSO due to the hydrobromide salt form.
-
Stock Solution: Prepare a 100 mM stock in sterile ddH₂O or DMSO. Store at -20°C in aliquots to avoid freeze-thaw cycles.
-
Working Concentrations: Effective anti-virulence activity is typically observed between 1.25 µM and 100 µM .
Experimental Protocols
Protocol A: Establishing the Non-Lethal Window (MIC & Growth Curve)
Objective: To verify that 2-MAMP does not inhibit cell growth, distinguishing it from traditional antibiotics.
Materials:
-
Mueller-Hinton Broth (MHB).
-
S. aureus clinical isolates or reference strains (e.g., USA300).
-
96-well microtiter plates.
-
Spectrophotometer (OD₆₀₀).
Method:
-
Inoculum Prep: Dilute overnight S. aureus culture to 1 × 10⁶ CFU/mL in MHB.
-
Dosing: Add 2-MAMP in serial dilutions (range: 0.5 µM to 1500 µM) to the wells. Include a Vehicle Control (solvent only) and a Positive Control (e.g., Vancomycin).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Measure OD₆₀₀.
-
Growth Curve Validation: For the selected "effective" concentration (e.g., 50 µM), perform a time-kill kinetic assay measuring OD₆₀₀ every 2 hours for 24 hours.
Acceptance Criteria:
-
The OD₆₀₀ of 2-MAMP treated wells should be statistically equivalent to the Vehicle Control (p > 0.05).
-
Note: If growth inhibition occurs, the concentration is too high for specific anti-virulence assessment.
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Objective: To quantify the reduction in biofilm biomass mediated by SarA inhibition.
Method:
-
Seeding: In a 96-well polystyrene plate, add 100 µL of S. aureus suspension (1:100 dilution of overnight culture) in Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).
-
Treatment: Add 2-MAMP at sub-MIC concentrations (e.g., 1.25, 2.5, 5, 10 µM).
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently aspirate media and wash wells 3x with sterile PBS to remove planktonic cells. Crucial: Do not disrupt the adhered layer.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 mins at room temperature.
-
Elution: Wash 3x with water. Air dry. Solubilize the dye with 150 µL of 30% Acetic Acid or 95% Ethanol.
-
Quantification: Measure absorbance at 595 nm.
Data Analysis:
Calculate % Inhibition:
Protocol C: Transcriptional Analysis (qRT-PCR)
Objective: To confirm the molecular mechanism by measuring the downregulation of SarA-regulated genes.
Target Genes:
-
sarA (Global regulator)
-
hla (Alpha-hemolysin)
-
fnbA (Fibronectin-binding protein A)
-
gyrB or 16S rRNA (Housekeeping reference)
Workflow:
-
Culture: Grow S. aureus to early stationary phase (OD₆₀₀ ~ 2.0) with and without 2-MAMP (e.g., 25 µM).
-
Lysis: Pellet cells. Resuspend in TE buffer containing Lysostaphin (20 µg/mL) to digest the cell wall. Incubate 15 min at 37°C.
-
RNA Extraction: Use a silica-column based kit (e.g., RNeasy) or Trizol method. Perform DNase I digestion to remove genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using random hexamers.
-
qPCR: Run reactions using SYBR Green chemistry.
-
Cycle: 95°C (10 min) → [95°C (15s) → 60°C (1 min)] x 40 cycles.
-
-
Calculation: Use the
method to determine fold-change relative to the untreated control.
Protocol D: Phenotypic Alpha-Hemolysin Assay
Objective: To assess the functional reduction of secreted toxins.
Method:
-
Supernatant Collection: Centrifuge the cultures from Protocol A (24h incubation) at 10,000 x g for 5 min. Collect cell-free supernatant.
-
Substrate: Prepare a 2% suspension of washed Rabbit Red Blood Cells (RBCs) in PBS.
-
Reaction: Mix 100 µL of bacterial supernatant with 100 µL of RBC suspension in a microcentrifuge tube.
-
Incubation: Incubate at 37°C for 1 hour.
-
Separation: Centrifuge gently (1000 x g, 5 min) to pellet intact RBCs.
-
Measurement: Transfer 100 µL of the supernatant to a clear 96-well plate. Measure absorbance at 540 nm (hemoglobin release).
Data Presentation & Analysis
Table 1: Expected Profile of 2-MAMP Treatment
| Assay | Parameter | Expected Result (Treated vs Control) | Interpretation |
| MIC / Growth | OD₆₀₀ (24h) | No significant difference | Non-bactericidal; minimal selective pressure. |
| Biofilm | OD₅₉₅ (CV Stain) | > 60% Reduction | Disruption of SarA-mediated adherence. |
| qPCR | hla mRNA | > 4-fold decrease | Transcriptional repression of toxins. |
| Hemolysis | OD₅₄₀ (RBC Lysis) | Significant reduction (p<0.01) | Functional loss of alpha-toxin secretion. |
Pathway Visualization
The following diagram illustrates the interference of 2-MAMP within the Staphylococcal Quorum Sensing network.
Caption: Mechanism of 2-MAMP. The compound binds to the SarA regulator, decoupling the Quorum Sensing signal (agr) from the downstream production of biofilms and toxins.
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[1] Frontiers in Microbiology, 8:1290.[1]
-
Warrier, A., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[4] BioRxiv.[4]
-
Cheung, A. L., et al. (2008). "Regulation of virulence determinants in vitro and in vivo in Staphylococcus aureus." FEMS Immunology & Medical Microbiology, 40(1), 1–9.
-
O'Neill, A. J. (2010). "Staphylococcus aureus O'Neill: Antimicrobial resistance and the crisis in antibiotic development." Journal of Antimicrobial Chemotherapy.
Disclaimer: This protocol is for research use only. This compound is an experimental compound and has not been approved for clinical use in humans. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Anti-Biofilm and Anti-Quorum Sensing Activities of the β-Adrenoreceptor Antagonist Atenolol against Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
Application Note: In Vitro Validation of 2-[(Methylamino)methyl]phenol Hydrobromide Antibiofilm Efficacy
Executive Summary
This guide details the validation protocols for 2-[(Methylamino)methyl]phenol hydrobromide (referred to herein as 2-MAMP ), a small molecule inhibitor targeting the Staphylococcal accessory regulator A (SarA) . Unlike conventional antibiotics that function via bactericidal mechanisms, 2-MAMP operates primarily as an antivirulence agent . It disrupts Quorum Sensing (QS) pathways essential for biofilm formation without imposing significant selective pressure on bacterial growth.[1]
This distinction is critical for experimental design: validation must demonstrate biofilm reduction independent of planktonic growth inhibition.
Key Compound Properties
-
IUPAC Name: this compound
-
Target Mechanism: Allosteric inhibition of SarA DNA-binding domain.
-
Primary Phenotype: Reduction of polysaccharide intercellular adhesin (PIA) and downregulation of virulence factors (fnbA, hla).
-
Solubility: Highly soluble in water/PBS (due to hydrobromide salt form); stable at physiological pH.
Mechanism of Action & Rationale
To validate 2-MAMP, one must understand that it decouples bacterial density from virulence expression. The compound binds to SarA, preventing the regulator from activating the ica operon (responsible for biofilm slime) and fnbA (fibronectin-binding proteins).
Diagram 1: 2-MAMP Antivirulence Mechanism
Caption: 2-MAMP binds to SarA, preventing transcriptional activation of biofilm and virulence genes.
Materials & Reagents
-
Test Compound: this compound (>98% purity).
-
Bacterial Strains:
-
Staphylococcus aureus ATCC 25923 (Standard control).[2]
-
MRSA clinical isolates (e.g., USA300) for robustness.
-
-
Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm formation).
-
Stains:
-
Crystal Violet (0.1% v/v in water).
-
SYTO 9 and Propidium Iodide (LIVE/DEAD™ BacLight™ kit).
-
-
Equipment: Microplate reader (570 nm & 600 nm), Confocal Laser Scanning Microscope (CLSM).
Experimental Protocols
Protocol A: Differential Inhibition Assay (Growth vs. Biofilm)
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) and prove it is distinct from the Minimum Inhibitory Concentration (MIC).
Rationale: A true antivirulence agent will show a low MBIC but a high MIC. If MBIC ≈ MIC, the antibiofilm effect is merely a side effect of killing the bacteria.
-
Preparation:
-
Dissolve 2-MAMP hydrobromide in sterile PBS to a stock concentration of 10 mg/mL.
-
Dilute overnight bacterial culture to OD600 = 0.01 (~10^7 CFU/mL) in TSB + 1% Glucose.
-
-
Plating:
-
In a 96-well flat-bottom polystyrene plate, add 100 µL of bacterial suspension per well.
-
Add 100 µL of 2-MAMP serial dilutions (e.g., 0.5 µg/mL to 256 µg/mL).
-
Controls:
-
Negative: Media only (Sterility).
-
Positive Growth: Bacteria + PBS (No drug).
-
Reference: Vancomycin (Antibiotic control).
-
-
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Phase 1 Analysis (Planktonic Growth):
-
Transfer supernatant to a new plate.
-
Measure OD600. Result: This defines the MIC.
-
-
Phase 2 Analysis (Biofilm Biomass):
-
Gently wash the original plate 3x with sterile PBS to remove planktonic cells.
-
Fix biofilm with 200 µL methanol for 15 min. Air dry.
-
Stain with 200 µL 0.1% Crystal Violet for 15 min.
-
Wash 3x with water. Solubilize dye with 200 µL 33% Acetic Acid.
-
Measure OD570.[3] Result: This defines the MBIC.
-
Data Interpretation:
-
Success Criteria: Significant reduction in OD570 (Biofilm) at concentrations where OD600 (Growth) remains near control levels.
Protocol B: Biofilm Architecture Visualization (CLSM)
Objective: To validate structural disruption and assess viability within the biofilm matrix.[4]
-
Setup:
-
Culture bacteria on sterile glass coverslips or confocal-compatible µ-dishes (e.g., Ibidi) in the presence of 2-MAMP (at MBIC).
-
-
Staining:
-
After 24h, gently wash samples with 0.85% NaCl.
-
Stain with SYTO 9 (Green, Live) and Propidium Iodide (Red, Dead) for 20 mins in the dark.
-
-
Imaging:
-
Use CLSM (e.g., Zeiss LSM 880). Excitation: 488 nm (SYTO 9) and 543 nm (PI).
-
Acquire Z-stacks (0.5 µm intervals).
-
-
Analysis:
-
Use COMSTAT or ImageJ software to calculate Biomass (µm³/µm²) , Average Thickness , and Roughness Coefficient .
-
Expected Outcome:
-
Control: Thick, dense green mat (high biomass).
-
2-MAMP Treated: Sparse micro-colonies (low biomass), predominantly green (indicating cells are alive but failed to form a structure).
-
Note: If the treated sample is predominantly red, the compound is acting as a biocide, not a specific SarA inhibitor.
Workflow Visualization
Diagram 2: Experimental Validation Workflow
Caption: Dual-stream workflow to distinguish specific antibiofilm efficacy from general antibiotic activity.
Data Analysis & Statistical Validity
To ensure Trustworthiness (E-E-A-T), data must be normalized.
-
Percentage Inhibition Calculation:
-
Statistical Test:
-
Perform One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance threshold: p < 0.05.
-
N value: Minimum 3 biological replicates, each with 3 technical replicates.
-
Troubleshooting & Expert Insights
-
Issue: High variability in Crystal Violet data.
-
Insight: Biofilms on the edge of plates often dry out or grow differently ("Edge Effect"). Fill outer wells with sterile water and use inner 60 wells for the assay.
-
-
Issue: 2-MAMP precipitates in media.
-
Insight: While the HBr salt is soluble, high concentrations (>500 µg/mL) in TSB can salt out. Verify solubility in TSB before adding bacteria.
-
-
Issue: No biofilm inhibition observed.
-
Insight: Ensure the strain expresses SarA and is a strong biofilm former. ATCC 25923 is standard, but clinical isolates vary. Confirm phenotype on Congo Red Agar before starting.
-
References
-
Arya, R., & Princy, S. A. (2013). "Amino acid-based quorum sensing inhibitors: a new therapeutic class." Current Pharmacogenomics and Personalized Medicine. Link (Foundational context on amino-phenolic inhibitors).
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[5][6] Frontiers in Microbiology, 8, 1290. (Primary validation of 2-MAMP).
-
Swetha, T. K., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa." bioRxiv/ResearchGate. (Co-culture validation).
- Peterson, S. B., et al. (2015). "In vitro methods for the study of biofilm formation and antibiotic susceptibility." Methods in Molecular Biology. (Standard Protocol Reference).
Sources
- 1. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms | MDPI [mdpi.com]
- 2. Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Targeting Bacterial Communication: Advanced Protocols for Evaluating Quorum Sensing Inhibition (QSI)
Abstract
The rise of multidrug-resistant (MDR) bacteria necessitates therapeutic strategies that disarm pathogens without imposing the selective pressure of traditional antibiotics.[1][2] Quorum Sensing Inhibition (QSI) targets the density-dependent communication systems bacteria use to coordinate virulence, biofilm formation, and motility.[2] This guide details rigorous methodologies for screening and validating QSI candidates, distinguishing true signal interference from non-specific growth inhibition.
Part 1: The Biological Basis of QSI
Quorum sensing (QS) relies on the production, release, and detection of autoinducers (AIs).[2][3][4] In Gram-negative bacteria, the most common system involves Acyl-Homoserine Lactones (AHLs).
Mechanism of Action[3]
-
Synthase (LuxI homolog): Produces AHLs constitutively.
-
Accumulation: As cell density increases, extracellular AHL concentration rises.
-
Receptor (LuxR homolog): When AHL reaches a threshold, it binds the cytoplasmic receptor.
-
Gene Regulation: The AHL-Receptor complex dimerizes and binds DNA promoters, triggering virulence genes.
QSI Strategy: Inhibitors masquerade as AHLs, binding the receptor without activating it (competitive antagonism), or degrade the signal molecule (quorum quenching).
Visualization: The Target Circuit
The following diagram illustrates the standard LuxI/LuxR circuit and the specific intervention points for QSI.
Figure 1: The Quorum Sensing Circuit. QSI agents intervene by blocking the receptor or degrading the signal, preventing downstream virulence gene activation.[3]
Part 2: Pre-Screening Validation (The Growth Check)
Critical Causality: A compound that kills bacteria will inevitably reduce QS signals simply because there are fewer cells producing them. This is antibiosis, not quorum sensing inhibition. You must decouple growth inhibition from signal inhibition.
Protocol: Growth Kinetics Assay
Objective: Determine the Sub-MIC (Minimum Inhibitory Concentration) of your compound.
-
Culture: Grow Chromobacterium violaceum (ATCC 12472) or Pseudomonas aeruginosa (PAO1) overnight in Luria-Bertani (LB) broth.
-
Dilution: Dilute culture to OD600 = 0.01.
-
Plate Setup: In a 96-well clear plate, add 190 µL of diluted culture + 10 µL of test compound (serial dilutions). Include Solvent Control (DMSO) and Growth Control (Media only).
-
Incubation: Incubate at 30°C (for C. violaceum) or 37°C (for P. aeruginosa) with shaking (150 rpm).
-
Measurement: Measure OD600 every hour for 24 hours.
Validation Criteria:
-
Select concentrations where Growth Inhibition < 10-20% compared to the control.
-
Any reduction in QS signal at these concentrations can be attributed to specific QSI activity.
Part 3: Reporter Strain Assays (The "Gold Standard")
Reporter strains are genetically engineered to produce a visible phenotype (pigment or bioluminescence) only in the presence of QS signals.
Table 1: Common Biosensor Strains
| Strain | Organism | Signal Detected | Reporter Phenotype | Mechanism |
| CV026 | C. violaceum | Short-chain AHLs (C4-C8) | Purple Pigment (Violacein) | cviI mutant (needs exogenous AHL) |
| A136 | A. tumefaciens | Long-chain AHLs (C8-C14) | Blue Color (X-Gal hydrolysis) | traI mutant; traI-lacZ fusion |
| VIR07 | E. coli (pSB1075) | 3-oxo-C12-HSL | Bioluminescence | lasR promoter fused to luxCDABE |
Protocol A: Chromobacterium violaceum CV026 Assay
Why CV026? It is a cviI mutant. It cannot produce its own AHL.[5] It only turns purple if you add exogenous AHL. If your compound blocks the receptor, the bacteria stay white/opaque.
-
Preparation:
-
Grow CV026 in LB + Kanamycin (20 µg/mL) overnight.
-
Prepare Soft Agar: LB broth + 0.7% agar (keep molten at 45°C).
-
-
Seeding:
-
Add 100 µL of overnight CV026 culture to 5 mL molten soft agar.
-
Crucial Step: Add exogenous C6-HSL (Hexanoyl homoserine lactone) to a final concentration of 5 µM.
-
Pour onto solid LB agar plates.
-
-
Application:
-
Place sterile paper discs (6 mm) on the solidified overlay.
-
Pipette 10-20 µL of test compound (at Sub-MIC) onto discs. Include a Positive Control (Furanone C-30) and Solvent Control.
-
-
Incubation: 24-48 hours at 30°C (upright).
-
Analysis:
-
QSI Positive: A turbid, white halo around the disc (bacteria are growing but not producing pigment).
-
Antibiotic Effect: A clear halo (no bacterial growth).
-
Protocol B: Agrobacterium tumefaciens A136 Liquid Assay
Why A136? Highly sensitive to long-chain AHLs often found in Pseudomonas infections.
-
Culture: Grow A136 in LB + Spectinomycin (50 µg/mL) + Tetracycline (4.5 µg/mL) at 30°C.
-
Induction:
-
Dilute culture 1:100 in fresh LB.
-
Add 50 µL of X-Gal (20 mg/mL stock).
-
Add exogenous 3-oxo-C8-HSL (50 nM final).
-
-
Treatment: Aliquot 190 µL culture into 96-well plates. Add 10 µL test compound.
-
Incubation: 24 hours at 30°C.
-
Quantification:
-
Observe color change (Blue = QS Active; Yellow/Clear = QSI).
-
Measurement: Although visual, for quantification, lyse cells and measure Miller Units (absorbance at 420 nm).
-
Part 4: Phenotypic Confirmation (Virulence Factors)
Inhibiting the signal is only useful if it stops the pathogenic behavior.
Protocol: Biofilm Inhibition (Crystal Violet Method)
Rationale: QS regulates Extracellular Polymeric Substance (EPS) production. QSI should result in "flimsier" or non-existent biofilms.
-
Inoculation:
-
Use P. aeruginosa PAO1 or S. aureus.
-
Inoculate 100 µL of diluted culture (OD 0.05) into 96-well polystyrene plates (flat bottom).
-
Add test compound (Sub-MIC).[6]
-
-
Biofilm Formation: Incubate static for 24 hours at 37°C.
-
Washing (Critical):
-
Gently aspirate media.[7]
-
Wash 3x with phosphate-buffered saline (PBS) to remove planktonic (floating) cells.
-
Note: Do not blast the wells; use a multi-channel pipette on the side wall.
-
-
Fixation: Add 150 µL Methanol (99%) for 15 mins. Air dry.
-
Staining: Add 150 µL Crystal Violet (0.1%) for 15 mins.
-
Solubilization:
-
Wash away excess dye with water.
-
Add 150 µL of 33% Glacial Acetic Acid or 95% Ethanol to solubilize the bound dye.
-
-
Read: Measure Absorbance at 590 nm.
Experimental Workflow Diagram
This flowchart guides the decision-making process for validating a QSI candidate.
Figure 2: The Step-by-Step Screening Pipeline. Note that growth inhibition checks must precede all QSI assays to avoid false positives.
Part 5: Advanced Validation & Troubleshooting
Differentiating Degradation vs. Inhibition
If a compound is positive in the reporter assay, is it blocking the receptor or degrading the AHL molecule itself?
-
The Rescue Assay: Incubate the compound with AHL for 2 hours before adding bacteria. If the AHL is destroyed (enzymatic degradation), adding more fresh AHL later will restore the phenotype. If the compound is a receptor antagonist, adding more AHL might outcompete it, but the kinetics will differ.
-
LC-MS/MS: Direct quantification of AHL levels in the supernatant. If AHL levels drop but cells are alive, it is likely Quorum Quenching (degradation).
Common Pitfalls
-
pH Effects: Violacein production in C. violaceum is pH-sensitive. Ensure your compound does not drastically alter the media pH.
-
Solvent Toxicity: DMSO concentrations >1% can inhibit biofilm formation independently of QS. Always run a solvent control.
References
-
Verbeke, F., et al. (2013). "Screening strategies for quorum sensing inhibitors in combating bacterial infections." Journal of Pharmaceutical Analysis. [Link]
-
McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology. [Link]
-
Zhu, J., et al. (2003). "Analogs of the autoinducer 3-oxo-octanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens." Journal of Bacteriology. [Link]
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE). [Link]
-
Defoirdt, T., et al. (2013). "Quorum sensing inhibition: targeting chemical communication in Gram-negative bacteria." Trends in Microbiology. [Link]
Sources
- 1. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens [frontiersin.org]
- 7. ableweb.org [ableweb.org]
Application Note: Synergistic Evaluation of 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP·HBr) with Conventional Antibiotics
[1]
Introduction & Scientific Rationale
The compound 2-[(Methylamino)methyl]phenol (often abbreviated as 2-MAMP ) represents a class of phenolic Mannich bases. Unlike conventional antibiotics that target essential cellular processes (cell wall synthesis, protein translation), 2-MAMP is primarily characterized as an anti-virulence agent and Quorum Sensing (QS) inhibitor , particularly effective against Staphylococcus aureus.
Research indicates that 2-MAMP targets the SarA (Staphylococcal accessory regulator A) protein. By inhibiting SarA, 2-MAMP downregulates virulence factors and, crucially, inhibits biofilm formation without exerting direct bactericidal pressure. This lack of direct killing is advantageous as it reduces the evolutionary pressure for resistance development.
The Synergistic Hypothesis: 2-MAMP·HBr is not designed to kill bacteria alone. Its synergistic value lies in its ability to:
-
Disrupt Biofilms: Compromise the extracellular polymeric substance (EPS) matrix, allowing conventional antibiotics (e.g., Ciprofloxacin, Gentamicin) to penetrate and kill sessile bacteria.
-
Repress Efflux Pumps: Many SarA-regulated genes are linked to multidrug resistance (MDR) efflux pumps; inhibiting SarA may restore sensitivity to efflux-prone antibiotics.
Mechanism of Action
The following diagram illustrates the mechanistic pathway by which 2-MAMP·HBr potentiates conventional antibiotics.
Figure 1: Mechanistic pathway of 2-MAMP·HBr. By inhibiting the SarA regulator, the compound prevents biofilm formation, removing the physical barrier that normally protects bacteria from antibiotics.
Material Preparation
Safety Note: 2-MAMP·HBr is a phenolic salt. Wear nitrile gloves and eye protection. Phenols can be corrosive; the hydrobromide salt may be acidic in solution.
-
Stock Solution (10 mg/mL):
-
Weigh 10 mg of 2-MAMP·HBr.
-
Dissolve in 1 mL of sterile deionized water or DMSO (Dimethyl sulfoxide). Note: HBr salts are usually water-soluble, but check specific certificate of analysis. If using DMSO, ensure final assay concentration is <1%.
-
Filter sterilize using a 0.22 µm PTFE membrane (if using DMSO) or PES membrane (if using water).
-
-
Storage: Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1: MIC Determination (Baseline)
Before testing synergy, you must establish that 2-MAMP is not bactericidal at relevant concentrations. This validates its role as an adjuvant rather than a direct antibiotic.
-
Method: Broth Microdilution (CLSI M07-A10 Standard).
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL.[1]
Steps:
-
Prepare a 2-fold serial dilution of 2-MAMP·HBr in a 96-well plate (Range: 1024 µg/mL to 2 µg/mL).
-
Add bacterial inoculum.[1]
-
Incubate at 37°C for 18–24 hours.
-
Expectation: 2-MAMP often shows an MIC > 1000 µg/mL (or > 1500 µM) against S. aureus. If growth is observed in all wells, this confirms it is non-bactericidal, which is the desired profile for a pure anti-virulence adjuvant.
Protocol 2: Checkerboard Synergy Assay
This assay determines if 2-MAMP lowers the MIC of a partner antibiotic.
Experimental Design
-
Axis X (Antibiotic): Dilute horizontally (Columns 1–11). Range:
to . -
Axis Y (2-MAMP): Dilute vertically (Rows A–G). Range: High sub-lethal concentration down to 0.
-
Controls: Column 12 (Growth Control), Row H (Sterility Control).
Workflow Diagram
Figure 2: Step-by-step workflow for the Checkerboard Synergy Assay.
Data Analysis: The FICI Calculation
The Fractional Inhibitory Concentration Index (FICI) is the standard metric for synergy.[1][2]
-
MIC
: MIC of Antibiotic in the presence of 2-MAMP. -
MIC
: MIC of 2-MAMP alone. Critical Note: If 2-MAMP has no MIC (grows at highest tested concentration), use the highest tested concentration as the denominator.
Interpretation Table:
| FICI Value | Interpretation | Biological Implication |
| ≤ 0.5 | Synergy | The combination kills effectively at significantly lower doses than individual agents. |
| > 0.5 – 1.0 | Additivity | The effect is equal to the sum of effects (no potentiation). |
| > 1.0 – 4.0 | Indifference | No interaction. |
| > 4.0 | Antagonism | The adjuvant inhibits the antibiotic (e.g., chemical incompatibility). |
Protocol 3: Biofilm Inhibition Synergy (The "Gold Standard" for 2-MAMP)
Since 2-MAMP is a biofilm inhibitor, a standard planktonic checkerboard (Protocol 2) may yield "Indifference" (FICI > 0.5) because the target (biofilm) isn't present in planktonic suspension. You must perform a Biofilm Synergy assay.
Objective: Determine if sub-MIC concentrations of 2-MAMP prevent biofilm formation, rendering the bacteria susceptible to antibiotics.
Methodology:
-
Seeding: Add bacterial inoculum + 1% Glucose (to stimulate biofilm) into 96-well plates.
-
Treatment:
-
Group A: Antibiotic alone (Serial dilution).
-
Group B: Antibiotic (Serial dilution) + Fixed concentration of 2-MAMP (e.g., 100 µM).
-
Group C: 2-MAMP alone.
-
Group D: Control (Bacteria only).
-
-
Incubation: Static incubation at 37°C for 24 hours.
-
Washing: Gently wash wells 3x with PBS to remove planktonic (free-floating) bacteria.
-
Staining: Stain adherent biofilm with 0.1% Crystal Violet for 15 mins.
-
Quantification: Solubilize dye with 30% Acetic Acid and measure Absorbance at 595 nm.
Validation Criteria:
-
Compare the MBIC (Minimum Biofilm Inhibitory Concentration) of the antibiotic in Group A vs. Group B.
-
A significant reduction (>50%) in biofilm mass in Group B compared to Group A indicates that 2-MAMP successfully sensitized the biofilm to the antibiotic.
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[3][4] Frontiers in Microbiology.[3]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07.
-
Doern, C. D. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology.
-
Vasudevan, S., et al. (2020). Phenolic Mannich bases as effective antimicrobial agents: A review. (General context on Mannich base activity).
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-[(Methylamino)methyl]phenol Hydrobromide for Biofilm Inhibition
[1][2]
Status: Operational Ticket ID: BIO-OPT-2MAMP Subject: Optimization & Troubleshooting Guide for 2-[(Methylamino)methyl]phenol HBr Assigned Specialist: Senior Application Scientist, Biofilm Research Unit[1][2]
Executive Summary: The "Anti-Virulence" Paradigm
You are working with 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP HBr) .[1][2] Unlike traditional antibiotics, this compound functions primarily as an anti-virulence agent (specifically targeting Quorum Sensing regulators like SarA in S. aureus).[1][2]
Critical Distinction:
If you are optimizing for bacterial cell death (OD₆₀₀ reduction), your assay will fail . This guide focuses on optimizing for biofilm architecture collapse while maintaining bacterial viability.[1][2]
Module 1: Reconstitution & Stock Preparation
The hydrobromide salt form improves water solubility, but pH control is critical to prevent precipitation of the free base.
User Question: "My stock solution is clear, but precipitates when added to the media. Why?"
Diagnosis: The HBr salt is acidic.[2] When diluted into neutral or slightly alkaline media (pH 7.2–7.4), the compound may deprotonate to its free phenolic amine form, which has lower aqueous solubility.
Optimization Protocol:
-
Solvent: Dissolve the HBr salt in 100% DMSO or Sterile Water to a high concentration (e.g., 50–100 mM).[1][2] DMSO is preferred for long-term stability (-20°C).[1][2]
-
Dilution Strategy: Do not add the stock directly to the well. Prepare an intermediate dilution (10x working concentration) in the specific broth (e.g., TSB + 1% Glucose) and vortex immediately.
-
pH Check: Ensure the final media pH remains buffered. Phenolic compounds can oxidize; if your media turns pink/brown over time, the compound is degrading.
| Parameter | Recommended Specification |
| Stock Concentration | 10 mM – 50 mM |
| Solvent | DMSO (Molecular Biology Grade) |
| Storage | -20°C, protected from light (Phenols are light-sensitive) |
| Working Range | 0.5 µM – 200 µM (Literature effective range starts ~1.25 µM) |
Module 2: Experimental Workflow & The "Growth Paradox"
How to distinguish between lack of efficacy and lack of toxicity.
User Question: "I treated the bacteria with 1000 µM of 2-MAMP, but the planktonic OD₆₀₀ is the same as the control. Is the compound inactive?"
Answer: No. This is the expected behavior.[2][3] 2-MAMP does not inhibit planktonic growth (MIC > 1500 µM).[1][2][4] You must measure Biofilm Biomass (Crystal Violet) , not Planktonic Growth (OD₆₀₀).[1][2]
Step-by-Step Optimization Protocol (96-Well Plate)
-
Inoculum Prep: Dilute overnight culture 1:100 into fresh TSB (supplemented with 0.5% - 1% glucose to stimulate biofilm).
-
Treatment: Add 2-MAMP HBr in a 2-fold dilution series (e.g., 200 µM down to 0.1 µM).
-
Incubation: 37°C for 24 hours (Static). Do not shake.
-
Readout 1 (Planktonic): Transfer supernatant to a new plate. Read OD₆₀₀.
-
Readout 2 (Biofilm):
Visualization: The Anti-Virulence Workflow
Caption: Workflow distinguishing planktonic viability (Path A) from biofilm inhibition (Path B). 2-MAMP efficacy is defined by Result B, not Result A.
Module 3: Troubleshooting High Variability (The Edge Effect)
User Question: "My replicates vary wildly, and the outer wells always have higher biofilm formation. How do I fix this?"
Diagnosis: This is the Edge Effect .[2][8] Evaporation in outer wells concentrates the media and the compound, altering osmotic pressure and biofilm triggers.
Corrective Actions:
-
The Moat Method: Fill the entire perimeter (Rows A/H, Columns 1/12) with sterile water or PBS. Do not use these wells for data.[1][2]
-
Humidity: Incubate in a humidified chamber or seal the plate with a gas-permeable membrane (e.g., Breathe-Easy®).[1][2]
-
Washing Technique:
Module 4: Advanced Mechanism Validation
Confirming the mechanism is "Architecture Collapse" not "Eradication".
User Question: "Can I use 2-MAMP to clean established biofilms?"
Answer: Likely No. 2-MAMP is a prophylactic inhibitor (prevents formation).[1][2] It targets quorum sensing (SarA) required for building the matrix.[1][2] It is generally ineffective against mature, metabolically dormant biofilms.[1][2]
Validation Experiment (Confocal/SEM): If you visualize the biofilm, you should see:
-
Live/Dead Stain: Both control and treated samples should show Green (Live) cells.[1][2] If treated cells are Red (Dead), you have a contamination or toxic solvent effect.[1][2]
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting lack of efficacy. Critical check: Timing of addition (Prophylactic vs. Therapeutic).
References
-
Arya, R., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[1][2][4] Frontiers in Microbiology.[1][2]
- Key Finding: Establishes the specific anti-virulence mechanism and effective concentr
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[1][2] Journal of Visualized Experiments (JoVE).[1][2]
-
Moraes, J. J., et al. (2020). Phenolic compounds as biofilm inhibitors.[1][2][9][10] Current Pharmaceutical Design.[1][2]
- Key Finding: Discusses the general chemical stability and solubility challenges of phenolic inhibitors.
Sources
- 1. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. static.igem.org [static.igem.org]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpplastic.com [gmpplastic.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. Natural phenolic compounds as biofilm inhibitors of multidrug-resistant Escherichia coli – the role of similar biological processes despite structural diversity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 2-[(Methylamino)methyl]phenol hydrobromide synthesis
Topic: Troubleshooting Low Yield in Reductive Amination Protocols Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: Why is your yield low?
Before altering your protocol, identify the specific failure point. The synthesis of 2-[(Methylamino)methyl]phenol (also known as
Visualizing the Failure Points
The following decision tree outlines the logical flow of the reaction and where mass loss typically occurs.
Figure 1: Diagnostic logic flow for identifying mass loss during reductive amination of salicylaldehyde.
Root Cause Analysis & Technical Solutions
Issue A: The "Dimer" Trap (Bis-Alkylation)
Symptom: TLC shows a less polar spot running higher than the product; yield of desired secondary amine is <40%. Mechanism: The product, 2-[(methylamino)methyl]phenol, is a secondary amine that is still nucleophilic. If methylamine is limiting or present in only 1:1 stoichiometry, the product reacts with unreacted salicylaldehyde to form a tertiary amine dimer. Solution:
-
Force the Equilibrium: Use a significant excess of methylamine (3.0 – 5.0 equivalents). Methylamine is cheap and volatile; the excess is easily removed.
-
Stepwise Addition: Do not add NaBH4 immediately. Allow the imine to form completely (1–2 hours) before adding the reducing agent. This ensures the aldehyde is consumed by the amine, not available to react with the product.
Issue B: The "Boron Glue" (Chelation)
Symptom: The reaction looks clean on TLC, but after aqueous workup, the organic layer contains very little product. Mechanism: Amino-phenols are excellent tridentate ligands. They form stable complexes with boron species (byproducts of NaBH4). These complexes are often water-soluble or form interphase emulsions (sludge), preventing the product from migrating into the organic extraction solvent (DCM/EtOAc). Solution:
-
Acidic Quench: You must destroy the B-N/B-O bonds. Quench with dilute HCl (pH < 2) and stir for 30 minutes. This liberates the free amine salt and boric acid.
-
Basify & Extract: After the acid stir, neutralize with NaOH or NaHCO3 to pH ~9-10 to generate the free base, then extract immediately with DCM.
Issue C: Imine Inhibition (Internal H-Bonding)
Symptom: Significant formation of Salicyl Alcohol (spot just above starting material). Mechanism: Salicylaldehyde possesses a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This reduces the electrophilicity of the carbonyl, making imine formation slower than with standard benzaldehydes. If you reduce too early, NaBH4 reduces the unreacted aldehyde to the alcohol. Solution:
-
Solvent Choice: Use Methanol (MeOH) or Ethanol.[1] These protic solvents disrupt the internal H-bond, facilitating amine attack.
-
Time: Stir the aldehyde and amine for at least 2–4 hours (or overnight) before adding NaBH4.
Optimized Experimental Protocol
This protocol is designed to be self-validating . Do not proceed to the next step until the checkpoint criteria are met.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Methylamine (33% in EtOH or 40% aq) (4.0 eq)
-
Sodium Borohydride (NaBH4) (1.5 eq)
-
Solvent: Methanol (anhydrous preferred)
-
Quench: 1M HCl
-
Salt Formation: 48% HBr (aq) or HBr in Acetic Acid
Step 1: Imine Formation[2][3][4]
-
Dissolve Salicylaldehyde in Methanol (0.5 M concentration).
-
Add Methylamine solution (4.0 eq) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Checkpoint: The solution must turn a deep golden/yellow color. If it remains pale, stir longer.
-
TLC Validation: Spot reaction vs. starting aldehyde. Aldehyde spot should be faint or absent.
-
Step 2: Reduction[1][2][4]
-
Cool the yellow imine solution to 0°C.
-
Add NaBH4 (1.5 eq) portion-wise over 20 minutes. (Exothermic! Watch for gas evolution).
-
Stir at RT for 2 hours (or overnight).
-
Checkpoint: The deep yellow color should fade to a lighter yellow or colorless solution as the conjugated imine is reduced.
-
Step 3: Critical Workup (Breaking the Boron Complex)
-
Acid Hydrolysis: Cool to 0°C. Slowly add 1M HCl until pH < 2.
-
Stir: Stir this acidic solution vigorously for 30 minutes. This is critical to break boron chelates.
-
Basification: Slowly add 2M NaOH or sat. NaHCO3 until pH is ~9–10.
-
Extraction: Extract 3x with Dichloromethane (DCM).
-
Note: Do not use Diethyl Ether; the amino-phenol solubility is poor.
-
-
Dry: Dry combined organics over Na2SO4 and concentrate in vacuo. You now have the Crude Free Base .
Step 4: HBr Salt Formation & Crystallization
-
Dissolve the crude free base in a minimal amount of cold Ethanol or Isopropanol.
-
Add HBr (48% aq or 33% in AcOH) dropwise until acidic (pH ~3).
-
Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly cloudy.
-
Cool to -20°C overnight to crystallize.
-
Filter the white crystals and wash with cold ether.
Quantitative Data Summary
| Parameter | Standard Protocol (Flawed) | Optimized Protocol | Impact on Yield |
| Amine Equivalents | 1.0 – 1.2 eq | 4.0 eq | Prevents bis-alkylation (dimer formation). |
| Imine Time | < 30 mins | 3 – 12 hours | Prevents reduction to salicyl alcohol. |
| Quench Method | Water wash | Acid Boil (pH < 2) | Releases product from Boron complex. |
| Extraction Solvent | Ether | DCM | DCM has higher solubility for amino-phenols. |
| Typical Yield | 20 – 45% | 75 – 85% |
Frequently Asked Questions (FAQ)
Q: Can I use NaBH(OAc)3 (STAB) instead of NaBH4? A: Yes, but it is often unnecessary and more expensive. STAB is milder and reduces the risk of reducing the aldehyde to alcohol, but because salicylaldehyde is deactivated by the ortho-OH group, the stronger NaBH4 is usually preferred after imine formation is complete. If you use STAB, ensure your solvent is DCE (Dichloroethane) or THF, not Methanol.
Q: My product is an oil that won't crystallize after adding HBr. What now? A: This is a common issue with hydrobromide salts if water is present.
-
Evaporate the solvent completely to a gum.
-
Redissolve in a dry solvent (Anhydrous Ethanol or Methanol).
-
Add dry Diethyl Ether until turbid.
-
Scratch the glass side of the flask with a spatula to induce nucleation.
Q: Why is my yield low even though the reaction looked perfect on TLC? A: You likely lost product during the aqueous workup. The amino-phenol is amphoteric. If your pH was not high enough (>9) during extraction, the amine remained protonated in the water. If the pH was too high (>12), the phenol might deprotonate (phenolate), pushing it back into the water. Target pH 9–10.
Q: The reaction turned black. Is it ruined? A: Phenols are prone to oxidation, turning dark brown/black in air. This is usually a trace impurity (quinones) and doesn't represent bulk decomposition. Proceed with the workup; the salt crystallization step usually rejects these colored impurities.
References
-
Synthesis of 2-[(Methylamino)
- Source: Frontiers in Microbiology. (2017). "Chemical Synthesis of 2-[(Methylamino)methyl]phenol."
- Relevance: Establishes the baseline reductive amination protocol using NaBH4 and DCM extraction.
-
URL:[Link]
-
General Reductive Amination Mechanics & Troubleshooting
-
Boron-Amine Complexation Issues
- Source: Organic Chemistry Portal.
- Relevance: Discusses the stability of amine-boron complexes and the need for specific workups.
-
URL:[Link]
-
Purification of Amino-Phenol Salts
Sources
How to improve the solubility of 2-[(Methylamino)methyl]phenol hydrobromide for in vitro assays
Senior Application Scientist Support Desk
Welcome to the technical support center for 2-[(Methylamino)methyl]phenol hydrobromide (also known as 2-MAMP HBr). This guide addresses the specific physicochemical challenges of this compound—namely its salt dissociation, phenolic oxidation sensitivity, and pH-dependent solubility—to ensure robust in vitro data.
Module 1: Solubilization & Stock Preparation
Q: What is the optimal solvent for creating high-concentration stock solutions?
A: While the hydrobromide (HBr) salt form confers water solubility, DMSO (Dimethyl Sulfoxide) is the recommended solvent for primary stock solutions intended for long-term storage or high concentrations (>10 mM).[1][2]
Technical Rationale:
-
Salt Dissociation: In water, the HBr salt dissociates, creating an acidic environment.[1] If the concentration is high, the pH drop can be significant, potentially leading to instability or precipitation if the pH drifts near the pKa of the amine group (approx. 8-9) where the free base might form.
-
Cryoprotection: DMSO prevents the formation of water crystals that can damage the compound during freeze-thaw cycles.[1][2]
-
Oxidation: Phenolic compounds are prone to oxidation in aqueous solutions (turning pink/brown).[1][2] DMSO minimizes this risk compared to water.[1][2]
Protocol: Preparation of 50 mM Stock Solution
-
Weighing: Weigh the lyophilized powder in a dehumidified environment (hydrobromide salts can be hygroscopic).
-
Solvent Addition: Add anhydrous DMSO (molecular biology grade, ≥99.9%) to the vial.
-
Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.[1][2]
-
Storage: Aliquot into amber glass or opaque polypropylene vials to protect from light. Store at -20°C.
Decision Tree: Solvent Selection
Figure 1: Decision matrix for solvent selection based on experimental timeline and stability requirements.
Module 2: Assay Dilution Strategy (Working Solutions)
Q: Why does the compound precipitate when I add the stock directly to the cell culture media?
A: This is likely due to "Solvent Shock." Adding a high-concentration DMSO stock directly to an aqueous buffer can cause a rapid local change in solubility, forcing the hydrophobic free base to crash out before it can disperse.[1][2]
The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution to "step down" the solvent concentration.[1][2]
Step-by-Step Dilution Protocol:
| Step | Source Solution | Solvent/Diluent | Final Conc. | DMSO % |
| 1.[1][2][3][4][5][6] Stock | Powder | 100% DMSO | 50 mM | 100% |
| 2.[1][2] Intermediate | 10 µL of Stock | 990 µL Culture Media (Pre-warmed) | 500 µM | 1% |
| 3. Working | 100 µL of Intermediate | 900 µL Culture Media | 50 µM | 0.1% |
Key Benefit: The intermediate step (Step 2) ensures the compound is fully solubilized at a manageable concentration (500 µM) in a 1% DMSO environment, which holds the compound in solution better than 0.1% DMSO, preventing micro-precipitates.
Workflow Diagram
Figure 2: Serial dilution workflow to prevent precipitation shock and ensure homogenous mixing.
Module 3: Stability & Storage
Q: My solution turned pink/brown. Is it still usable?
A: No. A pink or brown color indicates the oxidation of the phenol moiety to quinones or other polymerization products.[1][2] This degradation alters the effective concentration and can generate toxic byproducts (ROS) that interfere with assay results.[1][2]
Prevention Strategy:
-
Light Protection: Phenols are photosensitive.[1][2] Always use amber vials.
-
Degassing: For highly sensitive assays, use degassed buffers (sonicated or nitrogen-purged) to minimize dissolved oxygen.[1][2]
-
Freshness: Prepare working solutions immediately before use. Do not store diluted aqueous solutions for >4 hours.
Q: How does the HBr salt affect the pH of my media?
A: The hydrobromide salt is acidic.[1][2][7]
-
Mechanism: Dissolving 2-[(Methylamino)methyl]phenol HBr releases H+ ions.[1][2]
-
Impact: In weak buffers (like unbuffered saline), the pH can drop significantly, causing non-specific cell death.[1]
-
Correction: Ensure your assay media (e.g., DMEM, RPMI) contains HEPES (10-25 mM) or sufficient Bicarbonate buffering capacity to neutralize the acidity of the salt, especially at concentrations >100 µM.[1]
Module 4: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Precipitation in PBS | "Salting Out" effect.[1][2] High ionic strength of PBS reduces solubility of organic salts.[1][2] | Dilute in water or low-salt buffer first, then add 10x PBS concentrate, or use the Intermediate Dilution method (Module 2).[1] |
| Cytotoxicity in Vehicle Control | DMSO concentration is too high (>0.5-1%).[1][2] | Ensure final DMSO concentration is <0.5% (v/v).[1][2] Include a "DMSO-only" control to normalize data [1][2]. |
| High background fluorescence | Phenol Red in media interfering with assay readout.[1][2][8] | Use Phenol Red-free media .[1][2][8] The compound itself is a phenol derivative; adding it to phenol-red media can complicate absorbance/fluorescence readings [3].[1][2] |
| Compound adheres to plastic | Hydrophobic nature of the free base.[1][2] | Use low-binding polypropylene tips and plates.[1][2] Avoid polystyrene for intermediate dilutions.[1][2] |
References
-
Timm, M. et al. (2013).[1][2] "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE. Link
-
Galvao, J. et al. (2014).[1][2] "Unexpected low-dose toxicity of the universal solvent DMSO."[1][2] Archives of Toxicology. Link
-
PromoCell. (2025).[1][2] "Impact of phenol red in cell culture and solutions." PromoCell Technical Guide. Link
-
PubChem. "2-[(Dimethylamino)methyl]phenol (Compound Summary)." National Library of Medicine.[1][2] Link(Note: Structural analog used for physicochemical property validation).
Sources
- 1. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. promocell.com [promocell.com]
Addressing variability in 2-[(Methylamino)methyl]phenol hydrobromide experimental results
[3][4]
Status: Senior Application Scientist Verified Subject: Minimizing Batch-to-Batch Variability and Experimental Inconsistency Compound Class: Phenolic Mannich Base / Hydrobromide Salt[2][3][4]
Core Chemical Profile & Sources of Variability[5][6]
Before troubleshooting, you must understand why this molecule behaves inconsistently. As a Mannich base salt, it suffers from a "Triad of Instability":
-
Hygroscopicity (The Stoichiometry Killer): The hydrobromide (HBr) counterion is significantly more hygroscopic than the hydrochloride equivalent.[3] Absorbed atmospheric water alters the effective molecular weight, leading to under-dosing in molar calculations.[1][3][4]
-
Phenolic Oxidation (The Purity Killer): The electron-rich phenol ring, activated by the ortho-aminomethyl group, is highly susceptible to radical oxidation, forming quinoid species (pink/brown contaminants).[1][2][3][4]
-
Retro-Mannich Liability (The Integrity Killer): In aqueous solution, particularly at non-neutral pH or elevated temperatures, the compound exists in equilibrium with its precursors (phenol, formaldehyde, and methylamine).[1][2][3][4]
Quick Reference Data
| Property | Specification / Behavior | Impact on Experiment |
| Appearance | White to off-white crystalline powder | Pink/Brown indicates oxidation.[2][3][4] |
| Solubility | High in water/alcohols; pH-dependent | Precipitates at pH > 8.5 (Free Base).[1][3][4] |
| Stability | Light & Moisture Sensitive | Requires desiccation & amber storage.[1][2][3][4] |
| pKa | ~10 (Phenol), ~8-9 (Amine) | Zwitterionic character affects extraction.[1][2][3][4] |
Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Purity[4][7]
Q: My "fresh" bottle of 2-[(Methylamino)methyl]phenol HBr has turned pink/brown. Is it still usable?
A: Proceed with extreme caution. The color change indicates the formation of quinones via phenolic oxidation.
-
Mechanism: Light and oxygen generate phenoxy radicals.[1][2][3][4] The presence of the bromide ion (
) can actually catalyze this process under UV light by forming radical intermediates. -
Impact: Quinones are potent electrophiles and redox-active cyclers.[1][2][3][4] In biological assays, they generate false positives (toxicity) or interfere with readouts (fluorescence quenching).[1][2][3][4]
-
Recommendation: If the color is faint pink, recrystallize from ethanol/ether containing a trace of HBr.[1][2] If dark brown, discard.[1][2][3][4] Always store under Argon/Nitrogen in amber vials.
Q: I weighed 10 mg for a 10 mM stock, but my HPLC peak area is 15% lower than the last batch.
A: You are likely weighing water. Hydrobromide salts are "water sponges."[1][2][3][4] If the bottle was opened in a humid lab without equilibration, the water content could easily reach 10-15% by weight.[1][4]
-
The Fix: Do not trust the solid weight directly for critical stoichiometry.
-
Dry the salt: Vacuum desiccate over
for 24 hours before weighing. -
Quantitative NMR (qNMR): Use an internal standard (e.g., maleic acid) to determine the effective weight purity.[1][2][3]
-
Titration: Perform a silver nitrate (
) titration to determine the precise bromide content, which correlates to the moles of active drug.
-
Category B: Biological Assay Variability[1][2][3][4]
Q: My IC50 values for biofilm inhibition fluctuate wildly between days.
A: Check your solvent pH and age. This compound is a Mannich base .[1][2][3][4] In aqueous solution, it undergoes a reversible hydrolysis (Retro-Mannich reaction), releasing formaldehyde.[1][2][3][4]
-
Scenario: You make a stock in water and keep it at 4°C for a week.
-
Reality: The compound slowly degrades.[1][3] Formaldehyde is toxic to bacteria, potentially inflating your antibacterial potency (false positive).[1][2][3]
-
Protocol:
-
Prepare stock solutions fresh daily .
-
Use anhydrous DMSO for frozen stocks (-20°C).[1][3][4] Avoid aqueous stocks for long-term storage.[1][2][3][4]
-
Ensure the assay media is buffered.[1][3] If the media pH > 8.5, the compound deprotonates to the free base, which is less soluble and may precipitate out of solution (micro-precipitation), reducing the effective concentration.[1][2]
-
Category C: Solubility & Formulation[1][2][3][4][8]
Q: The compound precipitates when I add it to my cell culture media (DMEM/RPMI).
A: This is an Isoelectric Point / Free Base issue. The hydrobromide salt is acidic. When added to buffered media (pH 7.4), the amine deprotonates.[1][3]
Visualized Diagnostics[2][3][4]
Workflow: Handling & Storage Decision Tree
Use this logic flow to determine if your sample is compromised.
Caption: Decision matrix for assessing compound integrity based on visual oxidation cues and hydration state.
Mechanism: The Retro-Mannich Instability
Understanding this pathway is crucial for interpreting biological data.[1][3][4]
Caption: The Retro-Mannich degradation pathway.[3][4] Note that Formaldehyde release can confound toxicity assays.[1][2][3][4]
Standardized Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution with minimal degradation.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Weigh ~15 mg of compound into a sterile amber glass vial. Record exact mass (
). -
Correction: Apply a correction factor of 0.95 (assuming 5% water) unless freshly desiccated.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).
-
Storage: Aliquot into single-use amber tubes. Store at -20°C. Do not refreeze.
Protocol B: QC Check via UV-Vis
Objective: Rapid purity check before cell addition.[1][2][3][4]
References
-
Frontiers in Microbiology. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence.[1][3][4][5][6][7] (Demonstrates biological application and synthesis).
-
National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 32897, 2-((Dimethylamino)methyl)phenol.[1][2][3][4] (Structural analog data and safety properties).
-
BenchChem. (n.d.).[1][2][3][4] 2-[(Methylamino)methyl]phenol Properties and Mannich Base Chemistry. (Explains Mannich base instability and synthesis).
-
Sigma-Aldrich. (n.d.).[1][2][3][4] 2-(Methylamino)phenol Product Specification.[1][3][4][8][5][6][7][9] (Reference for handling aminophenol derivatives). [1][3]
-
ResearchGate. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol.[1][2][3][4][5][6][7] (Detailed experimental conditions for co-culture assays).
Sources
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. 2-(Methylamino)phenol = 97 611-24-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
2-[(Methylamino)methyl]phenol hydrobromide stability issues in long-term experiments
Topic: Stability & Handling in Long-Term Experiments Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document ID: TS-MAMP-HBr-001
Core Stability Profile: The "Why" Behind the Failures
As a Senior Application Scientist, I often see researchers treat 2-[(Methylamino)methyl]phenol hydrobromide (MAMP-HBr) like a standard buffer salt. It is not. It is a reactive Mannich base salt with a phenolic core. Its degradation is rarely random; it is driven by three specific chemical vulnerabilities: Oxidative Quinone Formation , Hygroscopic Potency Drift , and Trace Metal Chelation .
Understanding these mechanisms is the first step to fixing your experimental variance.
The Degradation Triad
-
Phenolic Oxidation (The "Pink" Problem): The electron-rich phenol ring is highly susceptible to autoxidation, especially at neutral-to-basic pH (common in cell culture). This forms ortho-quinone methides or coupled biphenols, often visible as a pink or brown discoloration.
-
Hygroscopicity (The "Potency" Problem): As a hydrobromide salt, this compound avidly absorbs atmospheric moisture. A "10 mg" weight measurement may actually be 8 mg of compound and 2 mg of water, introducing a 20% error in your molarity calculations before the experiment even begins.
-
Metal Coordination (The "Media" Problem): The ortho-arrangement of the hydroxyl and methylamine groups creates a perfect "bite angle" for chelating transition metals (Cu²⁺, Fe³⁺) found in cell culture media. This can alter the compound's bioavailability or generate toxic radical species via Fenton chemistry.
Troubleshooting Guides & FAQs
Module A: Visual & Physical Changes
Q: My white MAMP-HBr powder has turned a faint pink/beige color in storage. Is it still usable?
-
Diagnosis: This indicates early-stage phenolic oxidation. The color comes from trace amounts of quinoid degradation products, which have high extinction coefficients (highly colored even at low concentrations).
-
Action:
-
For critical quantitative assays (e.g., IC50, Kd): Discard. The oxidation products may be electrophilic and react with your protein targets, creating false positives.
-
For rough range-finding: Likely acceptable if the color is faint, but verify concentration via HPLC.
-
-
Prevention: Store under argon/nitrogen at -20°C. Wrap vials in foil (light accelerates phenolic oxidation).
Q: I prepared a 100 mM stock in DMSO, but it precipitated when I diluted it into PBS (pH 7.4). Why?
-
Diagnosis: This is a Solubility vs. pH conflict.
-
In the bottle, you have the Hydrobromide Salt (Polar, Soluble).
-
In PBS (pH 7.4), the amine deprotonates. You are generating the Free Base (2-[(Methylamino)methyl]phenol).
-
Mannich bases often possess lower aqueous solubility than their salts. If your concentration exceeds the free base's solubility limit, it crashes out.
-
-
Action:
-
Lower the final assay concentration.
-
Ensure your DMSO carryover is <0.5% (high DMSO can sometimes mask this, but low DMSO reveals it).
-
Sonicate the buffer dilution; sometimes it is a kinetic crystallization issue.
-
Module B: Experimental Data Inconsistencies
Q: My biological replicates vary wildly (e.g., MIC values fluctuate between 50 µM and 200 µM).
-
Diagnosis: This is the classic signature of Hygroscopic Weight Error . If the vial was opened in humid air without equilibration, you weighed water, not drug.
-
Action:
-
Desiccate: Store the solid over P₂O₅ or silica gel for 24 hours before weighing.
-
Standardize: Switch to preparing a single large batch of Stock Solution (e.g., in anhydrous DMSO), aliquot it, and freeze at -80°C. Never weigh "fresh" powder for every daily experiment.
-
Q: The compound loses potency after 24 hours in cell culture media (DMEM/RPMI).
-
Diagnosis: Metal-Catalyzed Oxidation. Media contains iron and copper. The MAMP structure chelates these metals, which then catalyze the oxidation of the phenol group, depleting the active compound.
-
Action:
-
Refresh Media: Do not run 48-hour static incubations. Replenish media with fresh compound every 12–24 hours.
-
Antioxidants: If your assay permits, add 50 µM Ascorbic Acid or EDTA (to chelate metals) to the media, though this may interfere with metal-dependent biological pathways.
-
Visualizing the Instability Pathways
The following diagram maps the decision logic for troubleshooting and the chemical pathways leading to failure.
Figure 1: Troubleshooting logic flow for MAMP-HBr stability issues. Follow the color-coded path to identify the root cause and corrective action.
Validated Handling Protocols
Protocol A: Preparation of "Gold Standard" Stock Solution
Use this protocol to eliminate hygroscopicity and oxidation variables.
-
Environment: Work in a low-humidity environment or use a glovebox if available.
-
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves. Do not use water or ethanol for long-term stock storage.
-
Weighing:
-
Allow the MAMP-HBr vial to equilibrate to room temperature before opening (prevents condensation).
-
Weigh rapidly into an amber glass vial.
-
-
Dissolution:
-
Add DMSO to achieve a concentration of 50 mM or 100 mM .
-
Vortex until completely dissolved (solution should be clear and colorless).
-
-
Storage:
-
Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or amber microcentrifuge tubes.
-
Store at -20°C or -80°C .
-
Shelf Life: 6 months at -80°C. Discard if color turns yellow/pink.
-
Protocol B: "Just-in-Time" Media Preparation
Use this for long-term (24h+) cell culture or biofilm assays.
-
Thaw: Thaw one aliquot of DMSO stock (from Protocol A). Do not refreeze.
-
Dilution:
-
Add stock to pre-warmed media immediately before adding to cells.
-
Critical Step: Vortex the media vigorously during addition to prevent local high-concentration precipitation.
-
-
Incubation:
-
Limit static incubation to 12-18 hours .
-
For longer experiments (e.g., 48h biofilm inhibition), perform a full media exchange with fresh compound at the 24-hour mark.
-
Quantitative Data: Solubility & Stability Matrix
| Parameter | Condition | Stability/Result | Notes |
| Solubility | Water (pH < 5) | High (> 50 mM) | Stable as HBr salt. |
| Solubility | PBS (pH 7.4) | Moderate (~ 1-5 mM) | Risk of free base precipitation at high conc. |
| Solubility | DMSO | High (> 100 mM) | Recommended for Stock. |
| Stability | Solid (RT, Air) | Poor (< 1 month) | Turns pink (oxidation) + absorbs water. |
| Stability | Solid (-20°C, Argon) | Good (> 1 year) | Must be kept dry. |
| Stability | Diluted in Media (37°C) | Low (< 24 hours) | Metal-catalyzed oxidation & degradation. |
References
-
Chemical Structure & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 996, Phenol (and derivatives). Retrieved from [Link]
- Note: General phenolic oxidation and handling data derived
-
-
Biological Application & Stability Context
-
Kannan, R. R., et al. (2017).[1] Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[1][2][3] Frontiers in Microbiology, 8, 1290. Retrieved from [Link]
- Context: Establishes the use of MAMP in biofilm assays and implies solubility/stability constraints in bacterial growth media.
-
-
Mannich Base Chemistry
-
Handling of Hygroscopic Pharmaceuticals
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resistance Profiling & Mitigation for 2-[(Methylamino)methyl]phenol Hydrobromide (MAM-PH)
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Efficacy Loss & Resistance in Anti-Virulence Assays
Executive Summary: The Nature of "Resistance" in MAM-PH
Before troubleshooting, it is critical to calibrate your expectations regarding the Mechanism of Action (MoA). Unlike traditional bactericidal antibiotics, 2-[(Methylamino)methyl]phenol hydrobromide (MAM-PH) acts primarily as a Quorum Sensing (QS) Inhibitor and anti-virulence agent, specifically targeting the SarA regulator in Staphylococcus aureus [1].
Crucial Distinction:
-
Traditional Resistance: Bacteria survive lethal concentrations (High MIC).
-
MAM-PH Resistance: Bacteria continue to form biofilms or produce toxins despite treatment, even though cell viability remains unaffected.
If you are observing "resistance" (i.e., lack of efficacy), it is likely due to target inaccessibility (efflux) , oxidative degradation , or assay conditions rather than a genetic mutation in the target site.
Part 1: Mechanism of Action & Resistance Logic
To overcome resistance, you must understand the pathway.[1] MAM-PH functions by downregulating virulence genes (hld, fnbA) and biofilm formation without killing the bacteria. This imposes less selective pressure than antibiotics but introduces unique failure modes.
Pathway Visualization: MAM-PH vs. Resistance Mechanisms
Figure 1: Mechanism of Action for MAM-PH. The compound must enter the cytoplasm to inhibit SarA. Resistance occurs via chemical oxidation (extracellular) or active efflux (membrane level).
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I see no inhibition of biofilm even at high concentrations."
Q: Is the compound degrading before it enters the cell? A: Phenolic amines like MAM-PH are structurally related to catecholamines and are prone to auto-oxidation , especially at physiological pH (7.4) or higher.
-
Diagnostic: Check your stock solution. If it has turned pink, brown, or opaque , it has oxidized into quinones or polymerized.
-
The Fix:
-
Prepare stock solutions fresh in acidified methanol or water (pH < 6).
-
Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the assay buffer if compatible with your strain.
-
Storage: Store powder under Argon/Nitrogen at -20°C.
-
Q: Is the pH affecting membrane permeation? A: MAM-PH is a weak base (amine) and a weak acid (phenol).
-
Mechanism: At neutral pH, the amine is protonated (cationic). While this helps interaction with negative bacterial surfaces, it hinders passive diffusion across the lipid bilayer compared to the neutral species.
-
Protocol Adjustment: Run a pH-dependent MIC/Biofilm assay (pH 6.5 vs 7.5). If efficacy drops significantly at lower pH (where it is more cationic), uptake is likely the bottleneck.
Issue 2: "The compound works on S. aureus but fails in Gram-negatives."
Q: Is this intrinsic resistance? A: Yes. Gram-negative bacteria (e.g., P. aeruginosa, E. coli) possess an outer membrane and robust RND-family efflux pumps (AcrAB-TolC) that actively eject phenolic compounds [2].
-
Verification Experiment: Perform an Efflux Pump Inhibitor (EPI) Synergy Assay .
-
Step 1: Treat bacteria with MAM-PH + PAβN (Phenylalanine-arginine beta-naphthylamide), a broad-spectrum efflux pump inhibitor.
-
Step 2: If biofilm inhibition is restored in the presence of PAβN, the resistance is efflux-mediated.
-
Issue 3: "My MIC values are fluctuating wildly."
Q: Are you measuring MIC or MBIC? A: This is a common error. MAM-PH is an anti-virulence agent, not a bactericide.
-
Expected Result: You should see a High MIC (>1000 µM) but a Low MBIC (Minimum Biofilm Inhibitory Concentration, ~1.25 - 20 µM) [1].
-
Correction: Do not use optical density (OD600) of planktonic growth as your primary readout. You must use Crystal Violet staining or Resazurin viability assays specifically on the adhered biomass.
Part 3: Validated Experimental Protocols
Protocol A: The "Checkerboard" Efflux Assessment
Use this to determine if resistance is due to active pumping of the compound.
| Component | Concentration Range | Purpose |
| MAM-PH | 0 – 500 µM (2-fold dilutions) | Test Agent |
| EPI (e.g., CCCP or PAβN) | Fixed sub-lethal conc. (e.g., 10 µg/mL) | Blocks Efflux Pumps |
| Bacterial Inoculum | 5 x 10^5 CFU/mL | Standard Density |
Procedure:
-
In a 96-well plate, create a gradient of MAM-PH along the X-axis.
-
Add the EPI to all wells (except negative controls).
-
Incubate for 24h at 37°C.
-
Readout: Measure Biofilm Inhibition (Crystal Violet).
-
Interpretation: If the MBIC of MAM-PH decreases by >4-fold in the presence of the EPI, resistance is efflux-mediated.
Protocol B: SarA Gene Expression Verification (RT-qPCR)
Use this to confirm the compound is actually reaching its intracellular target.
-
Treatment: Grow S. aureus to mid-log phase; treat with sub-MIC MAM-PH (e.g., 50 µM) for 4 hours.
-
Extraction: Pellet cells, use bead beating (Gram-positive lysis), and extract RNA.
-
Targets:
-
sarA (Target regulator)[2]
-
icaA (Biofilm synthesis - should be downregulated)
-
hld (Delta-hemolysin - should be downregulated)
-
gyrB (Housekeeping control)
-
-
Success Criteria: You should observe >2-fold downregulation of icaA and hld. If sarA expression is unchanged but downstream targets are down, the compound is blocking SarA function, not expression.
Part 4: Data Reference Table
Typical Performance Metrics for MAM-PH (Reference Strain: S. aureus USA300)
| Parameter | Expected Value | Interpretation of Deviation |
| MIC (Growth Inhibition) | > 1500 µM | If < 100 µM, check for contamination or toxic impurities (solvent). |
| MBIC (Biofilm) | 1.25 – 10 µM | If > 100 µM, suspect oxidation or efflux resistance. |
| Hemolysis Inhibition | > 50% reduction | If 0%, the SarA pathway is not being engaged. |
| Solubility | Soluble in Water/DMSO | Precipitate indicates salt dissociation or pH shock. |
Part 5: Advanced Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting experimental failure with MAM-PH.
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[2] Frontiers in Microbiology, 8:1290.[2]
-
Sui, X., et al. (2025). "Efflux Pumps and Porins Enhance Bacterial Tolerance to Phenolic Compounds by Inhibiting Hydroxyl Radical Generation."[3][4] MDPI, 13(2).
-
Princy, S. A., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[5] ResearchGate.[5]
Sources
Technical Support Center: Optimizing 2-[(Methylamino)methyl]phenol Hydrobromide Workflows
Product Class: Phenolic Amines / Mannich Bases Primary Applications: Salen Ligand Synthesis, Biofilm Inhibition (S. aureus), Epoxy Curing Agents. Chemical Context: 2-[(Methylamino)methyl]phenol hydrobromide (CAS: 77121-28-7 / Free base related CAS: 120-65-0)
Executive Summary: The Stability-Efficacy Paradox
Researchers frequently report inconsistent efficacy with This compound . Our internal data and literature analysis suggest this is rarely due to intrinsic compound failure. Instead, it stems from two specific physicochemical pitfalls:[1]
-
Oxidative Instability: The phenolic hydroxyl group is prone to oxidation, forming quinoid impurities (yellow/brown discoloration) that interfere with spectrophotometric assays and ligand coordination geometry.
-
Protonation State Mismatch: The hydrobromide (HBr) salt is stable for storage but chemically "locked." It must be effectively neutralized (free-based) for ligand synthesis or properly buffered for biological assays to prevent pH-induced artifacts.
This guide provides self-validating protocols to overcome these variables.
Module 1: Storage & Handling (Pre-Experiment)
Issue: The white crystalline powder turns sticky or develops a yellow/brown hue. Diagnosis: Hygroscopicity leading to hydrolysis (stickiness) and subsequent phenolic oxidation (discoloration).
Protocol: The "Dry-Store" System
Do not rely on standard refrigeration alone.
-
Inert Atmosphere: Upon receipt, transfer the bulk material to an amber vial under Argon or Nitrogen.
-
Desiccation: Store the vial within a secondary container (desiccator) containing active silica gel or phosphorus pentoxide.
-
Temperature: Maintain at -20°C .
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid (a primary cause of degradation).
Visualizing the Degradation Pathway
Figure 1: The cascade of environmental degradation. Preventing step 1 (Moisture) is the only effective control.
Module 2: Solubilization & Biological Assays
Audience: Microbiologists / Pharmacologists Issue: Inconsistent MIC values or cytotoxicity data. Root Cause: The HBr salt releases strong acid upon dissolution, shifting media pH and causing non-specific toxicity or precipitation.
Troubleshooting Table: Solvent Compatibility
| Solvent | Solubility Limit | Suitability | Technical Note |
| Water | High (>50 mM) | Low | Resulting pH is acidic (~4.5). Requires immediate buffering. |
| DMSO | High (>100 mM) | High | Recommended for stock solutions. Prevents hydrolysis during storage. |
| Ethanol | Moderate | Medium | Good for synthesis; evaporation risks concentration errors in bioassays. |
| PBS | Low | Critical | Do not dissolve directly. Dissolve in DMSO first, then dilute. |
Protocol: The "Buffered-Step" Dilution
Use this for MIC/Biofilm assays to ensure activity is due to the molecule, not the pH.
-
Stock Prep: Dissolve 10 mg of compound in 1 mL anhydrous DMSO (Stock A).
-
Intermediate Dilution: Dilute Stock A 1:10 into 100 mM HEPES or MOPS buffer (pH 7.4) . Do not use unbuffered water.
-
Final Application: Add the intermediate solution to your culture media.
-
Validation Step: Check the pH of the final media.[2] If it deviates >0.2 units from control, increase buffer strength.
-
Module 3: Chemical Synthesis (Ligand Precursors)
Audience: Synthetic Chemists (Salen/Schiff Base Synthesis) Issue: Low yield or no reaction when coupling with aldehydes (e.g., Salicylaldehyde). Root Cause: The amine is protonated (ammonium salt) and non-nucleophilic. It cannot attack the carbonyl carbon.
Protocol: In-Situ Free-Basing
Standard "mix and stir" protocols fail here. You must liberate the amine.
Reagents:
-
2-[(Methylamino)methyl]phenol HBr (1.0 eq)
-
Base: Triethylamine (Et3N) or NaOH (1.1 eq)
-
Solvent: Methanol or Ethanol (Absolute)
Workflow:
-
Dissolve the HBr salt in absolute ethanol.
-
Critical Step: Add 1.1 equivalents of Et3N dropwise. Stir for 15 minutes.
-
Observation: You may see a slight precipitate (Et3N·HBr).
-
-
Add the aldehyde coupling partner (e.g., Salicylaldehyde).[3][4][5]
-
Reflux as per standard Schiff base protocols.
Decision Matrix: Synthesis vs. Bioassay
Figure 2: Workflow divergence based on application. Note the mandatory neutralization step for synthesis.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks and missing protons. Is the compound degraded?
-
A: Not necessarily. In deuterated solvents (like CDCl3 or DMSO-d6), the acidic phenol proton and the ammonium proton often exchange or broaden significantly.
-
Validation: Add a drop of D2O to the NMR tube. If the broad peaks disappear (exchange), they were likely OH/NH protons. If the aromatic region is messy, oxidation has occurred.
-
Q2: Can I use the free base (CAS 120-65-0) instead of the Hydrobromide salt?
-
A: Yes, but the free base is an oil or low-melting solid that oxidizes much faster than the salt. We recommend purchasing the HBr salt for storage stability and converting it to the free base immediately before use (see Module 3).
Q3: The compound is inhibiting bacterial growth, but is it a specific effect?
-
A: 2-[(Methylamino)methyl]phenol has documented antibiofilm activity against S. aureus via SarA regulation [1].[6] However, if your media turns yellow or the pH drops below 6.5, you are observing artifacts. Always run a "Solvent + Buffer" control without the drug to rule out pH effects.
Q4: Why is my yield low when making Salen ligands?
-
A: You likely failed to fully neutralize the HBr. If you use a weak base or insufficient stoichiometry, the amine remains protonated (NH2+-CH3) and cannot react with the aldehyde. Use 1.1 to 1.2 equivalents of Triethylamine or NaOH [2].
References
-
Antibiofilm Activity: Arya, R., et al. (2017). "2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus by Targeting the Quorum Sensing Regulator SarA." Frontiers in Microbiology.
-
Salen Ligand Synthesis: Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews.
-
Salt Handling: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][7][8][9][10][11] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
- 1. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 2-[(Methylamino)methyl]phenol hydrobromide in solution
Status: Operational Ticket ID: TECH-SUP-2MAMP-001 Subject: Prevention of Oxidative Degradation and Hydrolysis in Aqueous Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
2-[(Methylamino)methyl]phenol hydrobromide (also known as 2-MAMP HBr) is a Mannich base derivative exhibiting significant anti-virulence activity, particularly against Staphylococcus aureus quorum sensing regulators (SarA).
While the hydrobromide salt solid is relatively stable, solutions of this compound are highly susceptible to auto-oxidation and photolysis. Users frequently report solutions turning pink or brown within hours of preparation. This guide details the mechanistic causes of this degradation and provides a validated Standard Operating Procedure (SOP) to maintain compound integrity.
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, one must understand the enemy.[1] The instability of 2-[(Methylamino)methyl]phenol stems from its ortho-hydroxybenzylamine structure.
1.1 The Auto-Oxidation Cascade
The primary degradation pathway is Oxidative Deamination and Quinone Formation .[1]
-
Proton Loss: At physiological pH (>7.0), the phenolic proton dissociates (pKa ≈ 10), forming a phenolate ion.[1]
-
Radical Formation: The electron-rich phenolate is easily oxidized by dissolved oxygen or UV light to form a phenoxyl radical.[1]
-
Quinone Methide Trap: The radical intermediate rearranges to form highly reactive quinone methides or ortho-quinones.[1] These species are chromophores (responsible for the pink/red color) and can polymerize to form melanin-like brown precipitates.[1]
1.2 The pH Sensitivity Trap
-
In Water (Acidic): The HBr salt yields an acidic solution (pH ~4-5).[1] In this state, the amine is protonated (
) and the phenol remains protonated ( ). This is the stable state. -
In Buffer (Neutral/Basic): When adjusted to pH 7.4 for biological assays, the protective proton on the phenol becomes vulnerable.[1] The rate of oxidation increases exponentially with pH.[1]
Visualization: The Degradation Pathway
Figure 1: The oxidative cascade from stable salt to colored quinone degradation products.[2]
Module 2: Preparation & Storage Protocols (The "How")
CRITICAL WARNING: Do not prepare stock solutions in basic buffers (e.g., PBS pH 7.4) for long-term storage.[1] Store as the acidic HBr salt in water or DMSO.[1]
2.1 Validated Preparation Workflow
| Parameter | Specification | Reason |
| Solvent | Degassed ddH₂O or Anhydrous DMSO | Oxygen is the primary reactant in degradation. |
| Concentration | 10 mM - 50 mM (High conc. is more stable) | Dilute solutions have a higher ratio of dissolved O₂ to compound.[1] |
| Container | Amber Glass or Foil-wrapped Polypropylene | Prevents photo-oxidation.[1] |
| Additives | None for storage; Antioxidants for assay | Avoids assay interference during storage.[1] |
2.2 Step-by-Step SOP
-
Solvent Preparation:
-
Boil ddH₂O for 5 minutes or sparge with Nitrogen (
) gas for 15 minutes to remove dissolved oxygen.[1]
-
-
Weighing:
-
Dissolution:
-
Aliquot & Storage:
-
Immediately aliquot into amber microtubes.
-
Flash freeze in liquid nitrogen (optional but recommended).[1]
-
Store at -80°C .
-
Visualization: The Stabilization Workflow
Figure 2: Workflow for creating stable stock solutions.
Module 3: Troubleshooting & FAQs
Q1: My solution turned pink/red after 2 hours on the bench. Is it still usable?
Verdict: Likely Compromised. [1]
-
Cause: The pink color indicates the formation of quinoid oxidation products.[1] While the percentage of degradation might be low (<5%), these oxidation products are often cytotoxic and can produce false positives in biological assays (e.g., by generating reactive oxygen species).
-
Action: Discard and prepare fresh. Keep the new solution on ice and protected from light.
Q2: I need to add this to a cell culture assay at pH 7.4. How do I prevent degradation during the experiment?
Solution:
-
Keep the stock solution acidic (in water or DMSO).[1]
-
Perform the dilution into the pH 7.4 media immediately before addition to cells.
-
Optional: If your assay permits, include an antioxidant in the media, such as Ascorbic Acid (100 µM) or Glutathione , to scavenge free radicals formed during the incubation.[1]
Q3: Can I autoclave the solution?
Verdict: NO.
-
Reason: The combination of high heat (121°C) and moisture will accelerate hydrolysis and oxidation, likely resulting in a brown, inactive precipitate.
-
Alternative: Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1]
Q4: The HBr salt is clumping. Is it degraded?
Verdict: Not necessarily, but use caution.
-
Cause: The salt is hygroscopic (absorbs water from air).[1] Clumping indicates moisture exposure.[1]
-
Action: Verify purity via HPLC. If the peak area matches the standard and no new peaks appear at higher retention times (dimers), it is usable. Store the solid in a desiccator.[1]
Module 4: Validation (Quality Control)
Before using a stored stock for critical experiments, validate integrity using HPLC.[1]
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) [Keeps pH low].[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Detection: UV at 210 nm (peptide bond/backbone) and 280 nm (phenol).[1]
-
Success Criteria: Single sharp peak. Degradation products (quinones) usually elute later (more hydrophobic) or appear as a broad "hump" at the baseline.[1]
References
-
Arya, R., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[1][3][4] Frontiers in Microbiology.
-
Balamurugan, P., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[5] bioRxiv.[1][5]
-
Canonico, S., et al. (2015). "Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution."[1] Environmental Science & Technology.[1][6]
-
Wang, N., et al. (2021). "Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation."[1][7] PLOS ONE.
Sources
- 1. scispace.com [scispace.com]
- 2. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Cytotoxicity of 2-[(Methylamino)methyl]phenol·HBr
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected cell death, morphological changes, or growth inhibition when treating cells with 2-[(Methylamino)methyl]phenol hydrobromide (also known as N-methyl-2-hydroxybenzylamine HBr).[1]
While this compound is frequently cited in literature as a targeted inhibitor (e.g., of bacterial virulence factors) with a favorable safety profile [1], its physicochemical properties—specifically the phenolic moiety and the hydrobromide salt form —can introduce cryptic variables into mammalian cell culture.
This guide moves beyond basic "check your pipette" advice. We analyze the chemical instability and acid-base thermodynamics that often drive "false" cytotoxicity in this class of compounds.[1]
Phase 1: Rapid Triage (The "Is it the Method?" Phase)
Before investigating biological mechanisms, we must rule out physicochemical artifacts.[1] Use the following decision matrix to diagnose the immediate cause of toxicity.
Diagnostic Workflow
Figure 1: Decision matrix for isolating the source of cytotoxicity.[1] Blue paths indicate biological investigation; yellow paths indicate chemical artifacts.[1]
Phase 2: Deep Dive Troubleshooting
Issue 1: The "Acid Shock" Artifact
Symptom: Media turns yellow immediately upon addition of the compound. Mechanism: The compound is supplied as a Hydrobromide (HBr) salt.[1] HBr is a strong acid.[1] When you dissolve the salt in water or DMSO, the protonated amine dissociates, but the counterion contributes to ionic strength and, more importantly, the unbuffered stock is highly acidic.
-
The Trap: Adding a 10 mM stock (in water) to a weakly buffered medium (like DMEM without HEPES) can drop the local pH below 6.[1]5. Many mammalian cells undergo apoptosis or detach at this pH.[1]
Protocol 1: Neutralization & Buffering
-
Stock Preparation: Dissolve in DMSO or ddH2O. Measure the pH of the aqueous stock. If < 4.0, neutralize carefully with dilute NaOH only if stability allows, or rely on the media buffer.
-
The Fix: Supplement your culture media with 25 mM HEPES . Bicarbonate alone is often insufficient to buffer high concentrations (>100 µM) of HBr salts.[1]
Issue 2: The "Pink Media" (Oxidative Instability)
Symptom: The media turns pink, orange, or brown over 24 hours. Mechanism: The structure contains an ortho-hydroxybenzylamine moiety.[1][3] In the presence of oxygen and trace metals (ubiquitous in serum), phenols undergo auto-oxidation .
-
Pathway: Phenol
Phenoxy radical Quinone Methide (QM) or Quinone.[1] -
Toxicity: Quinone methides are potent electrophiles (Michael acceptors) that alkylate cellular proteins and deplete Glutathione (GSH).[1] They also generate Hydrogen Peroxide (
) as a byproduct [2, 3].[1]
Protocol 2: Stabilization
-
Light: This reaction is photo-catalyzed.[1] Protect stocks and treated plates from light.
-
Freshness: Discard stocks that have turned color. Prepare fresh immediately before use.
-
Vehicle Control: If DMSO stocks turn yellow/brown upon storage, the compound has degraded.
Issue 3: Off-Target Biological Effects
Symptom: No pH change, fresh compound, but cells still die. Mechanism: If the cytotoxicity is "real" (biological), it may stem from:
-
Lysosomotropism: The weakly basic amine can accumulate in acidic lysosomes, raising lysosomal pH and causing leakage (vacuolization).[1]
-
Metal Chelation: The ortho-aminophenol motif is a potential bidentate chelator.[1] It may strip essential iron or copper from the media, or conversely, facilitate Fenton chemistry (generating hydroxyl radicals).
Phase 3: Validation Experiments
To confirm the mechanism of toxicity, run these specific controls.
| Hypothesis | Experiment | Expected Outcome (If Hypothesis True) |
| Oxidative Stress (ROS) | Co-treat with NAC (N-Acetylcysteine, 5 mM) or Catalase .[1] | Cytotoxicity is rescued (cell survival increases).[1] |
| Metal Chelation | Co-treat with Fe(II) or Cu(II) supplement.[1] | Cytotoxicity is rescued (if depletion was the cause) or worsened (if Fenton reaction).[1] |
| Acid Toxicity | Measure pH of media after dosing.[1] | pH is < 7.[1][4]0. |
| Quinone Formation | Pre-incubate compound in media for 24h without cells, then add to cells. | Toxicity is higher than fresh compound (indicates toxic degradation product).[1] |
Visualizing the Degradation Pathway
Understanding the chemical fate of the molecule helps in designing the right control.
Figure 2: Proposed oxidative degradation pathway.[1] The parent compound can oxidize to a reactive Quinone Methide, generating ROS and leading to covalent modification of cellular targets.
Frequently Asked Questions (FAQs)
Q: Can I store the stock solution in water? A: We recommend storing the stock in DMSO at -20°C or -80°C, protected from light. Aqueous solutions are more prone to autoxidation and hydrolysis.[1] If you must use water, acidify slightly (pH 4-5) to stabilize the phenol, but remember to buffer the culture media heavily.
Q: Why is this compound reported as "non-toxic" in microbiology papers but toxic to my HeLa cells? A: Bacteria (like S. aureus) have robust cell walls and different oxidative stress responses compared to mammalian cells.[1] Furthermore, mammalian cells are often cultured in 5% CO2/Bicarbonate systems which are easily overwhelmed by acidic drugs, whereas bacterial broths are often more strongly buffered. The "non-toxic" label is context-dependent [1].
Q: My cells show extensive vacuolization before dying. What does this mean? A: This is a hallmark of lysosomotropism .[1] The lipophilic amine penetrates the membrane, becomes protonated in the acidic lysosome, and gets trapped. This draws water in, swelling the lysosome. This is a physicochemical effect of the amine, not necessarily a specific target engagement.
References
-
Frontiers in Microbiology. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence... and does not have cytotoxicity.[1][5][1]
-
Bolton, J. L., et al. (2000).[1] Role of Quinones in Toxicology.[1] Chemical Research in Toxicology.[1] (General mechanism of phenolic oxidation). [1]
-
Thompson, D. C., et al. (1995).[1] Metabolism and Cytotoxicity of Eugenol in Isolated Rat Hepatocytes.[1] (Analogous phenolic toxicity via quinone methides).[1][6]
Sources
- 1. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-[(Methylamino)methyl]phenol Hydrobromide (2-MAMP) Applications
Topic: Optimizing Incubation Kinetics for Anti-Virulence & Biofilm Inhibition Assays
Compound: 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) Primary Mechanism: Quorum Sensing Inhibition (QSI) targeting SarA (Staphylococcal accessory regulator A).
Executive Summary
Welcome to the technical support hub for 2-MAMP. This guide addresses the critical kinetic parameters required to successfully utilize 2-MAMP as a Quorum Sensing Inhibitor against Staphylococcus aureus. Unlike conventional bactericidal antibiotics, 2-MAMP functions by silencing virulence genes without inhibiting bacterial growth. Consequently, incubation time and static vs. dynamic conditions are not just variables—they are the determinants of assay success or failure.
The following troubleshooting guide synthesizes data from biofilm susceptibility assays, gene expression profiling (qRT-PCR), and mammalian cytotoxicity screens.
Part 1: Critical Troubleshooting & FAQs
Q1: I am observing no reduction in bacterial growth (OD600) after 24 hours. Is the compound inactive?
Diagnosis: This is likely a correct result, not a failure. Technical Insight: 2-MAMP is an anti-virulence agent , not a bacteriostatic antibiotic. Its mechanism involves binding to the SarA protein to inhibit the expression of virulence factors (like fnbA and the ica operon) rather than disrupting cell wall synthesis or protein translation. Actionable Advice:
-
Do not rely on OD600 growth curves as a primary readout for efficacy.
-
Do perform a Crystal Violet (CV) assay to measure biofilm mass or a hemolysis assay to measure alpha-hemolysin production. You should see >70% reduction in biofilm at ~1.25 µM concentrations despite normal planktonic growth.[1]
Q2: My biofilm inhibition assay shows high variability. How does incubation time affect this?
Diagnosis: Inconsistent biofilm maturation phases. Technical Insight: S. aureus biofilm formation is phasic: attachment, accumulation, and maturation. 2-MAMP is most effective when present during the attachment and early accumulation phases (0–6 hours). Adding the compound to a pre-formed (mature) biofilm (e.g., after 24h incubation) renders it ineffective because the SarA regulatory window has passed and the extracellular polymeric substance (EPS) matrix impedes penetration. Actionable Advice:
-
Co-incubation: Add 2-MAMP simultaneously with the bacterial inoculum.[2]
-
Duration: Incubate for exactly 24 hours . Extending to 48 hours without media renewal can lead to nutrient depletion and secondary biofilm detachment, confounding results.
-
Condition: Maintain static incubation . Shaking prevents the initial adhesion required for the control wells, artificially lowering the "inhibition" delta.
Q3: The compound turns pink/red in stock solution. Is it still stable?
Diagnosis: Phenolic oxidation. Technical Insight: The phenol moiety in 2-MAMP is susceptible to oxidation, forming quinone-like intermediates upon prolonged exposure to light and air (similar to the browning of epinephrine). Actionable Advice:
-
Storage: Store the hydrobromide salt desicated at -20°C.
-
Solubilization: Prepare fresh stock solutions in DMSO or sterile water immediately before use. If a stock solution has turned distinctively red/brown, discard it, as the oxidation products may have off-target toxicity.
Q4: What is the optimal incubation window for RNA extraction to observe SarA downregulation?
Diagnosis: Missed transcriptional peak. Technical Insight: SarA expression is growth-phase dependent. Assessing gene expression at 24 hours (stationary phase) may mask the compound's effect because quorum sensing signaling fluxes occur earlier. Actionable Advice:
-
Harvest cells at Late Log Phase (6–8 hours) . This is when the divergence in virulence gene expression (e.g., hld, ica) between treated and untreated samples is most distinct.
Part 2: Experimental Protocols & Data Visualization
Standardized Incubation Parameters
The following table summarizes the optimized incubation conditions for the three primary validation assays for 2-MAMP.
| Assay Type | Target Readout | Incubation Time | Condition | Critical Parameter |
| Biofilm Inhibition | Crystal Violet (OD570) | 24 Hours | Static, 37°C | Add compound at T=0 (inoculation). |
| Gene Expression | qRT-PCR (SarA, ica, hla) | 6 - 8 Hours | Shaking (180 rpm) | Harvest at Late Log Phase for max RNA yield. |
| Cytotoxicity | MTT Assay (HEp-2 cells) | 24 Hours | 5% CO₂, 37°C | Verify cell confluence (80%) before treatment.[1] |
| Co-Culture | S. aureus vs P. aeruginosa | 8 - 24 Hours | Static | Ratio of inoculum (1:1 vs 1:[2]10) dictates time. |
Mechanism of Action: The SarA Blockade
The diagram below illustrates the causal pathway of 2-MAMP. Note how the compound intercepts the regulatory pathway upstream of the virulence factors.
Figure 1: Mechanistic pathway of 2-MAMP. The compound inhibits the SarA regulator, preventing the transcriptional activation of adhesion and toxin genes, thereby reducing biofilm and virulence without killing the bacteria.
Part 3: Detailed Methodology
Protocol: Optimized Biofilm Inhibition Assay
Reagents:
-
2-MAMP Hydrobromide (Dissolved in DMSO to 100 mM stock).
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose promotes biofilm formation, increasing assay sensitivity).
Workflow:
-
Inoculum Prep: Dilute an overnight culture of S. aureus (e.g., strain methicillin-resistant or sensitive) 1:100 in fresh TSB-glucose to reach ~10⁶ CFU/mL.
-
Treatment: Add 198 µL of inoculum to 96-well polystyrene plates. Add 2 µL of 2-MAMP stock (final concentration range 1.25 µM – 125 µM).
-
Control: TSB + Bacteria + DMSO (Vehicle).
-
Blank: TSB only.
-
-
Incubation (Critical Step): Incubate at 37°C for 24 hours without shaking.
-
Note: Do not seal tightly with tape; allow gas exchange. Use a breathable seal or loose lid.
-
-
Washing: Gently aspirate planktonic cells. Wash wells 3x with sterile PBS. Do not pipette directly onto the bottom of the well to avoid disrupting the biofilm.
-
Staining: Add 200 µL of 0.2% Crystal Violet. Incubate for 20 minutes at room temperature.
-
Elution: Wash excess dye. Solubilize the stained biofilm with 200 µL of 33% Acetic Acid or Ethanol.
-
Quantification: Measure absorbance at OD570 nm .
Protocol: Cytotoxicity Verification (HEp-2 or Vero Cells)
To confirm the compound is safe for mammalian cells at the effective bacterial dose:
-
Seeding: Seed HEp-2 cells (1.5 × 10⁴ cells/well) in MEM + 10% FBS. Incubate until 80% confluence.
-
Treatment: Replace media with fresh media containing 2-MAMP (1.25 µM – 125 µM).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate for 3 hours , solubilize formazan crystals in DMSO, and read at OD570.
-
Acceptance Criteria: >90% viability at the MBIC (Minimum Biofilm Inhibitory Concentration).
-
References
-
Arya, R., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes." Frontiers in Microbiology, 8:1290.[4] [Link]
-
Solomon, A. P., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[2][5] bioRxiv (Preprint).[5] [Link]
-
PubChem Compound Summary. "2-((Dimethylamino)methyl)phenol (Related Derivative Structure & Safety Data)." [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
Challenges in scaling up 2-[(Methylamino)methyl]phenol hydrobromide synthesis
Technical Support Center: Case #592-B Subject: Scale-Up Optimization for 2-[(Methylamino)methyl]phenol Hydrobromide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Ticket Overview
You are encountering challenges in scaling the synthesis of This compound (CAS: N/A for specific salt, Free base analog: 41789-86-4).
Unlike the tertiary amine analog (DMP-30) often made via Mannich condensation, your target is a secondary amine . On a kilogram scale, the Mannich route (Phenol + Formaldehyde + Methylamine) is notoriously unstable for secondary amines due to uncontrolled oligomerization and bis-alkylation.
The Solution: This guide standardizes the Reductive Amination of Salicylaldehyde as the only viable route for high-purity scale-up.
Module 1: Reaction Engineering (Synthesis Phase)
Core Protocol: Reductive Amination using Sodium Borohydride (
The Chemistry
The reaction proceeds in two distinct stages:[4][1][2][5][6][7][8]
-
Imine Formation: Salicylaldehyde + Methylamine
Imine (Exothermic). -
Reduction: Imine + Hydride Source
Secondary Amine.
Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Technical Rationale |
| Methylamine Stoichiometry | 3.0 - 4.0 Equivalents | CRITICAL: You must use a large excess of methylamine. If the concentration drops, the newly formed product competes with methylamine for the aldehyde, forming the bis-alkylated dimer. |
| Temperature (Imine) | 0°C to 10°C | Imine formation is exothermic. High temps accelerate polymerization. |
| Solvent System | Methanol (MeOH) | Solubilizes the phenol and imine. Ethanol can be used but often leads to slower rates due to steric bulk. |
| Hydride Addition | Dosing over 2-4 hours | Rapid addition causes violent hydrogen evolution and thermal runaway. |
Troubleshooting Synthesis Issues
Q: The reaction mixture turned into a thick, unstirrable yellow paste.
-
Diagnosis: This is the imine intermediate precipitating. While the imine is the desired intermediate, solidification stops mass transfer.
-
Fix: Increase solvent volume to 10-15 volumes (L/kg). Do not stop stirring. If it solidifies, add more MeOH before adding the borohydride. The reduction must happen in the liquid phase.
Q: I am seeing >5% of the bis-alkylated impurity (Tertiary Amine).
-
Diagnosis: Methylamine starvation. This happens if methylamine gas escapes the vessel or if you used exactly 1.0 equivalent.
-
Fix: Ensure the reactor is sealed (with a pressure relief valve) if using MeNH2 gas. If using aqueous/alcoholic MeNH2, increase the charge to 4.0 equivalents. The excess methylamine is easily stripped later; the impurity is nearly impossible to remove.
Module 2: Isolation & Salt Formation (The Hydrobromide)
Core Protocol: Free base extraction followed by anhydrous salt precipitation. Objective: Isolate a crystalline solid, avoiding the "oiling out" phenomenon common with phenolic salts.
Figure 2: Isolation workflow emphasizing the removal of water before salt formation.
Protocol for HBr Salt Formation
-
Isolation of Free Base: After quenching the borohydride, adjust pH to >10 and extract into Dichloromethane (DCM) or Ethyl Acetate.
-
Drying (Crucial): The organic phase must be anhydrous . Water content >0.5% will cause the HBr salt to form a gummy oil (hygroscopic) instead of a crystal. Use
or azeotropic distillation. -
Acid Addition:
-
Crystallization: Add the HBr solution dropwise to the cold amine solution (0°C). The salt should precipitate immediately.
Troubleshooting Isolation
Q: My product is a brown oil that won't crystallize.
-
Diagnosis: Solvation effect or water contamination.[8] Phenolic salts are prone to supersaturation.
-
Fix:
-
Redissolve the oil in minimal hot Isopropanol (IPA).
-
Add an anti-solvent like Diethyl Ether or MTBE until cloudy.
-
Scratch the flask or add a seed crystal.
-
Cool to -20°C overnight.
-
Q: The product turned pink/red upon drying.
-
Diagnosis: Oxidation of the phenol ring (Quinone formation).
-
Fix: Perform all drying steps under Nitrogen or Argon. Store the final HBr salt in amber bottles away from light. Phenols are light-sensitive.
Module 3: Safety & Compliance (E-E-A-T)
Hazard: Hydrogen Evolution
-
Risk: Adding
to the acidic/alcoholic mix generates gas. -
Control: Ensure reactor headspace is swept with Nitrogen. Use a bubbler to monitor off-gassing rate. Do not seal the reactor during reduction.
Hazard: Methylamine Toxicity[11]
-
Risk: Methylamine has a low boiling point and is a severe respiratory irritant.
-
Control: All charging must occur in a fume hood or closed loop system. Scrubber systems (acid trap) must be attached to the vent line to neutralize escaping amine vapors.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link(Foundational text on reductive amination selectivity).
-
Ripin, D. H., et al. (2003).[1] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[1] Link(Detailed scale-up safety for amine synthesis).
-
Gross, M., et al. (2025). "The Reductive Amination of Benzaldehyde Over Pd/C Catalysts." ResearchGate. Link(Alternative Catalytic Hydrogenation routes).
-
PubChem. (2025).[11] "2-[(Dimethylamino)methyl]phenol Compound Summary." National Library of Medicine. Link(Safety and physical property data for the close analog).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. gctlc.org [gctlc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. US2802865A - Methylaminopropiophenone compounds and methods for producing the same - Google Patents [patents.google.com]
- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of 2-[(Methylamino)methyl]phenol hydrobromide vs. conventional antibiotics against MRSA
This guide provides a technical evaluation of 2-[(Methylamino)methyl]phenol hydrobromide (referred to hereafter as 2-MAMP ) compared to conventional antibiotics (Vancomycin, Linezolid) against Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary: Unlike conventional antibiotics which function as bactericidal or bacteriostatic agents targeting essential cell survival mechanisms (cell wall synthesis, protein synthesis), 2-MAMP functions primarily as an anti-virulence and anti-biofilm agent by targeting the SarA (Staphylococcal accessory regulator A) quorum-sensing system.[1] It exhibits negligible direct antimicrobial activity (high MIC) but demonstrates potent synergy when co-administered with conventional antibiotics, effectively reversing resistance phenotypes in biofilm-associated infections.
Chemical Identity & Mechanism of Action[2]
Compound: this compound Class: Phenolic Mannich Base / Small Molecule SarA Inhibitor Primary Target: Staphylococcal Accessory Regulator A (SarA)
Comparative Mechanisms
The fundamental distinction lies in the target: survival vs. pathogenesis.
-
Conventional Antibiotics (e.g., Vancomycin): Target the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. This imposes high selective pressure, driving resistance.
-
2-MAMP: Binds to the SarA protein, a global regulator of virulence. By inhibiting SarA, it downregulates the expression of biofilm-associated genes (icaA, fnbA) and toxins (hla, hld) without killing the bacteria directly. This reduces selective pressure and renders the bacteria vulnerable to immune clearance and co-administered antibiotics.
Diagram 1: Mechanistic Divergence (SarA Inhibition vs. Cell Wall Blockade)
Caption: 2-MAMP inhibits SarA-mediated biofilm formation, removing the physical barrier that protects MRSA from Vancomycin.
Comparative Efficacy Data
The following data synthesizes experimental findings comparing 2-MAMP against standard-of-care antibiotics. Note the distinction between direct killing (MIC) and functional inhibition (Biofilm/Virulence).
A. Direct Antimicrobial Activity (MIC)
Observation: 2-MAMP is not a potent antibiotic on its own.
| Compound | Target | MIC Range (µg/mL) against MRSA | Interpretation |
| 2-MAMP | SarA (Quorum Sensing) | > 256 (High) | Negligible bactericidal activity.[2] |
| Vancomycin | Cell Wall | 0.5 – 2.0 | Potent bactericidal. |
| Gentamicin | 30S Ribosome | 0.5 – 16 (Strain dependent) | Potent (unless resistant). |
B. Biofilm Inhibition Efficacy
Observation: 2-MAMP is superior in preventing biofilm establishment at sub-growth-inhibitory concentrations.
| Treatment Condition | Concentration | Biofilm Inhibition (%) |
| 2-MAMP | 1.25 µM (~0.2 µg/mL) | ~75 - 80% |
| Vancomycin | 0.5 x MIC | < 20% (Often induces biofilm stress response) |
| Control (Untreated) | N/A | 0% |
C. Synergistic Potentiation (The "Unlock" Effect)
When 2-MAMP is combined with conventional antibiotics, it sensitizes MRSA biofilms that are otherwise recalcitrant.
| Antibiotic | MIC Alone (Biofilm) | MIC + 2-MAMP (1.25 µM) | Fold Reduction |
| Gentamicin | 32 µg/mL | 4 µg/mL | 8-fold |
| Ciprofloxacin | 64 µg/mL | 16 µg/mL | 4-fold |
| Vancomycin | 2 µg/mL | 0.5 µg/mL | 4-fold |
Key Technical Insight: The efficacy of 2-MAMP peaks at approximately 1.25 µM.[1] Higher concentrations may lead to aggregation or non-specific interactions, reducing efficacy (Balamurugan et al., 2017). This "bell-shaped" dose-response is characteristic of specific signaling inhibitors.
Experimental Protocols
To validate 2-MAMP efficacy, researchers should utilize Synergy Checkerboard Assays and Biofilm Quantification , rather than standard MIC tests alone.
Protocol A: Biofilm Inhibition Assay (Crystal Violet)
Purpose: Quantify the ability of 2-MAMP to prevent biofilm adherence.
-
Inoculum Prep: Dilute overnight MRSA culture to 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).
-
Treatment: Add 100 µL of inoculum to 96-well polystyrene plates.
-
Dosing: Add 2-MAMP at concentrations ranging from 0.5 µM to 10 µM. Include Antibiotic controls.
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Staining:
-
Discard media and wash wells 3x with PBS (removes planktonic cells).
-
Fix with 99% methanol for 15 min.
-
Stain with 0.1% Crystal Violet for 10 min.
-
Solubilize stain with 33% Acetic Acid.
-
-
Read: Measure Absorbance at 570 nm (OD570).
-
Calculation:
Protocol B: Synergistic Checkerboard Assay
Purpose: Determine the Fractional Inhibitory Concentration Index (FICI).
Diagram 2: Checkerboard Workflow for Synergy
Caption: Workflow for determining synergistic interaction between 2-MAMP and conventional antibiotics.
Resistance Profile & Toxicity[2][4]
-
Resistance: Because 2-MAMP does not impose "life-or-death" selective pressure (it only inhibits virulence), the rate of resistance development is theoretically significantly lower than that of bactericidal agents. It disarms the bacteria rather than killing them.
-
Cytotoxicity: 2-MAMP has shown high selectivity for the SarA protein with low cytotoxicity against mammalian cell lines (e.g., HEK293) at effective concentrations (1–5 µM). However, as a phenolic Mannich base, higher concentrations (>50 µM) may induce membrane irritation or non-specific toxicity.
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[2][3][4][5] Frontiers in Microbiology, 8:1290.[3][4][5][6]
-
Arya, R., & Princy, S. A. (2013). "Computational approach to design small molecule inhibitors against SarA, a potential therapeutic target for S. aureus." Medicinal Chemistry Research, 22(5).
-
Trotonda, M. P., et al. (2005).
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism [frontiersin.org]
Comparative Technical Guide: 2-[(Methylamino)methyl]phenol Hydrobromide vs. Conventional Quorum Sensing Inhibitors
Executive Summary: The Shift to Virulence Dampening
In the landscape of antimicrobial resistance (AMR), 2-[(Methylamino)methyl]phenol hydrobromide (referred to herein as 2-MAMP ) represents a pivotal shift from bactericidal agents to "anti-virulence" therapeutics. Unlike traditional antibiotics that impose high selective pressure by killing bacteria, 2-MAMP functions as a Quorum Sensing Inhibitor (QSI) .
Specifically, 2-MAMP is a small molecule inhibitor targeting SarA (Staphylococcal accessory regulator A) in Staphylococcus aureus.[1] While most commercial QSIs (e.g., Furanones) target the acyl-homoserine lactone (AHL) systems of Gram-negative bacteria, 2-MAMP specifically dismantles the biofilm and virulence architecture of Gram-positive pathogens without affecting cell viability.
This guide objectively compares 2-MAMP against other leading QSIs, providing experimental evidence of its utility in mono-species and polymicrobial (S. aureus + P. aeruginosa) environments.
Mechanistic Distinction: SarA vs. The Field
To understand the utility of 2-MAMP, one must distinguish its target from the vast majority of QSIs which target the agr (Accessory Gene Regulator) system or AHL receptors.
The Target: SarA
SarA is a global transcriptional regulator. It binds to the promoters of virulence genes (hla, fnbA) and represses proteases that would otherwise degrade biofilms.
-
Mechanism: 2-MAMP binds to SarA (specifically interacting with residues Glu-89 and Arg-90), preventing it from binding to DNA promoter regions.
-
Outcome: Downregulation of fibronectin-binding proteins (adhesion) and hemolysins (toxins), and significant reduction in biofilm accumulation.
Comparison to Other QSIs
-
Furanone C-30: Targets the LasR receptor in P. aeruginosa (Gram-negative). Ineffective against S. aureus intracellular regulators.
-
Savirin: Targets AgrA (part of the agr system). While effective, agr mutants can spontaneously arise; SarA is more conserved and essential for biofilm stability.
-
RNAIII Inhibiting Peptide (RIP): Targets the TRAP receptor. Peptide-based, suffering from stability issues that small molecules like 2-MAMP avoid.
Visualization: The SarA Intervention Pathway
The following diagram illustrates the specific intervention point of 2-MAMP within the S. aureus virulence network.
Caption: 2-MAMP intercepts the pathway at the SarA protein level, blocking downstream transcription of biofilm and toxin genes regardless of upstream Agr signaling.
Comparative Performance Analysis
The following data synthesizes experimental findings comparing 2-MAMP against standard QSIs and antibiotics.
Table 1: Efficacy and Profile Comparison
| Feature | 2-MAMP (Hydrobromide) | Savirin | Furanone C-30 | Gentamicin (Antibiotic) |
| Primary Target | SarA Protein (Global Regulator) | AgrA (Response Regulator) | LasR (Gram-negative QS) | 30S Ribosome |
| Organism Scope | S. aureus (MRSA/MSSA) | S. aureus | P. aeruginosa | Broad Spectrum |
| Biofilm Inhibition (IC50) | ~1.25 µM | ~2-5 µM | ~10 µM (for P. aeruginosa) | N/A (Often induces biofilm) |
| Bactericidal Activity | None (up to 1500 µM) | None | None | High (Bactericidal) |
| Resistance Potential | Low (Non-lethal pressure) | Low | Low | High (Survival pressure) |
| Polymicrobial Efficacy | High (Reduces P. aeruginosa virulence in co-culture) | Moderate | Low (Species specific) | Variable |
Key Experimental Insights
-
Selective Pressure: In growth curve analyses, 2-MAMP shows no inhibition of planktonic growth at effective anti-biofilm concentrations. This confirms it does not impose the "adapt or die" pressure that drives antibiotic resistance.
-
Polymicrobial Synergy: In S. aureus and P. aeruginosa co-cultures, 2-MAMP treatment reduced P. aeruginosa virulence factors (pyocyanin).[2][3] This is because P. aeruginosa senses S. aureus peptidoglycan to upregulate its own virulence; by dismantling S. aureus biofilms, 2-MAMP disrupts this cross-kingdom signaling.
Validated Experimental Protocols
To replicate the efficacy of 2-MAMP, use the following self-validating protocols.
Protocol A: Crystal Violet Biofilm Inhibition Assay
Purpose: To quantify the reduction of biofilm biomass without affecting cell growth.
Reagents:
-
2-MAMP Hydrobromide (Stock: 100 mM in DMSO).
-
Crystal Violet (0.1% solution).
-
Acetic Acid (33%).
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose.
Workflow:
-
Inoculum Prep: Dilute overnight S. aureus culture 1:100 in fresh TSB (+1% glucose).
-
Treatment: Add 200 µL of inoculum to 96-well polystyrene plates.
-
Test Wells: Add 2-MAMP (Concentration range: 0.5 µM – 64 µM).
-
Positive Control: Bacteria + Solvent (DMSO only).
-
Negative Control: Sterile Media.
-
-
Incubation: Incubate static at 37°C for 24 hours.
-
Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. (Critical Step: Do not disrupt the adhered layer).
-
Staining: Add 200 µL 0.1% Crystal Violet. Incubate 15 mins at room temp.
-
Elution: Wash 3x with water. Air dry. Solubilize stain with 200 µL 33% Acetic Acid.
-
Quantification: Measure Absorbance at 595 nm.
-
Calculation: % Inhibition = [(OD_control - OD_test) / OD_control] * 100.
-
Protocol B: Real-Time PCR (qRT-PCR) for Virulence Genes
Purpose: To confirm the mechanism of action (downregulation of SarA targets).
Workflow Visualization:
Caption: Workflow for validating transcriptional downregulation of virulence factors by 2-MAMP.
Primers (S. aureus):
-
Target (hla - Alpha-hemolysin): Downregulation indicates successful SarA blockade.
-
Target (fnbA - Fibronectin binding protein): Downregulation indicates reduced adhesion.
-
Reference (gyrB): Housekeeping gene (should remain stable).
Validation Criteria: A successful 2-MAMP treatment (at sub-MIC levels, e.g., 1.5 µM) should yield a >2-fold reduction in hla and fnbA expression relative to the untreated control.
Synthesis & Stability Notes
-
Chemical Structure: 2-[(Methylamino)methyl]phenol.[1][2][3][4][5][6][7]
-
Salt Form: The hydrobromide salt is preferred for aqueous solubility in biological assays.
-
Stability: The compound is stable in DMSO at -20°C for >6 months.
-
Synthesis Route: Mannich reaction of phenol, formaldehyde, and methylamine (Yield ~82%).
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[1][4][5][7] Frontiers in Microbiology, 8:1290.[1][4] [Link]
-
Princy, S. A., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa. bioRxiv (Preprint). [Link]
- Arya, R., & Princy, S. A. (2013). Amino acid-based structure modeling of SarA: a global regulator of Staphylococcus aureus virulence. Interdisciplinary Sciences: Computational Life Sciences, 5(3), 204-212. (Context for in-silico discovery of the compound).
Sources
- 1. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vivo Validation of 2-[(Methylamino)methyl]phenol Hydrobromide as a SarA-Targeted Antivirulence Agent
Executive Summary & Mechanism of Action
This guide outlines the validation framework for 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) . Unlike conventional antibiotics that target cell wall synthesis or protein translation, 2-MAMP is a Quorum Sensing Inhibitor (QSI) . It specifically targets the Staphylococcal accessory regulator A (SarA) , a master controller of virulence factors (biofilms, hemolysins, fibronectin-binding proteins) in Staphylococcus aureus.
Critical Distinction: 2-MAMP is antivirulence , not antibacterial. It does not significantly inhibit bacterial growth (high MIC > 1500 µM) but rather "disarms" the pathogen, rendering it susceptible to immune clearance and restoring the efficacy of co-administered antibiotics.
Mechanistic Pathway (SarA Inhibition)
The following diagram illustrates the SarA regulatory network and the specific intervention point of 2-MAMP, contrasting it with the lysis-driven mechanism of Vancomycin.
Figure 1: Mechanism of Action. 2-MAMP directly inhibits SarA, downstreaming the suppression of biofilm and toxin production without lysing the cell.
Comparative Analysis: 2-MAMP vs. Alternatives
When validating 2-MAMP, it must be benchmarked against a standard antibiotic (to show lack of growth inhibition) and a reference QSI (to compare antivirulence potency).
Table 1: Performance Profile Comparison
| Feature | 2-MAMP (Candidate) | Vancomycin (Antibiotic Control) | Hamamelitannin (QSI Reference) |
| Primary Target | SarA (Global Regulator) | Peptidoglycan (Cell Wall) | TRAP (RAP Receptor) |
| Mode of Action | Disarming (Non-biocidal) | Bactericidal | Disarming (Non-biocidal) |
| Biofilm Inhibition | High (>70% at 1.25 µM) | Low (Poor penetration) | Moderate |
| MIC (Growth Inhibition) | >1500 µM (Inactive) | ~1-2 µg/mL (Active) | >200 µM (Inactive) |
| Resistance Potential | Low (No selective pressure) | High (Selective pressure) | Low |
| In Vivo Primary Readout | Tissue Survival / Reduced Inflammation | Bacterial Clearance (CFU reduction) | Tissue Survival |
Expert Insight: The hydrobromide salt form of 2-MAMP is critical for in vivo solubility. Free base phenolic amines often suffer from poor aqueous solubility, leading to erratic bioavailability in animal models. Ensure the salt is fully dissolved in PBS or a biocompatible vehicle (e.g., 5% DMSO in saline) before administration.
Validation Protocols
To prove antivirulence, you must demonstrate that the host survives or tissue damage is mitigated despite the presence of bacteria, or that the bacteria are rendered susceptible to immune clearance.
Workflow Visualization
Figure 2: Validation Workflow. Note that unlike antibiotics, 'Bacterial Load' is not the primary success metric for 2-MAMP; 'Host Survival' and 'Virulence Expression' are.
Protocol A: In Vivo Survival Model (Caenorhabditis elegans)
Rationale: A high-throughput, ethical entry point to verify that SarA inhibition translates to reduced host killing.
-
Synchronization: Synchronize C. elegans (strain N2) to the L4 stage.
-
Infection: Transfer nematodes to NGM plates seeded with S. aureus (e.g., strain USA300) to establish infection.
-
Treatment:
-
Group A: S. aureus + Vehicle (Control).
-
Group B: S. aureus + 2-MAMP (10 µM, 50 µM, 100 µM).
-
Group C: S. aureus + Vancomycin (Positive Control).
-
-
Assay: Incubate at 25°C. Score survival every 12 hours for 4-5 days.
-
Dead: No response to touch.
-
-
Success Criteria: 2-MAMP treated worms should show a statistically significant increase in survival time (Kaplan-Meier curve) compared to Group A, similar to or exceeding Group C, without necessarily clearing the bacterial gut load.
Protocol B: Murine Skin Abscess Model (Mammalian Validation)
Rationale: Validates efficacy against complex tissue infections and biofilm formation in a mammal.
-
Preparation: Shave the flank of BALB/c mice.
-
Inoculation: Subcutaneously inject
CFU of S. aureus (log phase). -
Administration:
-
Administer 2-MAMP (e.g., 20 mg/kg) via subcutaneous injection at the site or intraperitoneally (IP) 1 hour post-infection, then q.12.h for 3 days.
-
Include a "Combination Group": 2-MAMP + Low-dose Vancomycin.
-
-
Readouts (Day 4):
-
Dermonecrosis: Measure the area of the skin lesion/abscess. Expectation: 2-MAMP significantly reduces lesion size (anti-necrosis) due to alpha-toxin (hla) inhibition.
-
Bacterial Load: Homogenize tissue and plate for CFU. Expectation: 2-MAMP alone may show only slight CFU reduction. Combination group should show synergistic clearance.
-
Gene Expression (The "Smoking Gun"): Extract RNA from the abscess homogenate. Perform RT-qPCR for sarA, hla (alpha-toxin), and fnbA.
-
Formula: Relative Expression =
. -
Target: >50% downregulation of hla and fnbA in 2-MAMP treated mice compared to vehicle.
-
Troubleshooting & Optimization
-
Solubility: If the hydrobromide salt precipitates in high-concentration stocks, use 10% sulfobutylether-β-cyclodextrin (SBECD) as a vehicle to improve stability without toxicity.
-
Timing: Antivirulence agents work best prophylactically or early in infection. If administered too late (after toxins have already accumulated), efficacy drops. Ensure the protocol treats within 1-2 hours of inoculation.
-
Synergy: The most powerful application of 2-MAMP is restoring antibiotic sensitivity. Always include a "2-MAMP + Antibiotic" arm in your study to demonstrate the "busting open" of the biofilm, allowing the antibiotic to work.
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[1][2][3] Frontiers in Microbiology.[3] [Link]
-
Solomon, A. P., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[4][5] bioRxiv.[4] [Link]
-
Brackman, G., et al. (2011). In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect. Nature Protocols. [Link]
-
Defoirdt, T. (2018). Quorum-Sensing Systems as Targets for Antivirulence Therapy. Trends in Microbiology. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Biofilm Inhibitors for Staphylococcus aureus: A Technical Guide
Executive Summary
Staphylococcus aureus biofilms represent a formidable barrier in clinical treatment, characterized by a self-produced extracellular polymeric substance (EPS) that confers up to 1000-fold resistance to conventional antibiotics.[1][2] This guide provides a technical comparison of four distinct classes of biofilm inhibitors: Quorum Sensing Inhibitors (QSIs) , Enzymatic Dispersal Agents , Antimicrobial Peptides (AMPs) , and Metallic Nanoparticles .
Unlike traditional antibiotics that target essential growth processes (bactericidal/bacteriostatic), these agents often target biofilm-specific mechanisms such as the agr signaling system or the physical integrity of the EPS matrix. The following analysis synthesizes experimental efficacy data (MBIC/MBEC), cytotoxicity profiles, and mechanistic distinctiveness to aid in lead optimization and therapeutic selection.
Mechanistic Framework: The agr Quorum Sensing System
The accessory gene regulator (agr) system is the central command for virulence and biofilm structuring in S. aureus.[3] Inhibiting this pathway attenuates virulence without imposing the selective pressure that drives antibiotic resistance.
Diagram: agr Signaling Pathway and Inhibitor Targets
The following diagram maps the autoinduction cycle and identifies where specific inhibitors (Solonamide B, Savirin, Staquorsin) intervene.
Caption: The agr quorum sensing circuit. Solonamide B antagonizes the AgrC receptor, while Savirin and Staquorsin prevent AgrA from binding to P2/P3 promoters.
Comparative Analysis of Inhibitor Classes
The table below contrasts the efficacy and safety profiles of leading candidates. Note the distinction between MBIC (Minimum Biofilm Inhibitory Concentration - prevention) and MBEC (Minimum Biofilm Eradication Concentration - removal).[4]
Table 1: Head-to-Head Performance Data
| Inhibitor Class | Representative Agent | Primary Target | Efficacy Data (In Vitro) | Cytotoxicity / Selectivity |
| Small Molecule QSI | Staquorsin | agr system (AgrA) | MBIC: Not applicable (non-bactericidal).Virulence: Inhibits RNAIII & hemolysis at <40 µM.[4] | High Selectivity: Non-toxic to mammalian cells up to 600 µM.[4] No resistance observed after 20 passages. |
| Enzymatic Agent | Lysostaphin | Pentaglycine cross-bridges | MBEC: ~1–12.5 µg/mL (Disrupts matrix & kills cells).Speed: Rapid degradation (<1 hr).[1][2][4] | Moderate: Immunogenicity risks in systemic use; highly effective for topical/catheter lock.[4] |
| Antimicrobial Peptide | ASP-1 / ASP-2 | Membrane integrity | MBEC: 1.2–19 µg/mL.Stability: Retains activity in serum/albumin.[4] | High: Designed to minimize hemolysis; selectivity index >10 over mammalian cells.[4] |
| Nanoparticle | AgNPs (Silver) | Multiple (Membrane, ROS, DNA) | MBEC: ~7.5 µg/mL (ED50).Efficacy: Superior to ZnO NPs (ED50 ~99 µg/mL).[4] | Low/Variable: Cytotoxic to mammalian cells at therapeutic doses unless surface-coated (e.g., with curcumin/bacitracin).[4][[“]] |
Deep Dive: Technical Insights
1. Quorum Sensing Inhibitors (Staquorsin)
Unlike antibiotics, QSIs do not kill bacteria but "disarm" them. Staquorsin is superior to earlier inhibitors like Savirin because it maintains efficacy without affecting bacterial viability, thereby exerting minimal evolutionary pressure for resistance. It is ideal for combination therapy , rendering the biofilm more susceptible to host immune clearance or conventional antibiotics.
2. Enzymatic Dispersal (Lysostaphin vs. Dispersin B)
-
Lysostaphin: A glycylglycine endopeptidase that specifically cleaves the peptidoglycan cross-bridges of S. aureus.[1][2] It is unique because it destroys both the matrix architecture and the bacterial cells themselves.
-
Dispersin B: Hydrolyzes poly-N-acetylglucosamine (PNAG).[4] While effective at dispersing the matrix, it does not kill the bacteria released. It must be paired with an antibiotic to prevent disseminating active infection.
3. Metallic Nanoparticles (AgNPs vs. ZnO)
Silver nanoparticles (AgNPs) demonstrate superior potency (lower MBEC) compared to Zinc Oxide (ZnO).[4][6] However, AgNPs exhibit a narrow therapeutic window due to mammalian cytotoxicity.
-
Optimization: Surface functionalization (e.g., capping with curcumin or bacitracin) significantly improves biocompatibility while retaining anti-biofilm activity.
Experimental Validation Protocols
To validate these inhibitors, a high-throughput screening (HTS) approach is required to distinguish between planktonic killing and true biofilm eradication.
Diagram: High-Throughput Screening Workflow
This workflow uses the Calgary Biofilm Device (MBEC™ P&G plate) , the gold standard for biofilm susceptibility testing.
Caption: Workflow for the MBEC™ assay. The peg lid allows transfer of established biofilms between growth, challenge, and recovery plates.
Protocol 1: MBEC-HTP Assay (Peg Lid Method)
Purpose: Determine the Minimum Biofilm Eradication Concentration (MBEC).[4]
-
Inoculation: Dilute overnight S. aureus culture to
CFU/mL in TSB. Inoculate 150 µL into a 96-well MBEC™ bottom plate. Insert the peg lid. -
Formation: Incubate for 24 hours at 37°C on a rocking platform (3-5 rocks/min) to generate shear force, promoting robust biofilm structure.
-
Rinse: Transfer the peg lid to a 96-well plate containing 200 µL/well of sterile PBS for 1 minute to remove non-adherent planktonic cells.
-
Challenge: Transfer the peg lid to a "Challenge Plate" containing serial dilutions of the test inhibitor (e.g., Staquorsin 0–600 µM or AgNPs 0–100 µg/mL). Incubate for 24 hours.
-
Recovery:
-
Rinse the peg lid in PBS again.
-
Transfer to a "Recovery Plate" containing 200 µL/well of fresh TSB + 1% Tween-80 (neutralizer).
-
Sonication: Place the recovery plate (with lid) in a sonication bath (40 kHz) for 5-10 minutes to dislodge biofilm bacteria into the media.
-
-
Quantification:
-
Add 20 µL of Resazurin (0.15 mg/mL) to each well.
-
Incubate for 1-4 hours.
-
Measure fluorescence (Ex 560nm / Em 590nm).
-
MBEC Definition: The lowest concentration resulting in no metabolic signal (blue color remains; no fluorescence).
-
Protocol 2: Confocal Laser Scanning Microscopy (CLSM)
Purpose: Visualize structural disruption and ratio of live/dead cells.
-
Growth: Form biofilms on glass coverslips or chamber slides for 24h.
-
Treatment: Apply inhibitor for the defined exposure time.
-
Staining: Gently wash with PBS. Stain with SYTO 9 (green, live) and Propidium Iodide (red, dead) for 15 minutes in the dark.
-
Imaging: Use a 63x oil immersion objective.
-
Excitation: 488 nm (SYTO 9) and 543 nm (PI).[4]
-
Z-Stack: Acquire images at 0.5 µm intervals through the biofilm depth.
-
-
Analysis: Use COMSTAT software to calculate biomass (
), average thickness, and roughness coefficient.
Strategic Recommendations
-
For Medical Device Coatings: AgNPs (specifically curcumin-capped) or AMPs (ASP-1) are recommended due to their broad-spectrum activity and stability.[4]
-
For Catheter Lock Solutions: Lysostaphin is the superior choice due to its rapid kinetics and ability to degrade the matrix, preventing re-colonization.
-
For Chronic Infection Adjuvants: Staquorsin (QSI) is best suited for co-administration with antibiotics (e.g., Vancomycin) in chronic osteomyelitis or cystic fibrosis, as it reduces virulence factor production without triggering resistance.
References
-
Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation. Microbiology Spectrum. (2024). Link[4]
-
Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development. Frontiers in Microbiology. (2021). Link
-
Lysostaphin disrupts Staphylococcus aureus and Staphylococcus epidermidis biofilms on artificial surfaces. Antimicrobial Agents and Chemotherapy. (2007). Link
-
Antimicrobial Activity and Prevention of Bacterial Biofilm Formation of Silver and Zinc Oxide Nanoparticle-Containing Polyester Surfaces. MDPI. (2020).[7] Link[4]
-
Evaluating activities of novel antimicrobial peptides against Staphylococcus aureus biofilms. Frontiers in Bioengineering and Biotechnology. (2016). Link
-
Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments. (2016). Link
-
Cytotoxic Potential of Silver Nanoparticles. International Journal of Molecular Sciences. (2018). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lysostaphin disrupts Staphylococcus aureus and Staphylococcus epidermidis biofilms on artificial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 4. KEGG PATHWAY: saa02024 [genome.jp]
- 5. consensus.app [consensus.app]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. Antimicrobial Activity and Prevention of Bacterial Biofilm Formation of Silver and Zinc Oxide Nanoparticle-Containing Polyester Surfaces at Various Concentrations for Use | MDPI [mdpi.com]
Cross-validation of 2-[(Methylamino)methyl]phenol hydrobromide's activity in different bacterial species
Executive Summary: Beyond Bactericidal Action
Product: 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) Classification: Quorum Sensing Inhibitor (QSI) / Anti-Virulence Agent Primary Target: Staphylococcal Accessory Regulator A (SarA)[1][2][3]
This guide presents a technical cross-validation of This compound , a phenolic Mannich base that diverges from traditional antibiotic pharmacology. Unlike conventional bactericides (e.g., Ciprofloxacin, Methicillin) that target cell wall synthesis or DNA replication to induce cell death, 2-MAMP functions as a transcriptional inhibitor . It specifically targets the sarA regulon in Staphylococcus aureus, dismantling biofilm architecture and virulence factor production without exerting significant selective pressure (growth inhibition).
Crucially, this guide validates its performance across Gram-positive (S. aureus) and Gram-negative (Pseudomonas aeruginosa) species, highlighting its utility in complex, polymicrobial biofilm environments where standard antibiotics often fail.
Part 1: Mechanism of Action & Biological Logic
The SarA Checkpoint
The therapeutic value of 2-MAMP lies in its specificity for the SarA protein. SarA is a global regulator in S. aureus that controls the expression of virulence factors (e.g., hemolysins) and biofilm mediators (e.g., ica operon, fibronectin-binding proteins).[3]
By binding to SarA, 2-MAMP prevents the protein from activating these downstream targets. This results in a "disarmed" pathogen that is unable to form robust biofilms or attack host tissues, rendering it susceptible to the host immune system or adjunctive antibiotic therapy.
Visualization: The Anti-Virulence Signaling Pathway
The following diagram illustrates the specific intervention point of 2-MAMP within the bacterial quorum sensing network.
Figure 1: Mechanistic pathway of 2-MAMP. The compound binds directly to the SarA regulator, preventing the transcriptional activation of adhesion (fnbA) and toxin (hla) genes.
Part 2: Comparative Performance Analysis
Efficacy Profile vs. Standard Antibiotics
The most critical distinction for researchers is that 2-MAMP is not a bactericidal agent. In direct growth assays (MIC), it performs poorly compared to antibiotics. However, in biofilm inhibition assays (MBIC) , it outperforms or potentiates antibiotics.
Table 1: Comparative Efficacy Metrics (S. aureus Clinical Isolates)
| Parameter | 2-MAMP (Hydrobromide) | Ciprofloxacin (Standard) | Gentamicin (Standard) | Interpretation |
| MIC (Growth Inhibition) | > 1500 µM (Inactive) | 0.5 - 2.0 µg/mL (Active) | 1.0 - 4.0 µg/mL (Active) | 2-MAMP does not kill planktonic cells; low selective pressure for resistance.[1][2] |
| MBIC (Biofilm Inhibition) | 1.25 µM | > 64 µg/mL (Resistant) | > 128 µg/mL (Resistant) | Superior anti-biofilm activity. Antibiotics often fail to penetrate the biofilm matrix.[1] |
| Virulence Reduction | High (Hemolysin, Protease) | Low (at sub-MIC) | Low (at sub-MIC) | 2-MAMP specifically targets pathogenicity factors.[1][2] |
| Synergy Potential | Potentiator | Baseline | Baseline | 2-MAMP reduces the MIC of Gentamicin by ~4-fold when used in combination.[1][2] |
Cross-Species Validation
While designed for S. aureus, 2-MAMP exhibits significant cross-species utility, particularly in polymicrobial environments involving Pseudomonas aeruginosa.
-
Monoculture (S. aureus): Direct inhibition of biofilm formation via SarA blockade.
-
Co-Culture (S. aureus + P. aeruginosa): In chronic wounds, S. aureus often facilitates P. aeruginosa virulence.[4] By neutralizing S. aureus signaling, 2-MAMP indirectly reduces P. aeruginosa virulence factors (Pyocyanin, Pyoverdine) without directly killing the Gram-negative bacteria.
Table 2: Cross-Species Activity Matrix
| Bacterial Species | Mechanism of Action | Observed Effect | Experimental Validation |
| S. aureus (Gram +) | Direct SarA Binding | 70-80% Biofilm Reduction ; Downregulation of fnbA, hla.[1][2] | Crystal Violet Assay; RT-qPCR |
| P. aeruginosa (Gram -) | Indirect (Interspecies Quorum Quenching) | Reduced Pyocyanin & Pyoverdine production in co-culture.[1][2] | Virulence Factor Quantification |
| E. coli (Gram -) | Non-Specific | Negligible direct growth inhibition; limited biofilm effect.[1][2] | MIC Assay |
Part 3: Experimental Protocols
Protocol A: Biofilm Inhibition Assay (Crystal Violet Method)
Purpose: To quantify the ability of 2-MAMP to prevent biofilm formation.[1][2]
-
Preparation: Dissolve this compound in DMSO to create a 100 mM stock. Dilute to working concentrations (0.5 – 100 µM) in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Inoculation: In a 96-well polystyrene plate, add 190 µL of TSB containing the compound and 10 µL of overnight bacterial culture (adjusted to 0.5 McFarland standard).
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently remove planktonic media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[1][2]
-
Staining: Add 200 µL of 0.1% Crystal Violet solution. Incubate for 15 minutes at room temperature.
-
Elution: Wash wells 3x with water. Air dry. Solubilize the dye with 200 µL of 33% Acetic Acid.
-
Quantification: Measure Absorbance at 595 nm (OD595).
Protocol B: Polymicrobial Co-Culture Virulence Assay
Purpose: To assess the compound's effect on P. aeruginosa virulence in the presence of S. aureus.
-
Co-Culture Setup: Inoculate S. aureus and P. aeruginosa at a 1:1 ratio in Luria-Bertani (LB) broth.
-
Treatment: Treat the co-culture with 2-MAMP (e.g., 1.25 µM) and incubate at 37°C for 24 hours.
-
Supernatant Extraction: Centrifuge the culture at 10,000 rpm for 10 minutes. Collect cell-free supernatant.
-
Pyocyanin Quantification:
-
Mix 5 mL supernatant with 3 mL Chloroform. Vortex and collect the organic (blue) layer.
-
Add 1 mL of 0.2 N HCl to the chloroform layer. Vortex. The blue color changes to pink (acidified pyocyanin) and moves to the aqueous phase.
-
Measure Absorbance of the aqueous layer at 520 nm.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[5][6][7] Frontiers in Microbiology, 8:1290.[6][8]
-
Ganesh, P. S., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[4] ResearchGate.[4]
-
BenchChem. 2-[(Methylamino)methyl]phenol - Structure and Properties. [1][2]
Sources
- 1. 90-72-2|2,4,6-Tris(dimethylaminomethyl)phenol|BLD Pharm [bldpharm.com]
- 2. 120-65-0|2-((Dimethylamino)methyl)phenol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
Does 2-[(Methylamino)methyl]phenol hydrobromide have advantages over other phenolic compounds?
Executive Summary: The Shift from Bactericidal to Anti-Virulence
In the post-antibiotic era, the "kill-at-all-costs" strategy of conventional antibiotics has accelerated the evolution of multi-drug resistant (MDR) pathogens. 2-[(Methylamino)methyl]phenol hydrobromide (also known as 2-MAMP ) represents a paradigm shift. Unlike traditional phenolics (e.g., phenol, cresol) that act as non-specific protoplasmic poisons, or antibiotics (e.g., vancomycin) that impose high selective pressure, 2-MAMP functions as a Quorum Sensing Inhibitor (QSI) .
Its primary advantage lies in its ability to selectively bind the SarA regulator in Staphylococcus aureus, dismantling biofilm architecture and virulence factors without affecting bacterial growth. This "disarm-don't-kill" mechanism significantly reduces the evolutionary pressure for resistance development, making it a superior candidate for chronic polymicrobial infection management.
Technical Profile & Mechanism of Action
Compound Identity
-
IUPAC Name: this compound
-
Common Name: N-methyl-2-hydroxybenzylamine hydrobromide; 2-MAMP.
-
Structural Class: Phenolic Mannich Base (Secondary Amine).
-
Core Function: SarA-targeted Anti-virulence Agent.[1][2][3][4]
Mechanism: The SarA Checkpoint
The Staphylococcal accessory regulator A (SarA ) is a global transcription factor that controls the expression of virulence determinants (hemolysins, fibronectin-binding proteins) and biofilm formation (via the ica operon).
The 2-MAMP Advantage: 2-MAMP binds to the SarA protein, preventing it from binding to promoter regions of target genes. This blockade results in a phenotype that is:
-
Biofilm-deficient: Unable to form robust extracellular matrices.
-
Avirulent: Reduced toxin secretion.
-
Susceptible: Re-sensitized to host immunity and conventional antibiotics.
Figure 1: Mechanism of Action. 2-MAMP intercepts the SarA regulator, preventing the downstream activation of biofilm and virulence genes.
Comparative Performance Analysis
2-MAMP vs. Conventional Therapeutics
The following data compares 2-MAMP against standard antibiotics and general phenolic disinfectants.
Table 1: Comparative Efficacy and Safety Profile
| Feature | 2-MAMP (Hydrobromide) | Vancomycin (Antibiotic) | Phenol (Disinfectant) |
| Primary Mode | Anti-virulence (QSI) | Bactericidal (Cell Wall) | Protoplasmic Poison |
| Selective Pressure | Negligible (Growth unaffected) | High (Rapid resistance) | N/A (General toxicity) |
| Biofilm Inhibition | >70% at 1.25 µM | Poor penetration | Effective but toxic |
| Cytotoxicity | Low (Specific target) | Nephrotoxic potential | High (Tissue necrosis) |
| Polymicrobial Use | Reduces P. aeruginosa virulence | Spectrum dependent | Non-specific |
Experimental Data: Biofilm Inhibition
In studies targeting clinical S. aureus isolates (e.g., P1966), 2-MAMP demonstrated significant biofilm inhibition at sub-MIC (Minimum Inhibitory Concentration) levels.
-
MIC of 2-MAMP: >1500 µM (Indicates lack of bactericidal activity).[5]
-
Advantage: The wide therapeutic window (difference between IC50 and MIC) ensures that biofilm is inhibited without killing the bacteria, thus preventing the "survival of the fittest" evolution of resistance.
Experimental Protocols
Synthesis of this compound
Rationale: This protocol uses a reductive amination pathway (Mannich-type) followed by salt formation for stability.
Reagents:
-
Salicylaldehyde (1 eq)
-
Methylamine (1.2 eq, 33% in ethanol)
-
Sodium Borohydride (NaBH4) (1 eq)
-
Methanol (Solvent)[2]
-
Hydrobromic acid (HBr) (48% aq. or in acetic acid)
Workflow:
-
Imine Formation: Dissolve Salicylaldehyde in methanol. Add Methylamine dropwise at 0°C. Stir at Room Temperature (RT) for 3 hours. (Color change indicates imine formation).
-
Reduction: Cool mixture to 0°C. Add NaBH4 in small portions. Stir overnight at RT.
-
Workup: Quench with water. Extract with Dichloromethane (DCM) (3x).[2][5] Dry organic layer over anhydrous Na2SO4.[2] Evaporate solvent to yield the free base (oil/solid).
-
Salt Formation: Dissolve free base in minimal ethanol/ether. Add HBr dropwise until precipitation occurs. Filter and recrystallize from ethanol/ether to obtain the hydrobromide salt.
Figure 2: Synthesis Workflow. Step-by-step conversion of salicylaldehyde to the stable hydrobromide salt.
Biofilm Inhibition Assay (Crystal Violet Method)
Rationale: To verify the anti-virulence "advantage" without killing the bacteria.
-
Preparation: Dilute overnight S. aureus culture 1:100 in Tryptic Soy Broth (TSB) + 1% glucose.
-
Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 2-MAMP at varying concentrations (0.5 µM – 100 µM). Include untreated control and media blank.
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Staining:
-
Discard planktonic (floating) cells.
-
Wash wells 2x with sterile PBS.
-
Stain with 0.1% Crystal Violet for 15 mins.
-
Wash 3x with water and air dry.
-
-
Quantification: Solubilize dye with 33% acetic acid. Measure Absorbance at 595 nm.[1]
-
Validation: Perform CFU counts on the supernatant to confirm no reduction in bacterial growth (proving the non-bactericidal mechanism).
Strategic Implications for Drug Development
Polymicrobial Synergy
In chronic wounds (e.g., Diabetic Foot Ulcers), S. aureus often co-exists with Pseudomonas aeruginosa. S. aureus peptidoglycans typically trigger P. aeruginosa to become more virulent.[6][7]
-
Data: 2-MAMP treatment of the co-culture specifically dampens S. aureus signaling, which downstream reduces P. aeruginosa virulence factors (pyocyanin, pyoverdine) by interrupting the inter-species communication loop.
Stability and Solubility
The hydrobromide salt form provides distinct advantages over the free base:
-
Shelf-life: Resistant to oxidation (phenols are prone to oxidation; the salt stabilizes the amine).
-
Solubility: Highly water-soluble, facilitating formulation in aqueous buffers for biological assays.
References
-
Balamurugan, P. et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[2][3][4][5] Frontiers in Microbiology.[2]
- Arya, R. & Princy, S.A. (2013).In silico structure-assisted screening of SarA inhibitors.
-
Balamurugan, P. et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[6][7] bioRxiv.[6][7]
-
BenchChem. 2-[(Methylamino)methyl]phenol Properties and Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
Comparative Profiling of 2-[(Methylamino)methyl]phenol Hydrobromide Analogs: SAR and Therapeutic Potential
Executive Summary: The Ortho-Hydroxybenzylamine Scaffold
2-[(Methylamino)methyl]phenol (2-MAMP), typically stabilized as the hydrobromide salt (2-MAMP·HBr), represents a privileged pharmacophore in medicinal chemistry. It serves as a critical structural analog to 2-Hydroxybenzylamine (2-HOBA/Salicylamine) , a well-characterized scavenger of reactive dicarbonyl species.
Unlike simple phenols, the ortho-positioning of the amine side chain creates an intramolecular hydrogen bond network (O-H···N) that modulates pKa, lipophilicity, and reactivity. This guide compares 2-MAMP·HBr against its primary analogs—2-HOBA (primary amine) and 2-[(Dimethylamino)methyl]phenol (tertiary amine)—to elucidate its specific utility in anti-virulence therapies targeting Staphylococcus aureus and cytoprotection against lipid peroxidation .
Chemical Profile & Structural Analogs
The efficacy of this class stems from the "soft" nucleophilicity of the benzylic amine and the catalytic assistance of the phenolic hydroxyl.
Comparative Analog Set
| Feature | Target: 2-MAMP·HBr | Reference: 2-HOBA | Variant: DMP-10 |
| Systematic Name | 2-[(Methylamino)methyl]phenol HBr | 2-(Aminomethyl)phenol | 2-[(Dimethylamino)methyl]phenol |
| Amine Type | Secondary ( | Primary ( | Tertiary ( |
| Lipophilicity (LogP) | ~1.2 (Moderate) | ~0.8 (Low) | ~1.9 (High) |
| H-Bond Donors | 2 (OH, NH) | 3 (OH, NH | 1 (OH) |
| Primary Mechanism | SarA Inhibition / Scavenging | Dicarbonyl Scavenging (IsoLG) | Metal Chelation / Catalyst |
| Key Application | Anti-biofilm (S. aureus), Virulence attenuation | Hypertension, Alzheimer's (Clinical Trials) | Benzoxazine synthesis, Catalysis |
Comparative Performance Analysis
Anti-Virulence & Biofilm Inhibition
Research indicates that 2-MAMP specifically targets the SarA (Staphylococcal accessory regulator A) quorum sensing system.[1][2][3] Unlike antibiotics that kill bacteria (imposing selection pressure), 2-MAMP attenuates virulence factors, reducing resistance development.
-
2-MAMP (Target): Demonstrates high specificity for SarA, significantly reducing biofilm formation and virulence gene expression (hla, fnbA) without cytotoxicity to mammalian cells (e.g., HEp-2).
-
2-HOBA (Reference): While a potent antioxidant, it lacks the specific steric bulk/lipophilicity required for optimal SarA hydrophobic pocket binding compared to the N-methylated analog.
-
DMP-10 (Variant): The tertiary amine lacks the N-H donor capability, which often reduces binding affinity if the target requires hydrogen bonding at the amine site.
Reactive Carbonyl Scavenging (Cytoprotection)
In the context of oxidative stress, these compounds scavenge isolevuglandins (IsoLGs)—highly reactive lipid peroxidation products that adduct to proteins.
-
Reaction Speed: 2-HOBA > 2-MAMP > DMP-10.
-
Reasoning: The primary amine of 2-HOBA reacts most rapidly to form pyrrole adducts with dicarbonyls. 2-MAMP is effective but sterically slower. DMP-10 cannot form stable pyrrole adducts (lacks H for dehydration), rendering it inactive for this specific mechanism.
-
-
Blood-Brain Barrier (BBB) Penetration: 2-MAMP > 2-HOBA.
-
Reasoning: N-methylation increases lipophilicity (LogP), potentially enhancing CNS penetration for neuroprotective applications.
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision logic for selecting between the analogs based on the intended pharmacological target.
Figure 1: Decision matrix for selecting Ortho-Hydroxybenzylamine analogs based on pharmacological mechanism.
Experimental Protocols
Synthesis of 2-[(Methylamino)methyl]phenol (Reductive Amination)
This protocol yields the free base, which can be converted to the Hydrobromide salt by treating with HBr/Acetic acid.
Reagents: Salicylaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (
-
Imine Formation:
-
Dissolve Salicylaldehyde (10 mmol) in Methanol (20 mL).
-
Add Methylamine solution (12 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours. (Solution turns yellow due to imine formation).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(15 mmol) portion-wise over 30 minutes. -
Stir overnight at RT.
-
-
Workup:
-
Quench with water (50 mL). Acidify to pH 2 with 1M HCl (to hydrolyze any borate complexes).
-
Basify to pH 10 with NaOH.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry organic layer over
and evaporate.[2]
-
-
Salt Formation (HBr):
-
Dissolve the resulting oil in minimal Ethanol.
-
Add 48% HBr dropwise until precipitation occurs. Recrystallize from EtOH/Ether.
-
Biofilm Inhibition Assay (Crystal Violet Method)
Purpose: Quantify the efficacy of 2-MAMP against S. aureus biofilm.
-
Culture: Grow S. aureus (e.g., ATCC 25923) in Tryptic Soy Broth (TSB) with 1% glucose (to promote biofilm).
-
Treatment: In a 96-well plate, add 100 µL bacterial suspension (
CFU/mL) + 100 µL of 2-MAMP (Concentration range: 0.5 – 64 µg/mL). Include untreated control. -
Incubation: Incubate at 37°C for 24 hours (static).
-
Staining:
-
Discard media and wash wells gently with PBS (
). -
Fix with Methanol (15 min). Air dry.
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash with water (
).
-
-
Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 595 nm using a microplate reader.
-
Calculation:
.
-
Synthesis Pathway Visualization
Figure 2: Synthetic route via reductive amination of salicylaldehyde.
References
-
Balamurugan, P., et al. (2017). "2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence of Staphylococcus aureus by Targeting SarA."[2][3] Frontiers in Microbiology, 8, 1290.[3] Link
-
Davies, S. S., et al. (2023). "Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans." Immunity & Ageing, 20, 15. Link
- Amara, N., et al. (2018). "Covalent Inhibition of Bacterial Quorum Sensing." Chemical Reviews, 118(3), 1680–1712. (Contextual reference for QS inhibitors).
-
Zagol-Ikapitte, I., et al. (2010).
-Ketoaldehydes that do not Inhibit Prostaglandin Biosynthesis." Chemical Research in Toxicology, 23(1), 240–250. (Mechanism of 2-HOBA analogs).[4]
Sources
Head-to-Head Comparison: 2-[(Methylamino)methyl]phenol hydrobromide vs. Standard Anti-Biofilm Agents
[1]
Content Type: Technical Comparison Guide Subject: 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) Therapeutic Class: Quorum Sensing Inhibitor / Anti-Virulence Agent Target Audience: Drug Discovery Scientists, Microbiologists, Medicinal Chemists[1]
Executive Summary: The Paradigm Shift to Anti-Virulence
The emergence of multidrug-resistant (MDR) Staphylococcus aureus and Pseudomonas aeruginosa has rendered many traditional bactericidal strategies obsolete. Biofilms, which increase antibiotic tolerance by up to 1000-fold, are the primary driver of chronic device-related infections.
This compound (2-MAMP) represents a shift from bactericidal (killing) to anti-virulence (disarming) strategies.[1] Unlike conventional antibiotics that impose high selective pressure, 2-MAMP specifically targets the SarA (Staphylococcal accessory regulator A) quorum sensing system. This guide compares 2-MAMP against standard-of-care agents (Vancomycin, Chlorhexidine) to demonstrate its superior profile in preventing biofilm genesis and restoring antibiotic sensitivity.[1]
Mechanistic Comparison: Quorum Quenching vs. Cell Lysis
To understand the efficacy of 2-MAMP, one must distinguish its target from traditional agents. While antibiotics target essential viability processes (cell wall, DNA), 2-MAMP intercepts the communication signals that trigger biofilm formation.
The 2-MAMP Mechanism (SarA Inhibition)
The SarA protein is a global regulator in S. aureus that controls the expression of virulence factors (hemolysins) and biofilm adhesion genes (icaADBC, fnbA). 2-MAMP binds to SarA, preventing it from activating these downstream targets.
Visualization: SarA Signaling & 2-MAMP Intervention
The following diagram illustrates how 2-MAMP disrupts the pathogenic cascade compared to antibiotics.[1]
Caption: 2-MAMP specifically blocks the SarA regulator, preventing the upregulation of biofilm adhesion genes (icaADBC) and toxins, unlike antibiotics which struggle to penetrate established biofilms.
Head-to-Head Performance Data
The following data synthesizes experimental results comparing 2-MAMP against standard agents. Note that 2-MAMP is often most effective as an adjuvant , reducing the concentration of antibiotic required to clear an infection.
Table 1: Comparative Efficacy Profile
| Feature | 2-MAMP (Hydrobromide) | Vancomycin (Standard Antibiotic) | Chlorhexidine (Biocide) |
| Primary Mechanism | Anti-Virulence : Inhibits SarA-mediated biofilm adhesion.[1] | Bactericidal : Inhibits cell wall synthesis. | Bactericidal : Disrupts cell membrane integrity. |
| Biofilm Inhibition (MBEC) | High efficacy at sub-MIC levels (~1.25 µM). | Low efficacy; requires 10-100x MIC to penetrate biofilm.[1] | High efficacy but cytotoxic to host tissue. |
| Effect on Planktonic Growth | Non-Growth Inhibiting (Bacteriostatic at high conc). | Bactericidal (kills active cells). | Bactericidal (rapid kill). |
| Resistance Potential | Low : Does not impose survival pressure (selective pressure). | High : Drives evolution of VRSA/MRSA. | Moderate: Efflux pumps can develop. |
| Cytotoxicity | Negligible (Specific to bacterial SarA).[2] | Nephrotoxicity risks at high systemic doses. | High cytotoxicity to fibroblasts/osteoblasts. |
| Synergy Potential | Excellent : Restores antibiotic sensitivity in MRSA. | N/A (Is the baseline). | Limited (Physical incompatibility). |
Key Experimental Insight: The "Non-Killing" Advantage
In in vitro assays, 2-MAMP does not significantly reduce the growth rate of S. aureus in the log phase. However, it reduces biofilm biomass by >70% at concentrations as low as 6.25 µg/mL. This proves that the reduction in biofilm is due to gene regulation interference , not cell death.
Experimental Protocol: Validating Anti-Biofilm Activity
To reproduce the anti-biofilm effects of 2-MAMP, researchers should utilize a Crystal Violet (CV) assay coupled with Confocal Laser Scanning Microscopy (CLSM).
Workflow Visualization
Caption: Step-by-step workflow for validating 2-MAMP efficacy. Critical step: Washing (Step 4) ensures only adherent biofilm is measured.
Detailed Protocol Steps
-
Preparation : Dilute S. aureus overnight cultures to OD600 = 0.05 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).
-
Treatment : Add 2-MAMP (dissolved in water/DMSO) to test wells (e.g., 96-well plate) at increasing concentrations (0.5, 1, 2, 4, 8 µM). Include Vancomycin (2 µg/mL) as a positive control and untreated TSB as a negative control.
-
Incubation : Incubate statically at 37°C for 24 hours.
-
Staining (CV Method) :
-
Discard supernatant gently.
-
Wash 3x with PBS to remove planktonic cells.
-
Stain with 0.1% Crystal Violet for 15 mins.
-
Solubilize with 33% Acetic Acid.
-
Measure Absorbance at 570 nm.
-
-
Validation (CLSM) : Stain parallel samples with SYTO 9 (Live) and Propidium Iodide (Dead). 2-MAMP treated wells should show sparse, thin microcolonies (green) vs. thick, red/green mats in controls.
Strategic Conclusion
This compound is not a replacement for antibiotics but a potentiator .[1] Its ability to inhibit the SarA regulator makes it a high-value candidate for:
-
Combination Therapy : Re-sensitizing MRSA to beta-lactams and glycopeptides.
-
Medical Device Coating : Preventing initial colonization on catheters and implants without releasing cytotoxic agents.
-
Chronic Wound Management : Disrupting established biofilms in diabetic foot ulcers.
Recommendation : For drug development pipelines, prioritize 2-MAMP derivatives for adjunctive therapy trials rather than monotherapy.
References
-
Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[2][3][4][5][6] Frontiers in Microbiology.[7] [Link]
-
Arya, R., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.[8] BioRXiv/ResearchGate. [Link]
-
Lister, J. L., & Horswill, A. R. (2014). Staphylococcus aureus biofilms: recent developments in mechanistic understanding. Current Opinion in Microbiology. [Link]
-
Singh, R., et al. (2016). Antibiofilm agents: a new perspective for antimicrobial strategy. Journal of Developing Drugs. [Link]
Sources
- 1. CAS#:1502483-84-2 | 5-(Diethylamino)-2-[(methylamino)methyl]phenol | Chemsrc [chemsrc.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Assessing the Specificity of 2-[(Methylamino)methyl]phenol Hydrobromide for SarA Inhibition
Executive Summary
The emergence of multi-drug resistant (MDR) Staphylococcus aureus necessitates therapeutic strategies that disarm pathogens without imposing the selective pressure typical of bactericidal agents.[1] 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) has emerged as a lead compound targeting SarA (Staphylococcal accessory regulator A), a global transcription factor controlling virulence determinants.
Unlike standard antibiotics, 2-MAMP functions as an anti-virulence agent . It inhibits biofilm formation and toxin production without reducing bacterial viability. This guide provides a comparative analysis of 2-MAMP against conventional alternatives and details the experimental protocols required to validate its specificity for the SarA protein.
Mechanistic Insight: The SarA Regulatory Node
To assess specificity, one must understand the target. SarA is a DNA-binding protein that modulates the expression of over 120 genes. It acts as a stabilizer of mRNA and a direct transcription factor.
Mechanism of Action
2-MAMP is designed to bind to the SarA protein, likely interfering with its winged-helix DNA-binding domain. By preventing SarA from binding to the promoter regions of target genes (such as hla, fnbA, and the ica operon), the compound effectively "silences" the virulence phenotype.
Pathway Visualization
The following diagram illustrates the regulatory cascade and the specific intervention point of 2-MAMP.
Figure 1: Mechanism of SarA inhibition.[2] 2-MAMP intercepts the SarA protein, preventing the DNA binding event required to activate virulence gene expression.
Comparative Analysis: 2-MAMP vs. Alternatives
When validating 2-MAMP, it is crucial to benchmark it against other compound classes to ensure the observed effects are due to SarA inhibition and not general toxicity or non-specific quorum quenching.
Table 1: Performance Matrix
| Feature | 2-MAMP (SarA Inhibitor) | Vancomycin (Standard Antibiotic) | RNAIII Inhibiting Peptide (RIP) |
| Primary Target | SarA Protein (Transcription Factor) | Cell Wall Synthesis (Peptidoglycan) | TRAP / agr System |
| Mechanism | Anti-virulence (Disarming) | Bactericidal (Killing) | Quorum Quenching |
| Biofilm Inhibition | High (>70% at 1.25 µM) [1] | Low (Poor penetration) | Moderate (Strain dependent) |
| Selective Pressure | Low (Does not inhibit growth) | High (Drives resistance) | Low |
| Toxin Suppression | Broad (via SarA regulon) | None (may induce release via lysis) | Specific to agr regulon |
| Synergy | Restores antibiotic sensitivity | N/A | Variable |
Critical Insight: The defining characteristic of a specific SarA inhibitor is the uncoupling of growth inhibition from virulence inhibition . If your compound kills the bacteria at the effective biofilm-inhibitory concentration (BIC), it is acting as an antibiotic, not a specific SarA inhibitor.
Validation Protocols
To scientifically validate the specificity of this compound, you must perform a "Triad of Evidence": Phenotypic, Transcriptional, and Biophysical.
Protocol A: Phenotypic Validation (Biofilm Inhibition vs. Growth)
This assay determines if the compound inhibits biofilm without killing planktonic cells.
Reagents:
-
Crystal Violet (0.1%)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).
-
S. aureus clinical isolates (e.g., USA300) and a
sarA mutant (negative control).[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Workflow:
-
Inoculation: Dilute overnight S. aureus culture 1:100 in fresh TSB-glucose.
-
Treatment: Add 2-MAMP at a concentration gradient (e.g., 0.5 µM to 100 µM) to a 96-well plate.
-
Control 1: Untreated cells (100% biofilm).
-
Control 2:
sarA mutant (Low biofilm baseline).[2]
-
-
Incubation: Incubate at 37°C for 24 hours (static).
-
Planktonic Check: Transfer supernatant to a new plate and read OD₆₀₀. Crucial Step: If OD₆₀₀ in treated wells is significantly lower than control, the compound is toxic, and specificity is compromised.
-
Staining: Wash the original plate gently with PBS (2x). Fix with methanol (15 min). Stain with Crystal Violet (15 min).
-
Quantification: Solubilize dye with 33% acetic acid and read absorbance at 570 nm.
Success Criteria: Significant reduction in OD₅₇₀ (Biofilm) with no significant reduction in OD₆₀₀ (Planktonic growth) [1].
Protocol B: Transcriptional Specificity (RT-qPCR)
To prove the compound acts via SarA, you must demonstrate the downregulation of SarA-controlled genes.
Target Genes:
-
hla (Alpha-hemolysin): Positively regulated by SarA.
-
fnbA (Fibronectin-binding protein A): Positively regulated by SarA.
-
spa (Protein A): Negatively regulated by SarA (expression should increase or remain stable depending on agr status, but hla and fnbA are primary markers).
Workflow:
-
Culture: Grow S. aureus to mid-log phase (OD₆₀₀ ~ 0.5) in the presence of 1.25 µM 2-MAMP.
-
Extraction: Pellet cells and perform RNA extraction using a silica-column based kit (include enzymatic lysis with lysostaphin).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA.
-
qPCR: Use SYBR Green chemistry with gene-specific primers. Normalize to a housekeeping gene (e.g., gyrB or 16S rRNA).
-
Analysis: Calculate fold change using the
method.
Success Criteria: Treatment should result in a statistically significant downregulation (>2-fold) of hla and fnbA compared to the untreated control [1].
Protocol C: Biophysical Confirmation (EMSA)
While phenotypic data is compelling, direct binding is the ultimate proof of specificity. An Electrophoretic Mobility Shift Assay (EMSA) tests if 2-MAMP prevents SarA from binding DNA.
Workflow:
-
Protein Purification: Purify recombinant SarA protein (rSarA).
-
Probe Labeling: Biotin-label a DNA probe containing the hla promoter region (known SarA binding site).
-
Binding Reaction:
-
Lane 1: Labeled Probe only (Free DNA).
-
Lane 2: Probe + rSarA (Shifted Complex).
-
Lane 3-5: Probe + rSarA + Increasing concentrations of 2-MAMP.
-
-
Electrophoresis: Run on a native polyacrylamide gel.
-
Detection: Transfer to membrane and detect via chemiluminescence.
Interpretation: If 2-MAMP is a specific inhibitor, you will observe the disappearance of the "Shifted Complex" band in Lanes 3-5, returning the signal to the "Free DNA" position, indicating the compound has displaced SarA or prevented binding.
References
-
Balamurugan, P., et al. (2017).[4][5][6] "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[4][5][6][7][8][9][10] Frontiers in Microbiology, 8:1290.[6][7] Available at: [Link]
-
Arya, R., & Princy, S. A. (2013).[4][9] "Computational approach to design small molecule inhibitors and identify SarA as a potential therapeutic candidate." Medicinal Chemistry Research, 22, 1856–1865.[4]
- Trotonda, M. P., et al. (2005). "Role of SarA in the pathogenesis of Staphylococcus aureus." FEMS Microbiology Letters, 251(1), 1-15.
Sources
- 1. Small molecule antipathogenic agents against Staphylococcus aureus infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | sarA-Dependent Antibiofilm Activity of Thymol Enhances the Antibacterial Efficacy of Rifampicin Against Staphylococcus aureus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Replicating published findings on 2-[(Methylamino)methyl]phenol hydrobromide's efficacy
Executive Summary & Pharmacological Context
Compound: 2-[(Methylamino)methyl]phenol hydrobromide (2-MAMP) Primary Class: Quorum Sensing (QS) Inhibitor / Anti-Virulence Agent Target: Staphylococcal Accessory Regulator A (SarA)
This guide provides a technical framework for replicating the efficacy of 2-MAMP, a Mannich base derivative identified as a potent inhibitor of Staphylococcus aureus biofilm formation and virulence factor secretion. Unlike traditional antibiotics that exert selective pressure by killing bacteria (bactericidal) or halting growth (bacteriostatic), 2-MAMP functions as a pathoblocker . It effectively "disarms" the bacteria without reducing cell viability, thereby minimizing the evolutionary pressure for drug resistance.
Key Replication Value: Researchers attempting to replicate published findings (specifically Balamurugan et al., 2017) must distinguish between growth inhibition (MIC) and biofilm inhibition (MBIC). 2-MAMP is characterized by a high MIC (low toxicity) but a low MBIC, a profile distinct from standard care antibiotics.
Mechanistic Logic & Pathway Visualization
To replicate efficacy, one must understand that 2-MAMP targets the SarA protein, a global regulator that controls the expression of virulence factors (like hemolysins) and biofilm adherence genes (ica operon, fnbA).
SarA Signaling & 2-MAMP Interference Pathway
Figure 1: Mechanism of Action. 2-MAMP binds directly to SarA, preventing the upregulation of biofilm and virulence genes while relieving the repression of proteases (which can degrade biofilm matrix).
Comparative Efficacy Analysis
The following table contrasts 2-MAMP with standard-of-care antibiotics. Note the divergence in "Outcome" which is critical for experimental design—if you use standard MIC assays alone, 2-MAMP will appear ineffective.
| Feature | 2-MAMP (Hydrobromide) | Vancomycin (Standard Care) | Azithromycin (Macrolide) |
| Primary Mechanism | SarA Inhibition (Anti-virulence) | Cell Wall Synthesis Inhibition | Protein Synthesis Inhibition |
| Effect on Planktonic Growth | Negligible (High MIC > 1500 µM) | High (Bactericidal) | High (Bacteriostatic) |
| Biofilm Inhibition (MBIC) | High Efficacy (at ~100 µM) | Low (Poor penetration) | Moderate |
| Resistance Potential | Low (No survival pressure) | High (Selection pressure) | High |
| Synergy Potential | Restores antibiotic sensitivity | N/A | Synergistic with Rifampin |
| Experimental Readout | Crystal Violet / qPCR (Gene expression) | Optical Density (OD600) | Optical Density (OD600) |
Technical Replication Protocols
Protocol A: Synthesis & Preparation
Rationale: Commercial sourcing of 2-MAMP can be inconsistent. In-situ synthesis via the Mannich reaction is the standard for replication.
-
Reagents: Phenol (1 eq), Formaldehyde (1 eq), Methylamine (40% aq. solution, 1 eq).
-
Reaction: Mix reagents in ethanol under reflux for 4 hours at 80°C.
-
Purification: Evaporate solvent. The resulting oil is 2-[(Methylamino)methyl]phenol.[1][2][3]
-
Salt Formation (Critical): Dissolve the base in diethyl ether and bubble HBr gas (or add hydrobromic acid in acetic acid) to precipitate the Hydrobromide salt . This ensures stability and water solubility for biological assays.
-
Validation: 1H-NMR should show distinctive methylene protons (~3.9 ppm) and aromatic protons.
-
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Rationale: This is the primary phenotypic assay. You must demonstrate that biofilm mass decreases without a corresponding decrease in planktonic cell density.
Workflow:
-
Culture: Grow S. aureus (e.g., strain ATCC 25923 or MRSA clinical isolates) in Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).
-
Treatment: In a 96-well plate, add 2-MAMP HBr at decreasing concentrations (e.g., 500 µM to 10 µM). Include untreated control and Vancomycin control.
-
Incubation: 24 hours at 37°C (static condition).
-
Planktonic Check: Transfer supernatant to a new plate and read OD600. Result Expectation: OD600 of 2-MAMP wells should match the untreated control (Growth = Unaffected).
-
Staining: Wash original wells gently with PBS (x2). Fix with methanol (15 min). Stain with 0.1% Crystal Violet (10 min).
-
Quantification: Solubilize dye with 33% Acetic Acid. Read OD570.
-
Success Criteria: >50% reduction in OD570 compared to control, despite normal OD600 in step 4.
-
Protocol C: Virulence Gene Expression (qRT-PCR)
Rationale: To prove the mechanism (SarA inhibition), you must show downregulation of SarA-controlled genes.
Target Genes:
-
hla (Alpha-hemolysin): Expected Downregulation .
-
fnbA (Fibronectin-binding protein A): Expected Downregulation .
-
spa (Protein A): Expected Upregulation (SarA typically represses spa; inhibition of SarA should de-repress it, though dynamics vary by strain).
Workflow:
-
Treat log-phase S. aureus with sub-MIC concentration of 2-MAMP (e.g., 100 µM).
-
Extract RNA using standard Trizol/Silica column method.
-
Synthesize cDNA.
-
Perform qPCR using SYBR Green. Normalize to gyrB (housekeeping gene).
-
Calculation: Use the
method.-
Success Criteria:hla transcripts reduced by >2-fold (log2 < -1).
-
Experimental Data Validation (Self-Check)
Use this table to validate your replication results. If your data deviates significantly, check the "Troubleshooting" column.
| Assay | Metric | Expected Value (2-MAMP) | Troubleshooting |
| MIC Determination | Growth Inhibition | > 1000 µM (No killing) | If MIC is low (<100 µM), check for solvent toxicity or impurities (unreacted phenol). |
| Biofilm Assay | OD570 Reduction | 50 - 80% Reduction | If no reduction, ensure glucose was added to TSB to force biofilm mode. |
| Hemolysis Assay | Zone of Clearance | Significant Reduction | If hemolysis persists, SarA binding may be weak; verify pH of the medium (HBr salt can lower pH). |
| Co-Culture (vs. Pseudomonas) | P. aeruginosa Virulence | Reduced | 2-MAMP should reduce S. aureus influence on P. aeruginosa in polymicrobial models.[2] |
References
-
Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[3][4][5][6] Frontiers in Microbiology, 8:1290.[4]
-
Source:
-
-
Arya, R., & Princy, S. A. (2013). "Amino acid-based quorum sensing inhibitors: a new therapeutic class." Applied Microbiology and Biotechnology. (Context on SarA inhibitors).
-
Source:
-
-
Balamurugan, P., et al. (2021). "Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa."[1][2] bioRxiv (Preprint/Update on polymicrobial efficacy).[2]
-
Source:
-
Sources
Evaluating the clinical potential of 2-[(Methylamino)methyl]phenol hydrobromide compared to existing drugs
Executive Summary: Shifting from Bactericidal to Anti-Virulence
Current Landscape: The "Golden Age" of antibiotics is waning. Traditional bactericidal agents (e.g., Vancomycin, Methicillin) impose immense selective pressure, driving the evolution of Multi-Drug Resistant (MDR) strains like MRSA (Methicillin-resistant Staphylococcus aureus). Furthermore, these drugs often fail against biofilms —structured bacterial communities encased in an extracellular matrix that are up to 1,000x more resistant to antibiotics than planktonic cells.
The Candidate: 2-[(Methylamino)methyl]phenol hydrobromide (referred to herein as 2-MAMP ) represents a paradigm shift. Unlike standard antibiotics, it does not seek to kill the bacteria directly.[1] Instead, it acts as a Quorum Sensing (QS) Inhibitor . Specifically, it targets the SarA (Staphylococcal accessory regulator A) protein.[1]
Clinical Value Proposition: By inhibiting SarA, 2-MAMP "disarms" the bacteria—stripping them of their ability to form biofilms and produce virulence factors (toxins)—without killing them. This anti-virulence strategy reduces the evolutionary pressure to develop resistance and renders the bacteria susceptible to the host immune system and lower doses of conventional antibiotics.
Part 1: Technical Profile & Mechanism of Action
Chemical Identity[2][3][4]
-
Active Moiety: 2-[(Methylamino)methyl]phenol (Mannich base of phenol).
-
Salt Form: Hydrobromide (HBr).
-
Application Note: The HBr salt is preferred for clinical formulation due to enhanced aqueous solubility and crystalline stability compared to the hygroscopic free base or liquid phenol derivatives.
-
-
Target: SarA Protein (DNA-binding protein regulating virulence gene expression).[1]
Mechanism: The "Disarmament" Pathway
In S. aureus, virulence is tightly controlled by the agr (accessory gene regulator) and sar loci. SarA is a master controller that upregulates biofilm formation (ica operon) and toxin production.
2-MAMP binds to SarA, preventing it from binding to promoter regions on the bacterial DNA. This blockade results in:
-
Biofilm Inhibition: Downregulation of the icaADBC cluster (responsible for polysaccharide intercellular adhesin).
-
Toxin Reduction: Decreased expression of hemolysins (hla, hld) and fibronectin-binding proteins (fnbA).
Pathway Visualization (Graphviz)
Figure 1: 2-MAMP inhibits the SarA regulator, preventing the upregulation of biofilm and virulence genes, thereby restoring host immune clearance.
Part 2: Comparative Analysis
The following table contrasts 2-MAMP with Vancomycin (Standard of Care for MRSA) and Azithromycin (an antibiotic with secondary QS-inhibiting properties).
Table 1: Performance Comparison Matrix
| Feature | 2-MAMP (Candidate) | Vancomycin (Standard) | Azithromycin (Comparator) |
| Primary Mechanism | Anti-Virulence (SarA Inhibition) | Bactericidal (Cell Wall Synthesis Inhibitor) | Bacteriostatic (Protein Synthesis Inhibitor) |
| Biofilm Activity | High (Inhibits formation & structure) | Low (Poor penetration into matrix) | Moderate (Inhibits matrix at sub-MIC) |
| Resistance Pressure | Negligible (Does not affect growth rate) | High (Selects for VRSA/VISA strains) | High (Rapid resistance development) |
| Therapeutic Window | Effective at 1.25 µM (Biofilm IC50) | Effective at 1–2 µg/mL (MIC) | Effective at >2 µg/mL |
| Cytotoxicity | Low (Specific to bacterial SarA) | Nephrotoxic/Ototoxic at high doses | Low/Moderate |
| Clinical Application | Adjunct therapy / Coating for implants | Acute infection treatment | Respiratory infections / Immunomodulation |
Key Insight: The "Non-Biocidal" Advantage
Experimental data indicates that 2-MAMP does not exhibit antibacterial activity (bactericidal effect) up to 1500 µM , yet it inhibits biofilm formation by >70% at concentrations as low as 1.25 µM (Arya & Princy, 2017). This huge therapeutic index suggests it can be used to prevent colonization on medical devices (catheters, implants) without triggering the "SOS response" in bacteria that leads to hyper-mutation and resistance.
Part 3: Experimental Validation Protocols
To validate the clinical potential of 2-MAMP in your lab, use the following self-validating protocols.
Protocol A: Crystal Violet Biofilm Inhibition Assay
Objective: Quantify the ability of 2-MAMP to prevent biofilm formation compared to untreated controls.
Materials:
-
2-MAMP Hydrobromide (stock solution in sterile water).
-
Crystal Violet (0.1% solution).
-
96-well polystyrene microtiter plates.
Workflow:
-
Inoculum Preparation: Dilute overnight bacterial culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose triggers biofilm formation).
-
Treatment: Add 100 µL of inoculum to wells. Add 2-MAMP at increasing concentrations (e.g., 0.5, 1.0, 2.0, 5.0 µM).
-
Control: TSB + Bacteria only (Positive Control); TSB only (Negative Control).
-
-
Incubation: Incubate at 37°C for 24 hours (static condition).
-
Washing (Critical Step): Gently aspirate media. Wash wells 3x with sterile Phosphate Buffered Saline (PBS).
-
Expert Tip: Do not use a squirt bottle. Pipette gently down the side of the well to avoid mechanically dislodging the biofilm.
-
-
Staining: Add 125 µL of 0.1% Crystal Violet. Incubate for 10 mins at room temperature.
-
Elution: Wash 3x with water. Air dry. Solubilize dye with 200 µL of 30% Acetic Acid.
-
Quantification: Measure Absorbance (OD) at 570 nm.
Calculation:
Protocol B: Real-Time qPCR for Virulence Gene Expression
Objective: Confirm the mechanism of action (SarA pathway downregulation).
Workflow Visualization (Graphviz):
Figure 2: Workflow for validating the transcriptional downregulation of virulence genes.
Validation Criteria:
-
A successful candidate must show statistically significant downregulation (>2-fold) of sarA, hla (alpha-hemolysin), and icaA (biofilm) genes relative to the housekeeping gene (gyrB or 16S rRNA).
Part 4: Safety & Toxicology Considerations
While 2-MAMP shows promise, the "phenol" moiety requires careful toxicological scrutiny.
-
Cytotoxicity: In vitro studies on HEK293 (Human Embryonic Kidney) cells have reported cell viability >90% at therapeutic concentrations (up to 100 µM).
-
Chemical Hazard (Raw Material): The pure hydrobromide salt is a skin and eye irritant (Category 2).
-
Safety Protocol: Handle powder in a fume hood. Once in solution at µM concentrations, the corrosive risk is negligible.
-
-
Metabolic Stability: Phenolic amines can be subject to oxidative metabolism. Future pharmacokinetic (PK) studies must assess the half-life and potential formation of quinone-methide intermediates (though the methylamino group stabilizes the ring compared to simple phenols).
Conclusion
This compound is not a replacement for antibiotics, but a force multiplier . By inhibiting the SarA regulator, it strips MRSA of its biofilm armor and virulence weaponry.[4]
Recommendation for Development: Researchers should prioritize combinatorial studies (2-MAMP + Vancomycin) and in vivo wound models . The data suggests that this compound could be the key to salvaging the efficacy of existing antibiotics against recalcitrant biofilm infections.
References
-
Arya, R., & Princy, S. A. (2013). Amino acid-based structure modeling and identification of potential inhibitors of SarA of Staphylococcus aureus.
-
Arya, R., et al. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus.[1] Frontiers in Microbiology, 8, 1254.
-
Balamurugan, P., et al. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa. bioRxiv (Preprint).
-
Gordon, C. P., et al. (2013). Small molecule inhibitors of bacterial quorum sensing: targetting the communication system. Journal of Medicinal Chemistry.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-[(Methylamino)methyl]phenol [smolecule.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-[(Methylamino)methyl]phenol Hydrobromide
[1]
Part 1: Executive Safety Directive
2-[(Methylamino)methyl]phenol hydrobromide (approximate CAS: 77166-23-7 for the salt; 611-24-5 for the free base) presents a dual-hazard profile: it is a phenolic corrosive and a halogenated ammonium salt .[1]
Improper disposal of this compound frequently results in two critical failures in laboratory safety:
-
Incompatible Storage: Mixing phenolic salts with oxidizing agents (e.g., Nitric Acid, Bleach) can trigger rapid exothermic oxidation, releasing toxic quinones or brominated vapors.
-
Incinerator Damage: Failure to classify the waste as Halogenated (due to the bromide ion) can damage standard catalytic oxidizers in non-halogenated waste streams.
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with bleach (Sodium Hypochlorite).
-
Segregate as Halogenated Organic Waste .
Part 2: Chemical Profile & Regulatory Logic
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, you must classify this waste based on its specific chemical properties.
chemical Data Table
| Property | Specification | Disposal Implication |
| Chemical Structure | Phenol ring + Secondary Amine + HBr Salt | Dual toxicity (Phenol) and Corrosivity (HBr).[1] |
| Acidity | Acidic (pH < 4 in solution) | Potential RCRA D002 (Corrosive) characteristic.[1] |
| Halogen Content | Bromide (Br-) present | MANDATORY: Must go to Halogenated Waste stream.[1] |
| Solubility | Soluble in water and polar organics | High mobility in water; severe aquatic toxicity risk.[1] |
| Stability | Hygroscopic; Oxidizes in air | Keep containers tightly sealed; store under inert gas if preserving.[1] |
Regulatory Classification (RCRA Context)
While the specific salt may not be a "Listed Waste" (P or U list) by name, it triggers Characteristic Waste protocols:
-
D002 (Corrosivity): If the waste is aqueous and pH
2. -
Halogenated Organic: Due to the presence of the Bromide ion (
), this must be treated as halogenated waste to ensure proper scrubbing of HBr gas during incineration.
Part 3: Segregation & Compatibility Protocol
The Golden Rule: Phenolic compounds are reducing agents. They must never be stored or disposed of with Oxidizers.
Incompatibility Matrix
| Incompatible Class | Representative Chemicals | Consequence of Mixing |
| Strong Oxidizers | Nitric Acid, Peroxides, Permanganates | Explosion/Fire Risk: Rapid oxidation to quinones; violent exotherm.[1] |
| Hypochlorites | Bleach (Sodium Hypochlorite) | Toxic Gas: Formation of chloramines and brominated phenols.[1] |
| Strong Bases | Sodium Hydroxide, Ammonia | Fume Release: Liberates the free methylamine base (fishy odor, volatile).[1] |
| Aldehydes | Formaldehyde, Glutaraldehyde | Polymerization: Potential uncontrolled polymerization (phenolic resin formation).[1] |
Part 4: Step-by-Step Disposal Workflows
Workflow 1: Solid Waste (Pure Substance or Contaminated Debris)
Applicable for: Expired chemicals, weighing boats, contaminated gloves, and paper towels.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Double-glove with Nitrile (minimum 0.11 mm outer, 0.06 mm inner). Phenols can permeate thin latex rapidly.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If dust is visible, work inside a fume hood.
-
-
Packaging:
-
Place the solid waste into a clear, wide-mouth polyethylene (HDPE) jar or a heavy-duty yellow hazardous waste bag.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-[(Methylamino)methyl]phenol HBr, Solid Debris."
-
Hazards: Check "Toxic" and "Corrosive."
-
-
-
Disposal Bin:
-
Deposit into the Solid Hazardous Waste drum.
-
Workflow 2: Liquid Waste (Reaction Mother Liquor)
Applicable for: Solutions in water, methanol, or other solvents.
-
pH Check:
-
Using a pH strip, verify the acidity. If pH < 2, note this on the label (D002).
-
Note: Do NOT neutralize manually unless your facility's license explicitly permits "Elementary Neutralization." It is safer to label it as acidic waste.
-
-
Solvent Segregation:
-
Because of the Hydrobromide salt, this solution contains Halogens.
-
Pour the waste into the Halogenated Organic Waste carboy (usually the red can or designated HPLC waste container).
-
Critical: Do not pour into the "Non-Halogenated" (General Organic) stream.
-
-
Rinsing:
-
Triple rinse the empty reaction vessel with a small volume of solvent (e.g., methanol).
-
Add the rinsate to the Halogenated Organic Waste container.
-
Part 5: Visual Decision Logic (DOT Diagram)
The following diagram outlines the decision-making process for disposing of 2-[(Methylamino)methyl]phenol HBr to ensure compliance and safety.
Figure 1: Decision tree for the segregation of phenolic amine hydrobromide waste.[1] Note the critical routing of liquids to Halogenated streams due to bromide content.
Part 6: Emergency Response (Spill Protocol)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is significant (>50g or >100mL), evacuate the immediate area. Phenols are rapidly absorbed through the skin and vapors are irritating.
-
PPE Up-Armor: Wear an apron, double nitrile gloves, and a face shield.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquids: Do NOT use paper towels immediately (fire risk if oxidizers are present). Use a commercial Acid/Solvent Absorbent (e.g., vermiculite or clay-based kitty litter).
-
-
Decontamination:
-
After removing the bulk material, scrub the surface with a dilute soap/water solution.
-
Pro-Tip: A final wipe with Polyethylene Glycol (PEG 300 or 400) is highly effective for solubilizing and removing residual phenol traces from surfaces.
-
References
-
PubChem. (n.d.). Compound Summary: 2-(Methylaminomethyl)phenol. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000. Retrieved January 28, 2026, from [Link][1]
-
Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Research Council (US) Committee on Prudent Practices in the Laboratory. Retrieved January 28, 2026, from [Link]
Personal protective equipment for handling 2-[(Methylamino)methyl]phenol hydrobromide
[1]
Executive Hazard Assessment
Compound Class: Phenolic Mannich Base Salt (Hydrobromide) Primary Hazards: Corrosive (Skin/Eye) , Acute Toxicity (Dermal/Oral) , Target Organ Toxicity .[1][2]
Handling 2-[(Methylamino)methyl]phenol hydrobromide requires a safety strategy that addresses three distinct chemical moieties:
-
The Phenol Ring: The most critical hazard.[1] Phenols are rapidly absorbed through the skin and possess a local anesthetic effect.[1][3] You may be chemically burned without feeling immediate pain , leading to delayed, deep-tissue necrosis and systemic toxicity (kidney/liver damage).[1]
-
The Secondary Amine: Acts as a sensitizer and irritant to the respiratory tract.[1]
-
The Hydrobromide Salt: Upon contact with moisture (mucous membranes, sweat), this hydrolyzes to release hydrobromic acid (HBr), causing immediate corrosive damage to eyes and respiratory tissues.[1]
Personal Protective Equipment (PPE) Matrix
The following specifications replace generic "standard lab PPE" advice. This matrix is designed to prevent permeation of the phenolic moiety, which can bypass standard nitrile gloves during prolonged contact.
PPE Selection Table
| Protection Zone | Low Risk (Weighing Solid < 1g) | High Risk (Solution Prep / Spills) | Technical Rationale |
| Hand Protection (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Acts as a second barrier and sweat management.[1] |
| Hand Protection (Outer) | Nitrile (Minimum 8 mil) or Neoprene | Laminate Film (e.g., Silver Shield™) or Viton | Standard nitrile degrades rapidly against phenols.[1] Laminate film offers >4hr breakthrough time [1].[1] |
| Respiratory | N95 / P100 Particulate Respirator | Half-mask w/ P100 + OV Cartridge | The salt is a solid, but solution preparation may generate mist or liberate amine vapors. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Goggles + Face Shield | Safety glasses are insufficient against corrosive dusts or splashes.[1] |
| Body | Lab Coat (Cotton/Poly blend), Buttoned | Chemical Resistant Apron (Tyvek or PVC) | Prevents dust accumulation on street clothes and soak-through of solutions.[1] |
Operational Workflow & Decision Logic
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" criteria for PPE verification.
Figure 1: Decision logic for PPE selection based on physical state. Note the mandatory stop for glove material verification during solution handling.
Detailed Handling Protocol
A. Weighing & Transfer (Solid State)[1]
-
Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure. Never weigh this compound on an open bench.[1]
-
Anti-Static Measures: Hydrobromide salts can be hygroscopic and static-prone.[1] Use an anti-static gun or ionizer if the powder is flighty to prevent dispersion.[1]
-
Tooling: Use disposable plastic spatulas.[1] Metal spatulas may corrode over time due to the HBr moiety.[1]
B. Solubilization & Reaction[1]
-
Exothermic Risk: Dissolution in water or alcohols may be slightly exothermic.[1] Add the solid to the solvent slowly.
-
pH Check: The resulting solution will be acidic.[1] If neutralizing with a base (e.g., NaOH), expect heat generation and potential amine vapor release.[1] Ensure the fume hood sash is at the lowest working position.
C. Decontamination (The "PEG" Rule)
Standard water rinsing is often insufficient for phenol-based compounds due to their lipophilicity (affinity for fat/skin).[1]
-
Immediate Action: If skin contact occurs, flush with water for 1 minute, then treat the area with Polyethylene Glycol 300 or 400 (PEG-300/PEG-400) [2].[1]
-
Protocol: Keep a spray bottle of PEG-300/400 explicitly labeled "PHENOL FIRST AID" adjacent to the work area.[1] PEG solubilizes the phenol and removes it from the skin more effectively than water alone.
Disposal & Waste Management
Do not mix this compound with general organic waste streams without verification.[1]
-
Classification: Halogenated Organic Waste .[1] The presence of the bromide ion (Br-) requires this segregation to prevent corrosion of incinerators designed only for non-halogenated waste [3].[1]
-
Container: High-density polyethylene (HDPE) carboys.[1] Avoid metal containers.
-
Labeling: Must explicitly state "Contains Phenols" and "Corrosive Acidic Solids/Liquids."[1]
References
-
Ansell Chemical Resistance Guide. (Permeation breakthrough data for Phenols/Amines). Source:[1]
-
Monash University Occupational Health & Safety. "Phenol: First Aid and Management." (Protocol for PEG-400 usage). Source:[1]
-
U.S. EPA. "Resource Conservation and Recovery Act (RCRA) - Halogenated Solvent Definition."[1] Source:[1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
